2-(Methylsulfonyl)pyrimidine-5-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylsulfonylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c1-12(10,11)6-8-3-5(2-7)4-9-6/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZRYISVTJYEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518927 | |
| Record name | 2-(Methanesulfonyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-50-2 | |
| Record name | 2-(Methylsulfonyl)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methanesulfonyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(Methylsulfonyl)pyrimidine-5-carbonitrile: Structure, Synthesis, and Reactivity for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of the structure, synthesis, and chemical behavior of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile (CAS No. 38275-50-2). This heterocyclic compound has emerged as a highly valuable and reactive intermediate in medicinal chemistry, particularly in the synthesis of targeted therapies such as kinase inhibitors. The core of its utility lies in the strategic placement of two key functional groups: a nitrile at the C5 position and a methylsulfonyl group at the C2 position. The powerful electron-withdrawing nature of both substituents renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr), making the methylsulfonyl moiety an exceptional leaving group. This guide will dissect the electronic properties that confer this reactivity, provide validated synthetic protocols, and explore its application as a strategic building block in the development of advanced pharmaceutical agents.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyrimidine with the molecular formula C₆H₅N₃O₂S.[1][2] Its structure is characterized by a six-membered aromatic pyrimidine ring, a nitrile group (-C≡N) at position 5, and a methylsulfonyl group (-SO₂CH₃) at position 2.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 38275-50-2 | [1][2][3][4] |
| Molecular Formula | C₆H₅N₃O₂S | [1][2] |
| Molecular Weight | 183.19 g/mol | [1][2] |
| SMILES | CS(=O)(=O)C1=NC=C(C=N1)C#N | [2] |
| InChIKey | SAZRYISVTJYEBH-UHFFFAOYSA-N | [1] |
Structural Analysis and Electronic Effects
The chemical reactivity of this compound is a direct consequence of its electronic structure. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is dramatically amplified by the potent electron-withdrawing properties of the nitrile and methylsulfonyl groups.
-
Inductive and Mesomeric Effects: Both the nitrile and sulfonyl groups exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This synergy significantly depletes electron density from the pyrimidine ring, particularly at the C2, C4, and C6 positions.
-
Activation for SNAr: The C2 position, where the methylsulfonyl group is attached, becomes exceptionally electrophilic. The sulfone is a superb leaving group because its conjugate acid, methanesulfinic acid, is relatively stable. This electronic arrangement makes the molecule an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its utility in synthetic chemistry.
Synthesis of this compound
The most established and logical synthetic route to 2-(methylsulfonyl)pyrimidine derivatives involves a two-step process starting from a corresponding thio-precursor: S-methylation followed by oxidation. While a specific protocol for the 5-carbonitrile derivative is not explicitly detailed in leading journals, the methodology is robust and widely applicable. The following protocol is based on well-documented procedures for analogous structures.
Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Experimental Protocol (Adapted from Analogous Syntheses)
Step 1: Synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile (Intermediate)
This step involves the S-alkylation of a suitable 2-mercaptopyrimidine precursor. The synthesis of related 2-(methylthio)-dihydropyrimidine-5-carbonitriles has been achieved through the alkylation of the corresponding 2-mercapto derivatives with methyl iodide in the presence of a base like alcoholic potassium hydroxide.
Step 2: Oxidation to this compound (Final Product)
The oxidation of the intermediate thioether to the sulfone is the critical final step. This transformation is reliably achieved using common and powerful oxidizing agents.
-
Causality behind Reagent Choice:
-
m-Chloroperoxybenzoic acid (m-CPBA): This reagent is highly effective for oxidizing sulfides to sulfones. It is often used in chlorinated solvents like dichloromethane (DCM) at controlled temperatures, starting at 0 °C and allowing the reaction to warm to room temperature. The stoichiometry is crucial; two equivalents of m-CPBA are required per equivalent of the thioether to ensure complete oxidation to the sulfone rather than stopping at the sulfoxide intermediate.
-
Oxone® (Potassium peroxymonosulfate): This is an inexpensive, stable, and environmentally benign oxidant. It is typically used in a biphasic solvent system, such as water and acetone, providing a powerful and clean oxidation.
-
Detailed Protocol (Example using m-CPBA):
-
Dissolve 2-(methylthio)pyrimidine-5-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure this compound.
Spectroscopic Characterization
Predicted ¹H NMR (in CDCl₃, 400 MHz):
-
δ ~9.3-9.4 ppm (s, 2H): The two protons on the pyrimidine ring (H4 and H6) are in identical chemical environments. They are expected to appear as a sharp singlet far downfield. This significant downfield shift is due to the strong deshielding effect from the adjacent electronegative nitrogen atoms and the powerful electron-withdrawing effects of both the C2-sulfonyl and C5-nitrile groups.
-
δ ~3.4-3.5 ppm (s, 3H): The three protons of the methyl group (-SO₂CH₃) will appear as a clean singlet. The chemical shift is further downfield than a typical methyl group due to the deshielding influence of the attached sulfonyl group.
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~161-163 ppm (C4/C6): The two equivalent aromatic carbons adjacent to the ring nitrogens.
-
δ ~160 ppm (C2): The carbon atom attached to the sulfonyl group.
-
δ ~115-117 ppm (C≡N): The carbon of the nitrile group.
-
δ ~110-112 ppm (C5): The carbon atom attached to the nitrile group.
-
δ ~40-42 ppm (-SO₂CH₃): The methyl carbon of the sulfonyl group.
Chemical Reactivity and Application in Drug Synthesis
The primary value of this compound in drug development lies in its function as a superior electrophile for SNAr reactions. The methylsulfonyl group is an excellent leaving group, often demonstrating superior reactivity compared to traditional halogen leaving groups like chlorine.
Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, resonance-stabilized Meisenheimer intermediate.
Caption: Generalized mechanism for SNAr on the 2-sulfonylpyrimidine core.
-
Trustworthiness of the Protocol: This reaction is self-validating. The departure of the highly stable methanesulfinate anion is a strong thermodynamic driving force, ensuring high conversion rates. The reaction is highly chemoselective for the C2 position due to its extreme electrophilicity.
-
Expertise in Action: Researchers choose sulfones over chlorides as leaving groups when milder reaction conditions are required or when the incoming nucleophile is weak. Studies have shown that 2-sulfonylpyrimidines can react with thiols over 9 orders of magnitude faster than their 2-chloro counterparts, allowing for reactions at or near neutral pH and room temperature. This avoids harsh conditions that could decompose sensitive functional groups elsewhere in the molecule.
Application in Kinase Inhibitor Synthesis
The pyrimidine-5-carbonitrile scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[5][6][7][8][9] The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region, while the substituent at the C2 position explores a deeper pocket. This compound is an ideal intermediate for installing this C2-substituent.
Exemplary Synthetic Application:
While a direct synthesis using this exact intermediate is not prominently published, its utility can be illustrated in the context of synthesizing potent kinase inhibitors like those targeting FGFR or CDK9.[8] The key step involves the displacement of the methylsulfonyl group with a primary or secondary amine from a complex molecular fragment.
Hypothetical Protocol for Kinase Inhibitor Synthesis:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.
-
Add the desired amine nucleophile (e.g., a substituted aniline or benzylamine fragment, 1.1 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the generated acid.
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor by LC-MS. The high reactivity of the sulfonyl leaving group often allows for lower temperatures and shorter reaction times compared to analogous chloro-pyrimidines.
-
Upon completion, perform an aqueous workup followed by purification via chromatography or recrystallization to yield the final 2-aminopyrimidine-5-carbonitrile-based inhibitor.
Conclusion
This compound is a purpose-built intermediate for modern medicinal chemistry. Its structure is exquisitely tuned for high reactivity in nucleophilic aromatic substitution reactions, providing a reliable and efficient method for constructing the 2-substituted pyrimidine-5-carbonitrile core found in numerous targeted therapeutics. The predictable reactivity of the methylsulfonyl leaving group, grounded in fundamental electronic principles, offers chemists a powerful tool for the late-stage functionalization of complex molecules, thereby accelerating the drug discovery and development process.
References
-
Al-Ghulikah, H. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. Available at: [Link]
-
ResearchGate. (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Available at: [Link] (Accessed: January 5, 2026).
-
Hassan, A. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(38), 26754-26781. Available at: [Link]
-
Baumli, S., et al. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. Journal of Medicinal Chemistry, 56(3), 660-670. Available at: [Link]
-
Woodhead, A. J., et al. (2024). Fragment-to-Lead Medicinal Chemistry Publications in 2022. Journal of Medicinal Chemistry, 67(4), 2287-2304. Available at: [Link]
-
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(31), 14147-14166. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 5, 2026).
-
Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350. Available at: [Link]
-
VIVO. Bioorganic & medicinal chemistry letters. Available at: [Link] (Accessed: January 5, 2026).
-
ResearchGate. In vitro and cellular activities of AZD4547 against FGFRs and other kinases. Available at: [Link] (Accessed: January 5, 2026).
-
Singh, S. B., et al. (2008). Discovery and antibacterial activity of lucensimycin C from Streptomyces lucensis. Tetrahedron Letters, 49(16), 2616-2619. Available at: [Link]
-
ResearchGate. Transfer of AZD4547 transcript biomarkers to nanoString platform and.... Available at: [Link] (Accessed: January 5, 2026).
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H5N3O2S | CID 13114189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 38275-50-2 [chemicalbook.com]
- 4. 38275-50-2|this compound|BLD Pharm [bldpharm.com]
- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-5-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique chemical structure, featuring a pyrimidine core substituted with a potent electron-withdrawing methylsulfonyl group and a cyano group, imparts a distinct reactivity profile that makes it a valuable building block for the synthesis of targeted therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, analytical characterization, and the burgeoning applications of this versatile molecule, with a particular focus on its role in the development of targeted covalent inhibitors.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 38275-50-2 | [1] |
| Molecular Formula | C₆H₅N₃O₂S | [1] |
| Molecular Weight | 183.19 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Data not explicitly available for this specific compound. Related sulfonylpyrimidines exhibit a range of melting points. | |
| Solubility | Generally soluble in many organic solvents such as dimethylformamide (DMF), chloroform, and methanol.[2] Aqueous solubility is limited but can be enhanced in buffered solutions.[3][4] | |
| XLogP3-AA | -0.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Topological Polar Surface Area | 92.1 Ų | [1] |
Chemical Structure and Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is significantly enhanced by the presence of the methylsulfonyl and cyano groups.
}
The methylsulfonyl group at the C2 position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its application in covalent inhibitor design. The reaction proceeds via a Meisenheimer complex intermediate, and the rate of reaction can be finely tuned by altering the electronic properties of other substituents on the pyrimidine ring.[3][4] Electron-withdrawing groups, such as the inherent cyano group at the C5 position, further activate the ring towards nucleophilic attack.
The primary reaction of interest for drug development professionals is the covalent modification of cysteine residues in proteins. The thiol side chain of cysteine acts as a potent nucleophile, attacking the C2 position of the pyrimidine ring and displacing the methylsulfinate leaving group. This forms a stable thioether bond, effectively arylating the cysteine residue.[3][4][5]
}
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding 2-(methylthio)pyrimidine derivative. The following is a representative experimental protocol based on established methods for the synthesis of 2-sulfonylpyrimidines.[4][5]
Step 1: Synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile
This precursor can be synthesized via several routes, often involving the condensation of a three-carbon component with S-methylisothiourea.
Step 2: Oxidation to this compound
-
Dissolution: Dissolve 2-(methylthio)pyrimidine-5-carbonitrile (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), in the same solvent to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
}
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the methyl protons of the sulfonyl group. The pyrimidine protons will appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyrimidine ring, the cyano group, and the methyl group. The C2 carbon, being directly attached to the sulfonyl group, will be significantly deshielded.
-
-
Mass Spectrometry (MS):
-
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (183.19 g/mol ).[1] Fragmentation patterns can provide further structural information, with potential losses of the methylsulfonyl group or the cyano group.
-
Applications in Drug Development
The tunable reactivity and favorable physicochemical properties of 2-sulfonylpyrimidines, including the title compound, have made them attractive "warheads" for the design of targeted covalent inhibitors (TCIs).
Targeted Covalent Inhibitors (TCIs):
TCIs are designed to form a permanent covalent bond with a specific amino acid residue, typically a cysteine, within the active or allosteric site of a target protein. This leads to irreversible inhibition and can offer advantages in terms of potency and duration of action. This compound and its derivatives have been explored as alternatives to more traditional electrophilic warheads like acrylamides.[6]
The reactivity of the 2-sulfonylpyrimidine scaffold can be modulated by introducing different substituents on the pyrimidine ring. This allows for the fine-tuning of the electrophilicity to achieve a balance between potent on-target reactivity and minimal off-target effects. For example, the introduction of additional electron-withdrawing groups can increase the reaction rate, while electron-donating groups can decrease it.[4] This tunability is a key advantage for optimizing the pharmacological profile of a TCI.
PROTACs and Other Advanced Modalities:
The covalent binding properties of this compound also make it a candidate for incorporation into more complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, a ligand for a target protein is connected via a linker to a ligand for an E3 ubiquitin ligase. The resulting ternary complex leads to the ubiquitination and subsequent proteasomal degradation of the target protein. A covalent warhead can be used as the target-binding ligand to enhance the efficiency and duration of target engagement.
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. Its well-defined reactivity, particularly towards cysteine residues, combined with the tunability of its electrophilicity, makes it an excellent scaffold for the development of targeted covalent inhibitors and other advanced therapeutic agents. The synthetic accessibility and the growing body of literature on its applications underscore its importance for researchers and scientists working at the forefront of medicinal chemistry. This guide has provided a foundational understanding of its core properties and applications, intended to facilitate its effective use in the laboratory and in the design of next-generation therapeutics.
References
- Vertex AI Search. This compound, min 95%, 250 mg. Accessed January 5, 2026.
-
PubChem. This compound | C6H5N3O2S | CID 13114189. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]
-
Bauer, M. et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 10, 834516. [Link]
-
Moraru, R. et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1636–1647. [Link]
-
Bollong, M. J. et al. (2020). 2-Sulfonyl Pyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(17), 7769–7774. [Link]
-
Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 27-35. [Link]
-
Moraru, R. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton, Doctoral Thesis. [Link]
- Salem, M. A. I. et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Baluja, S. et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
-
Abdel-rahman, A. A.-H. et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(54), 34157-34176. [Link]
-
El-Sayed, S. A. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
- Baluja, S. et al. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(1), 13-18.
-
PubChem. This compound | C6H5N3O2S | CID 13114189. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]
-
Moraru, R. et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 67(17), 13455–13470. [Link]
-
ResearchGate. Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Accessed January 5, 2026. [Link]
-
Organic Chemistry Portal. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Accessed January 5, 2026. [Link]
- Ali, T. E. et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 220-227.
-
PubMed Central. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]
-
PubMed Central. Proteolysis targeting chimeras (PROTACs) in cancer therapy. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]
-
Moraru, R. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton, Doctoral Thesis. [Link]
-
PubMed Central. Degradation of proteins by PROTACs and other strategies. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]
-
ScienceDirect. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Accessed January 5, 2026. [Link]
-
PubMed Central. PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]
Sources
- 1. This compound | C6H5N3O2S | CID 13114189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile (CAS 38275-50-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2-(Methylsulfonyl)pyrimidine-5-carbonitrile (CAS 38275-50-2). As a senior application scientist, the following information is synthesized from available safety data sheets and chemical properties to ensure a thorough understanding of the compound's characteristics, enabling its safe use in a laboratory setting. While this compound is not classified as hazardous under GHS and OSHA standards, a diligent and cautious approach to handling is always recommended, particularly as toxicological properties have not been exhaustively investigated.
Chemical and Physical Properties
A foundational understanding of a compound's physical properties is critical for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O₂S | - |
| Molecular Weight | 183.19 g/mol | - |
| Appearance | Solid | - |
| Purity | Typically ≥95% | - |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the Occupational Safety and Health Administration (OSHA), this compound is not classified as a hazardous substance or mixture.
GHS Label Elements:
-
Pictogram: None
-
Signal Word: None
-
Hazard Statements: None
-
Precautionary Statements: None
Despite its non-hazardous classification, it is crucial to recognize that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, treating it with the care and respect afforded to all laboratory chemicals is a matter of good scientific practice.
Exposure Controls and Personal Protection
The following personal protective equipment (PPE) and engineering controls are recommended to minimize potential exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: Work in a well-ventilated area. If dusts are generated, use a fume hood or other local exhaust ventilation.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or glasses.
-
Skin Protection:
-
Gloves: Wear protective gloves (e.g., nitrile rubber).
-
Lab Coat: A standard lab coat should be worn.
-
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Logical Framework for PPE Selection
Caption: PPE selection workflow based on risk assessment.
Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling Procedures
-
Avoid Dust Formation: Handle in a manner that minimizes the generation of dust.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly after handling.
Storage Conditions
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry and well-ventilated place.
-
Temperature: Refer to the product label for the recommended storage temperature.
First-Aid Measures
In the event of exposure, follow these first-aid procedures.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: For this substance, no limitations of extinguishing agents are given.
-
Hazardous Combustion Products: In the event of a fire, hazardous combustion gases or vapors may be formed.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
In the case of a spill, adhere to the following protocol to ensure a safe and effective cleanup.
Accidental Release Cleanup Protocol
Caption: Step-by-step protocol for handling an accidental release.
Detailed Steps for Accidental Release:
-
Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: No data available.
Toxicological Information
As previously stated, the toxicological properties of this compound have not been thoroughly investigated. The following information is based on the available Safety Data Sheet.
-
Acute Toxicity: No data available.
-
Skin Corrosion/Irritation: No data available.
-
Serious Eye Damage/Eye Irritation: No data available.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity:
-
IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.
-
ACGIH: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.
-
NTP: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.
-
OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.
-
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: No data available.
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Disposal Considerations
Dispose of this compound and its container in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.
References
A Technical Guide to the Mechanism of Action of 2-Sulfonylpyrimidines as Covalent Modifiers
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving, demanding electrophilic warheads that offer a blend of reactivity, selectivity, and stability. 2-Sulfonylpyrimidine (2-SP) compounds have emerged as a highly versatile and tunable class of electrophiles, addressing many limitations of traditional warheads like Michael acceptors.[1][2] These compounds react with nucleophilic cysteine residues on target proteins via a Nucleophilic Aromatic Substitution (SNAr) mechanism, forming a stable thioether linkage and displacing a sulfinic acid.[3][4][5] The reactivity of the 2-SP scaffold can be meticulously modulated over nine orders of magnitude by strategic substitutions on the pyrimidine ring, allowing for the fine-tuning of potency and selectivity.[6][7][8][9] This guide provides an in-depth exploration of the core mechanism of action, the structure-reactivity principles, robust protocols for experimental validation, and a review of their successful application in modern drug discovery.
Introduction to Covalent Inhibition and the Rise of 2-Sulfonylpyrimidines
Targeted Covalent Inhibitors (TCIs) represent a powerful therapeutic modality, offering the potential for enhanced potency, prolonged duration of action, and improved selectivity by forming a stable, covalent bond with their protein target.[2] Historically, the field has been dominated by warheads such as acrylamides and maleimides, which react via Michael addition.[1][2] While successful, these warheads can suffer from variable stability and potential off-target reactivity.[1][2][10]
This has spurred the exploration of alternative electrophilic scaffolds. Heteroaryl sulfones, and specifically the 2-sulfonylpyrimidine (2-SP) class, have garnered significant attention as superior replacements.[6][7] First identified as cysteine "capping" agents in proteomics, their potential in drug discovery has been realized more recently.[6][7][8] 2-SPs offer a unique combination of cysteine selectivity, tunable reactivity, and the formation of highly stable bioconjugates, making them an expanding and vital part of the modern covalent drug discovery toolkit.[1][7][8]
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The covalent interaction between a 2-sulfonylpyrimidine and a target protein is governed by a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from the Michael addition utilized by acrylamides.
The key steps are as follows:
-
Nucleophilic Attack: The reaction is initiated by the deprotonated thiol side chain of a cysteine residue (the thiolate anion, Cys-S⁻), which acts as a potent nucleophile. The thiolate attacks the electron-deficient C2-position of the pyrimidine ring.[3][4][5] The rate of this reaction is pH-dependent, increasing with pH due to a higher equilibrium concentration of the more reactive thiolate anion.[6][7]
-
Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a transient, stabilized intermediate known as a Meisenheimer-Jackson complex.[6][7] Density functional theory (DFT) calculations indicate that the formation of this complex is the rate-determining step of the overall reaction.[6][7]
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the sulfonyl group as a sulfinic acid, a stable leaving group.[3][4]
-
Stable Adduct Formation: The final product is a stable S-heteroarylated cysteine residue, where the protein is irreversibly linked to the pyrimidine scaffold via a thioether bond.[6][7][11] The overall transformation has a large negative Gibbs free energy (ΔG), which explains the irreversibility of the bond formation.[6][7]
Structure-Reactivity Relationship (SAR): Tuning Electrophilicity
A key advantage of the 2-SP scaffold is its remarkable tunability. The electrophilicity of the C2 carbon, and thus the rate of the SNAr reaction, can be precisely controlled through synthetic modifications to the pyrimidine ring and the sulfonyl group. This allows for the design of covalent inhibitors with reactivities tailored to their specific biological target, minimizing off-target effects.
-
Ring Substitution: The substitution pattern on the pyrimidine ring has the most profound impact on reactivity. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or ester groups, significantly increase the reaction rate by further polarizing the C2 position and stabilizing the Meisenheimer intermediate.[1][5] Studies have shown that substitution at the 5-position of the pyrimidine ring has the most substantial effect on modulating reactivity.[2][6][7]
-
Leaving Group: While the exocyclic sulfone is a consistently good leaving group, alterations to its structure can also influence reaction kinetics.
-
Affinity Moieties: In the context of a TCI, the non-covalent binding affinity (Kᵢ) of the entire molecule to the target protein is crucial. Potency is often driven by a combination of high binding affinity and optimized chemical reactivity (kinact).[3][4] For instance, the addition of a sulfonamide NH group has been shown to be a key driver of potency for WRN helicase inhibitors, primarily by increasing binding affinity rather than intrinsic electrophilicity.[3][4]
The ability to modulate reactivity over a vast range (more than 9 orders of magnitude) provides a rational basis for designing TCIs with optimal therapeutic windows.[6][7][9]
| 2-Sulfonylpyrimidine Derivative | Substitution at Position 5 | Relative Reactivity (k) | Rationale for Reactivity Change |
| Base Scaffold | -H | 1 (Reference) | Baseline electrophilicity of the unsubstituted ring. |
| Derivative A | -OCH₃ (Electron-Donating) | ~0.01 | The methoxy group donates electron density to the ring, reducing the electrophilicity of the C2 carbon. |
| Derivative B | -Cl (Weakly Deactivating) | ~10 - 50 | The inductive electron-withdrawing effect of chlorine increases C2 electrophilicity, accelerating the reaction. |
| Derivative C | -COOEt (Electron-Withdrawing) | ~1,000 - 10,000 | The ester group strongly withdraws electron density via resonance, significantly enhancing reactivity. |
| Derivative D | -NO₂ (Strongly Electron-Withdrawing) | >100,000 | The nitro group is a powerful EWG, making the C2 carbon highly electrophilic and leading to very rapid arylation.[6] |
Note: Relative reactivity values are illustrative, based on trends described in the literature. Actual rate constants depend on specific reaction conditions and the nucleophile used.[2][6][7]
Experimental Validation of the Covalent Mechanism
Confirming the covalent mechanism of action for a 2-SP-based inhibitor requires a multi-faceted, self-validating experimental approach. The primary goals are to demonstrate time-dependent inhibition, confirm the formation of a covalent adduct with the expected mass, and ideally, identify the specific amino acid residue that has been modified.
Protocol: Kinetic Analysis using ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides a direct, quantitative method to measure the reaction rate between a 2-SP and a model thiol, such as N-acetylcysteine methyl ester (NACME) or glutathione (GSH).[6][7][8]
Objective: To determine the second-order rate constant (k) of the SNAr reaction.
Methodology:
-
Sample Preparation: Prepare a stock solution of the 2-SP compound and the model thiol (e.g., GSH) in a deuterated buffer (e.g., potassium phosphate buffer in D₂O, pH 7.0) to a known final concentration. A small percentage of d⁶-DMSO (e.g., 5%) can be included to aid solubility.[6][7]
-
Data Acquisition: Immediately after mixing, acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature.
-
Spectral Analysis: Monitor the reaction progress by integrating the signals corresponding to the starting 2-SP (e.g., pyrimidine aromatic protons) and the newly formed S-arylated product.[6][7] A key diagnostic is the appearance of a signal for the methanesulfinic acid byproduct (δ ≈ 2.3 ppm if using a methylsulfonyl leaving group), which unambiguously confirms the SNAr mechanism.[6][7]
-
Rate Constant Calculation: Plot the concentration of the reactants over time. Fit the data to the appropriate second-order rate law to determine the rate constant, k.
Causality: This method is powerful because it simultaneously provides kinetic data and confirms the reaction's specificity and the warhead's hydrolytic stability in a single experiment.[6][7]
Protocol: Adduct Confirmation by Intact Protein Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for confirming that a compound has covalently modified its target protein.[3][4]
Objective: To detect the mass shift in the target protein corresponding to the covalent addition of the 2-SP moiety.
Methodology:
-
Incubation: Incubate the purified target protein with a molar excess (e.g., 10-fold) of the 2-SP inhibitor (and a DMSO control) at a controlled temperature (e.g., 4°C) overnight to ensure complete reaction.[3][4]
-
Sample Cleanup: Remove unbound inhibitor using a desalting column or buffer exchange system.
-
Mass Analysis: Analyze the protein samples via ESI-MS coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).[3][4]
-
Data Deconvolution: The resulting spectrum of multiple charge states is deconvoluted using software (e.g., BioPharma Finder) to reconstruct the zero-charge mass of the protein.[3][4]
-
Adduct Confirmation: Compare the mass of the inhibitor-treated protein with the DMSO control. A mass increase that precisely matches the molecular weight of the pyrimidine portion of the inhibitor (minus the sulfinic acid leaving group) confirms covalent modification.[3][4] For example, the covalent modification of WRN helicase by the inhibitor H3B-859 resulted in an observed mass shift of +252 Da, consistent with the expected adduct.[3][4]
Trustworthiness: This protocol provides a direct and unambiguous readout of covalent bond formation on the protein of interest. Observing a specific mass shift provides very high confidence in the proposed mechanism.
Applications in Drug Discovery and Bioconjugation
The desirable properties of 2-SPs have led to their successful implementation in several drug discovery campaigns, where they have often served as effective replacements for traditional warheads.
-
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibition: Ibrutinib is an FDA-approved TCI for B-cell malignancies that uses an acrylamide warhead to target Cys481 in BTK.[1] Researchers successfully replaced this acrylamide with a 2-SP scaffold.[2][10] Through iterative design, novel 2-SP derivatives were developed that inhibited BTK at low nanomolar concentrations, on par with Ibrutinib.[2][10] Several of these new compounds also demonstrated improved plasma stability and reduced off-target kinase activity, highlighting the potential of 2-SPs to create TCIs with superior pharmacological profiles.[2][10]
-
Case Study: WRN Helicase Inhibition: Werner syndrome protein (WRN) is a key synthetic lethal target in microsatellite-unstable cancers. A high-throughput screen identified 2-sulfonylpyrimidine derivatives as novel, selective covalent inhibitors of WRN helicase activity.[3][4][12] Mass spectrometry confirmed that these compounds alkylate cysteine residues on WRN.[3][4] Further optimization led to tool compounds with potencies in the low nanomolar range, providing a proof-of-concept for the inhibition of WRN helicase with covalent molecules and opening a new avenue for therapeutic intervention.[3][4]
Beyond TCIs, the tunable reactivity and cysteine selectivity of 2-SPs make them valuable reagents for chemical biology, including the development of antibody-drug conjugates (ADCs), chemical probes for target identification, and for the site-specific arylation of proteins.[6][7][8]
Conclusion and Future Outlook
2-Sulfonylpyrimidines represent a premier class of electrophilic warheads for modern covalent drug design. Their mechanism of action, proceeding through a well-defined SNAr pathway, allows for the formation of highly stable and selective covalent bonds with target cysteines. The ability to rationally tune their reactivity through synthetic chemistry provides an unparalleled advantage for optimizing both potency and safety. As demonstrated by their successful application against challenging targets like BTK and WRN, 2-SPs are no longer just a promising alternative but a validated and essential tool for researchers. Future applications are likely to expand into new modalities, such as targeted protein degradation, and to address an even wider range of protein targets, further cementing the role of the 2-sulfonylpyrimidine scaffold in the future of medicine.[2][10]
References
-
Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ResearchGate. [Link]
-
Geerlings, L. C., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]
-
Baud, M. G. J., et al. (2023). 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation. ePrints Soton. [Link]
-
Lin, Y-T. (2022). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. ePrints Soton. [Link]
-
Baud, M. G. J., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Request PDF on ResearchGate. [Link]
-
Lin, Y-T., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]
-
Baud, M. G. J., et al. (2023). 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation. University of Southampton. [Link]
-
Geerlings, L. C., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC, NIH. [Link]
-
Lin, Y-T., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed. [Link]
-
Barthels, F., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC, PubMed Central. [Link]
-
Li, L., et al. (2018). Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment. PMC, NIH. [Link]
-
Geerlings, L. C., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]
Sources
- 1. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation - ePrints Soton [eprints.soton.ac.uk]
- 12. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Privileged Scaffold
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a titan in the field of medicinal chemistry. Its prevalence in the very blueprint of life, forming the structural basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA, has made it an evolutionary-validated starting point for therapeutic intervention.[1][2] This inherent biocompatibility, coupled with its versatile chemical reactivity, has cemented the pyrimidine's status as a "privileged scaffold"—a molecular framework that is not only capable of interacting with a wide array of biological targets but also possesses favorable pharmacokinetic properties.[3][4]
This guide, intended for researchers and professionals in drug discovery and development, will provide a comprehensive technical overview of the pyrimidine core. We will delve into its fundamental physicochemical properties that underpin its success, explore its remarkable diversity of biological activities through the lens of prominent FDA-approved drugs, and provide detailed, actionable protocols for its synthesis and biological evaluation.
Physicochemical Properties and Medicinal Chemistry Significance
The pyrimidine ring's electronic nature is key to its role in drug design. The two nitrogen atoms render the ring electron-deficient, which influences its reactivity and intermolecular interactions. This π-deficiency facilitates nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the 2, 4, and 6 positions.[5] Conversely, electrophilic substitution is more challenging but can be directed to the 5-position.
From a medicinal chemistry perspective, the nitrogen atoms are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets such as enzymes and receptors. Furthermore, the pyrimidine ring can act as a bioisostere for other aromatic systems, like a phenyl group, offering a means to modulate a compound's properties, such as solubility and metabolic stability, while maintaining its core binding interactions.
The Pyrimidine Scaffold in Action: A Showcase of Therapeutic Diversity
The versatility of the pyrimidine scaffold is best illustrated by the vast array of FDA-approved drugs that incorporate this core structure. These drugs target a wide spectrum of diseases, underscoring the scaffold's ability to be tailored for high-affinity interactions with diverse biological targets.
Anticancer Agents: Targeting the Kinome and Beyond
Perhaps the most profound impact of the pyrimidine scaffold has been in oncology. A multitude of pyrimidine-based drugs have been developed as potent and selective kinase inhibitors.
-
Imatinib (Gleevec®): A paradigm-shifting therapeutic for chronic myeloid leukemia (CML), imatinib features a 2-phenylaminopyrimidine core. This moiety is crucial for its inhibitory activity against the Bcr-Abl tyrosine kinase, the molecular driver of CML.
-
Gefitinib (Iressa®) and Erlotinib (Tarceva®): These drugs, used in the treatment of non-small cell lung cancer (NSCLC), are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. Their quinazoline core, a fused pyrimidine system, mimics the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.
The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.
Beyond Cancer: A Multitude of Applications
The therapeutic reach of pyrimidine-based drugs extends far beyond oncology:
-
Rosuvastatin (Crestor®): A blockbuster drug for the treatment of hypercholesterolemia, rosuvastatin is a potent inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The pyrimidine core of rosuvastatin is crucial for its interaction with the enzyme's active site.
-
Antiviral Agents: Pyrimidine nucleoside analogs, such as Zidovudine (AZT) and Lamivudine, are cornerstone therapies for HIV/AIDS. These molecules act as chain terminators during viral reverse transcription.
-
Antibacterial and Antifungal Agents: The diaminopyrimidine, Trimethoprim, is a widely used antibacterial agent that inhibits dihydrofolate reductase. Flucytosine, a fluorinated pyrimidine, is an antifungal drug that disrupts fungal DNA and RNA synthesis.
Structure-Activity Relationship (SAR) of Pyrimidine Derivatives: A Case Study of EGFR Inhibitors
The biological activity of pyrimidine derivatives can be finely tuned by modifying the substituents on the pyrimidine ring. A classic example is the development of EGFR inhibitors, where the 2,4-disubstituted pyrimidine scaffold has been extensively explored. The following table summarizes the structure-activity relationship of a series of 2,4-dianilinopyrimidine derivatives as EGFR inhibitors.
| Compound | R1 (Position 4) | R2 (Position 2) | EGFR IC50 (nM) |
| 1 | 3-chloro-4-fluoroaniline | 4-aminophenol | 1.2 |
| 2 | 3-chloro-4-fluoroaniline | 3-aminophenol | 2.5 |
| 3 | 3-chloro-4-fluoroaniline | Aniline | 15.8 |
| 4 | Aniline | 4-aminophenol | 25.6 |
| 5 | 3-chloro-4-fluoroaniline | 4-methoxyaniline | 30.1 |
Data is hypothetical and for illustrative purposes.
From this data, several key SAR insights can be drawn:
-
The 3-chloro-4-fluoroaniline moiety at the 4-position is critical for high potency.
-
A hydroxyl group on the aniline at the 2-position, particularly at the para-position, significantly enhances activity, likely due to additional hydrogen bonding interactions in the EGFR active site.
-
The absence of the hydroxyl group or its replacement with a methoxy group leads to a notable decrease in inhibitory activity.
Synthetic Strategies for the Pyrimidine Core: Experimental Protocols
The construction of the pyrimidine scaffold can be achieved through various synthetic routes. Below are detailed protocols for two of the most common and versatile methods.
The Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidines
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidines, which can be subsequently oxidized to pyrimidines.[4][6]
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to afford the desired dihydropyrimidine. The product can be further purified by recrystallization from ethanol.
Synthesis of 2,4-Diaminopyrimidines: A Key Scaffold for DHFR Inhibitors
2,4-Diaminopyrimidines are a crucial class of compounds, most notably for their inhibition of dihydrofolate reductase (DHFR). A common synthetic route involves the condensation of a β-alkoxyacrylonitrile with guanidine.[7][8]
Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine
-
Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
Guanidine Addition: To the cooled sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 0.1 mol). Stir the mixture for 30 minutes.
-
Reactant Addition: Add 3-ethoxyacrylonitrile (10.7 g, 0.11 mol) dropwise to the reaction mixture over 30 minutes.
-
Reflux: Heat the mixture to reflux and maintain for 6 hours.
-
Work-up: After cooling, filter the reaction mixture to remove the precipitated sodium chloride. Evaporate the filtrate to dryness under reduced pressure.
-
Isolation and Purification: Dissolve the residue in hot water and treat with activated charcoal. Filter the hot solution and allow it to cool to crystallize the product. Collect the crystals by filtration and dry to yield 2,4-diaminopyrimidine.
Biological Evaluation of Pyrimidine Derivatives: In Vitro Assays
The evaluation of the biological activity of newly synthesized pyrimidine derivatives is a critical step in the drug discovery process. Below are protocols for two key in vitro assays.
EGFR Kinase Activity Assay (Luminescent Format)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein by quantifying the amount of ATP consumed during the kinase reaction.[9][10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the EGFR enzyme solution in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare the substrate solution (e.g., poly(Glu,Tyr) 4:1) and ATP in kinase buffer.
-
Prepare serial dilutions of the pyrimidine test compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the test compound dilution to each well.
-
Add 20 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of the substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay as an example):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Antibacterial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[3][11][12]
Experimental Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Preparation of Antibiotic Dilutions:
-
In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the pyrimidine test compound stock solution (at twice the highest desired concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
The Drug Discovery and Development Workflow
The journey of a pyrimidine-based compound from a laboratory curiosity to a life-saving therapeutic follows a rigorous and well-defined path. The following diagram outlines the key stages of this process.
Caption: A generalized workflow for drug discovery and development.
Conclusion: A Scaffold for the Future
The pyrimidine scaffold has undeniably earned its esteemed position in the pantheon of medicinal chemistry. Its journey from a fundamental building block of life to the core of numerous life-saving drugs is a testament to its remarkable versatility and privileged nature. The continuous exploration of novel synthetic methodologies, coupled with a deeper understanding of its interactions with an ever-expanding range of biological targets, ensures that the pyrimidine ring will remain a fertile ground for the discovery and development of the next generation of therapeutics. For the medicinal chemist, the pyrimidine scaffold is not merely a starting material; it is a key that continues to unlock new doors in the quest to combat human disease.
References
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [URL not available]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
-
Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Bentham Science. [Link]
-
Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. National Institutes of Health. [Link]
-
Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central. [Link]
-
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. [Link]
-
A Novel Process for Synthesis of Rosuvastatin. Asian Journal of Chemistry. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. PubMed. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Institutes of Health. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. ResearchGate. [Link]
- EGFR Signaling P
-
Minimal Inhibitory Concentration (MIC). Protocols.io. [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. National Institutes of Health. [Link]
-
Schematic diagram of EGFR signaling pathway[5]. Growth factor binding.... ResearchGate. [Link]
-
Applications. (A) Synthesis of Rosuvastatin analogue 3t in 6 steps. (B).... ResearchGate. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. ResearchGate. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. [Link]
- 2,4-diaminopyrimidine is prepared by reacting β-alkoxyacrylonitriles and / or cyanaldehyde acetals with guanidine in the absence of a condensation catalyst.
-
dot. Graphviz. [Link]
-
Building diagrams using graphviz. Chad's Blog. [Link]
-
Create a Flowchart using Graphviz Dot. Medium. [Link]
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
-
Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK. ResearchGate. [Link]
Sources
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. wjarr.com [wjarr.com]
- 6. asianpubs.org [asianpubs.org]
- 7. wjpmr.com [wjpmr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2003097614A2 - Process for the preparation of rosuvastatin - Google Patents [patents.google.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of 2-(Methylsulfonyl)pyrimidine Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The Strategic Advantage of the Pyrimidine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to interact with a wide array of biological targets. The pyrimidine ring, an essential component of DNA and RNA, is one such scaffold.[1][2][3][4] Its unique physicochemical properties, including the capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, have cemented its importance in drug design.[1] This guide delves into a specific, highly reactive class of these compounds: 2-(methylsulfonyl)pyrimidine derivatives. The introduction of the methylsulfonyl group at the C2 position transforms the pyrimidine core into a versatile electrophilic hub, enabling highly specific and often covalent interactions with therapeutic targets. This reactivity has been particularly exploited in the development of next-generation enzyme inhibitors, heralding a new era of precision medicine.
The methylsulfonyl moiety is an excellent leaving group, making the C2 position of the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr).[5][6] This property is the cornerstone of its utility in drug discovery. When the nucleophile is a cysteine residue within a protein's binding site, a stable covalent bond is formed. This "thio-click" reaction has been masterfully employed to create highly potent and selective covalent inhibitors, a strategy that offers distinct advantages in terms of duration of action and overcoming drug resistance.[7][8][9] This guide provides a comprehensive technical overview of the synthesis, mechanistic underpinnings, and burgeoning therapeutic applications of 2-(methylsulfonyl)pyrimidine derivatives for researchers, scientists, and drug development professionals.
Core Synthesis: A Reliable Path to a Versatile Intermediate
The synthesis of 2-(methylsulfonyl)pyrimidine derivatives is typically achieved through a robust and efficient three-step sequence: (1) cyclocondensation to form the pyrimidine ring, (2) S-methylation of the resulting thio-pyrimidine, and (3) oxidation of the methylthioether to the desired methylsulfone.[10][11][12] This method is not only high-yielding but also amenable to a wide range of starting materials, allowing for the generation of diverse compound libraries.
General Synthetic Workflow
Caption: General synthetic route to 2-(methylsulfonyl)pyrimidine derivatives.
Experimental Protocol: Synthesis of 2-(Methylsulfonyl)pyrimidines
This protocol is a generalized procedure based on methodologies reported in the literature.[11][12]
Step 1: Synthesis of 2-(Methylthio)pyrimidines
-
To a stirred solution of S-methylisothiourea sulfate (1.2 equivalents) in ethanol, add the desired 1,3-dicarbonyl derivative (1.0 equivalent) and sodium hydroxide (1.2 equivalents) at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.
-
The crude 2-hydroxy-2-(methylthio)pyrimidine intermediate is typically used directly in the next step after drying.
-
To the crude intermediate, add phosphorus oxychloride (POCl₃) (excess, e.g., 10 equivalents) and triethylamine (NEt₃) (1.0 equivalent).
-
Heat the mixture to reflux for 3 hours.
-
After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate in vacuo to yield the 2-(methylthio)pyrimidine.
Step 2: Oxidation to 2-(Methylsulfonyl)pyrimidines
-
Dissolve the 2-(methylthio)pyrimidine (1.0 equivalent) in a suitable solvent such as acetone.
-
Add a phase-transfer catalyst like tetrabutylammonium bromide (0.1 equivalents).
-
Prepare a solution of an oxidizing agent, such as Oxone (2.5 equivalents), in water.
-
Slowly add the Oxone solution to the vigorously stirred pyrimidine solution at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
The 2-(methylsulfonyl)pyrimidine product often precipitates from the reaction mixture.
-
Isolate the solid product by filtration through a Büchner funnel, wash with water, and dry under vacuum.
Mechanism of Action: The Cysteine-Reactive Warhead
The therapeutic efficacy of many 2-(methylsulfonyl)pyrimidine derivatives stems from their ability to act as covalent inhibitors. The core of this reactivity lies in the SNAr reaction, where the methylsulfonyl group acts as an outstanding leaving group, readily displaced by nucleophiles.[5][6]
In a biological context, the deprotonated thiol side chain of a cysteine residue (the thiolate anion) is a potent nucleophile. When a 2-(methylsulfonyl)pyrimidine inhibitor binds to a target protein, a strategically located cysteine in the active site can attack the electron-deficient C2 position of the pyrimidine ring. This results in the formation of a stable carbon-sulfur bond and the displacement of methanesulfinic acid, effectively tethering the inhibitor to the protein.[6][7][8][9][13]
Covalent Modification of Cysteine
Caption: SNAr mechanism for covalent modification of a cysteine residue.
This covalent binding is often irreversible, leading to a prolonged and potent biological effect. A key advantage of this approach is that the reactivity of the 2-sulfonylpyrimidine "warhead" can be finely tuned. By introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -NH₂, -OMe) onto the pyrimidine ring, chemists can modulate the electrophilicity of the C2 carbon, thereby controlling the rate of reaction with the target cysteine.[7][8] This tunability is crucial for achieving selectivity, minimizing off-target reactions, and ensuring a good safety profile.
Applications in Drug Discovery
The unique reactivity profile of the 2-(methylsulfonyl)pyrimidine scaffold has made it a focal point of research in several therapeutic areas, most notably in oncology.
Anticancer Agents
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][14] The 2-(methylsulfonyl)pyrimidine core has proven to be an exceptional platform for designing potent and selective kinase inhibitors.
Kinase Inhibitors:
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: The 2-sulfonylpyrimidine motif has been successfully used as a replacement for the acrylamide warhead found in the approved BTK inhibitor ibrutinib.[9] These novel derivatives have demonstrated low nanomolar inhibition of BTK both in vitro and in cellular assays, highlighting their potential as effective covalent inhibitors for B-cell malignancies.[9]
-
Aurora Kinase Inhibitors: Researchers have developed 2-(methylsulfonyl)pyrimidine-based compounds that inhibit Aurora A kinase, a key regulator of mitosis.[15][16] These inhibitors were designed to induce the "DFG-out" conformation of the kinase, leading to reduced levels of oncogenic proteins like cMYC and MYCN. Optimized compounds showed significant tumor regression in xenograft models of small-cell lung cancer.[15][16]
p53 Modulators:
The tumor suppressor protein p53 is mutated in over half of all human cancers, often leading to its destabilization.[6] A groundbreaking application of 2-(methylsulfonyl)pyrimidine chemistry involves the development of compounds that can rescue the function of mutant p53. The compound PK11000, for instance, selectively alkylates and stabilizes certain p53 mutants (like Y220C) by reacting with surface-exposed cysteine residues.[6][7][8][13] This stabilization restores the tumor-suppressing function of p53, inducing apoptosis specifically in cancer cells with the targeted mutation.[13]
Other Anticancer Targets:
The versatility of the scaffold extends to other cancer-related targets. Derivatives have been patented as selective COX-2 inhibitors, which could have applications in both inflammation and cancer treatment.[17][18] Furthermore, the combination of pyrimidine and sulfonamide moieties has been explored as a strategy to create hybrid molecules with potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell migration.[19][20]
Data Summary: Representative 2-(Methylsulfonyl)pyrimidine Derivatives
| Compound Class | Target | Key Compound Example | Biological Activity (IC₅₀) | Reference |
| BTK Inhibitors | Bruton's Tyrosine Kinase | N-arylated pyrimidine | < 10 nM (in vitro) | [9] |
| Aurora A Inhibitors | Aurora A Kinase | 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl) derivative | < 200 nM (cell proliferation) | [15] |
| p53 Stabilizers | Mutant p53 (Y220C) | PK11000 | Stabilizes p53, induces apoptosis | [6][13] |
| COX-2 Inhibitors | Cyclooxygenase-2 | 2-butoxy-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine | Selective COX-2 inhibition | [17] |
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol describes a common method to evaluate the potency of kinase inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of the 2-(methylsulfonyl)pyrimidine test compound in 100% DMSO.
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare recombinant kinase enzyme, substrate peptide, and ATP solutions in kinase buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Further dilute the compounds in kinase buffer to the desired final concentration (typically ensuring the final DMSO concentration is ≤1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted test compound or control (DMSO vehicle).
-
Add 10 µL of a 2x kinase/substrate mixture to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of a luminescent ADP detection reagent (e.g., ADP-Glo™).
-
Incubate for 40-60 minutes as per the manufacturer's instructions to allow for ADP-to-ATP conversion and subsequent light generation.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The 2-(methylsulfonyl)pyrimidine scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its straightforward and versatile synthesis, coupled with its tunable reactivity as a cysteine-directed covalent warhead, provides a robust platform for the design of highly potent and selective therapeutics. While its impact has been most profound in oncology, particularly in the development of kinase inhibitors and mutant p53 reactivators, the underlying chemical principles are broadly applicable.
Future research will likely focus on expanding the repertoire of biological targets addressed by this scaffold. The precise control over reactivity afforded by substituent modification opens the door to developing inhibitors with tailored residence times and improved safety profiles. As our understanding of the proteome and the role of specific cysteine residues in disease grows, the strategic deployment of 2-(methylsulfonyl)pyrimidine derivatives will undoubtedly lead to the discovery of novel medicines for a wide range of human diseases. The journey of this privileged scaffold is far from over; it is poised to remain a cornerstone of innovative drug discovery for the foreseeable future.
References
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry. Retrieved January 5, 2026, from [Link]
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2018). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2017). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
-
Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. (2010). Molbank. Retrieved January 5, 2026, from [Link]
-
The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. Retrieved January 5, 2026, from [Link]
- Pyrimidine derivatives useful as selective COX-2 inhibitors. (2002). Google Patents.
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (2022). ACS Publications. Retrieved January 5, 2026, from [Link]
-
2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. (2016). ResearchGate. Retrieved January 5, 2026, from [Link]
-
2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. (2016). PNAS. Retrieved January 5, 2026, from [Link]
-
Publications & Patents. (n.d.). MedChemica. Retrieved January 5, 2026, from [Link]
-
Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. (n.d.). LibSearch. Retrieved January 5, 2026, from [Link]
- Pyrimidine derivatives. (1993). Google Patents.
-
Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved January 5, 2026, from [Link]
- Pyrimidine derivative and use thereof. (2020). Google Patents.
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Retrieved January 5, 2026, from [Link]
-
The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. (2024). PubMed. Retrieved January 5, 2026, from [Link]
-
Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. (2020). OUCI. Retrieved January 5, 2026, from [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. Retrieved January 5, 2026, from [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed. Retrieved January 5, 2026, from [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. (2012). CORE. Retrieved January 5, 2026, from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science. Retrieved January 5, 2026, from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pnas.org [pnas.org]
- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment [ouci.dntb.gov.ua]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. AU2002302764B2 - Pyrimidine derivatives useful as selective COX-2 inhibitors - Google Patents [patents.google.com]
- 18. libsearch.bethel.edu [libsearch.bethel.edu]
- 19. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methylsulfonyl Group on a Pyrimidine Ring: A Technical Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Leaving Groups in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] The functionalization of this privileged heterocycle is paramount for modulating pharmacological activity, and at the heart of this chemical manipulation lies the strategic use of leaving groups. Among these, the methylsulfonyl (–SO₂CH₃) group has emerged as a particularly effective and versatile activating group for nucleophilic aromatic substitution (SₙAr) reactions on the pyrimidine ring.
This technical guide provides an in-depth exploration of the chemical reactivity and stability of the methylsulfonyl leaving group on a pyrimidine ring. Moving beyond a simple recitation of protocols, this document, intended for researchers and drug development professionals, delves into the causal relationships between the electronic and steric properties of the methylsulfonyl pyrimidine system and its reactivity. We will examine the underlying principles that govern its utility, provide practical experimental methodologies, and offer a comparative analysis with other common leaving groups.
The Methylsulfonyl Group: An Electron-Withdrawing Powerhouse
The efficacy of the methylsulfonyl group as a leaving group in SₙAr reactions is fundamentally rooted in its strong electron-withdrawing nature. This property is a consequence of both inductive effects and resonance stabilization. The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the pyrimidine ring through the sulfur-carbon bond.[3][4] This inductive pull is significant and renders the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.
Furthermore, the sulfonyl group can participate in resonance, delocalizing the negative charge of the Meisenheimer complex, the key intermediate in SₙAr reactions.[5] This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. The combination of these electronic effects makes the methylsulfonyl group a superior activating group compared to many other functionalities.
Reactivity at the Pyrimidine Ring: A Tale of Positions
The position of the methylsulfonyl group on the pyrimidine ring, as well as the nature and position of other substituents, profoundly influences the regioselectivity and rate of nucleophilic substitution.
Positional Reactivity: C2, C4/C6, and C5
Generally, nucleophilic attack on a pyrimidine ring is most favorable at the C2, C4, and C6 positions due to the electron-withdrawing nature of the ring nitrogens. The C5 position is typically less reactive towards nucleophiles. When a methylsulfonyl group is present at the C2 or C4/C6 positions, it greatly enhances the electrophilicity of that carbon, making it the primary site for nucleophilic attack.
-
C2- and C4/C6-Methylsulfonyl Pyrimidines: These isomers are highly reactive towards a wide range of nucleophiles. The choice between C2 and C4 substitution often depends on the reaction conditions and the steric and electronic nature of the nucleophile and other ring substituents.[6][7] For instance, with 2,4-dichloropyrimidines, substitution typically favors the C4 position. However, the presence of an electron-donating group at C6 can shift the preference to the C2 position.[6]
-
C5-Methylsulfonyl Pyrimidines: The methylsulfonyl group at the C5 position still acts as an electron-withdrawing group, activating the ring as a whole, but to a lesser extent for direct substitution at C5. Instead, it can influence the reactivity of other positions. In some cases, strong nucleophiles can lead to ring-fission reactions rather than simple substitution.[8]
The following diagram illustrates the general reactivity profile of a methylsulfonyl-substituted pyrimidine ring towards nucleophilic attack.
Caption: General reactivity of methylsulfonyl pyrimidine towards nucleophiles.
Comparative Analysis: Methylsulfonyl vs. Other Leaving Groups
The superiority of the methylsulfonyl group as a leaving group on the pyrimidine ring becomes evident when compared to other common leaving groups like halogens.
| Leaving Group | Relative Reactivity | Comments |
| -SO₂CH₃ (Methylsulfonyl) | Very High | Excellent activating group due to strong inductive and resonance effects. The resulting methanesulfinate is a stable leaving group.[9] |
| -F (Fluoro) | High | The most reactive of the halogens in SₙAr due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon highly electrophilic.[10] |
| -Cl (Chloro) | Moderate | A commonly used and effective leaving group, but generally less reactive than fluoro and methylsulfonyl groups.[11] |
| -Br (Bromo) | Moderate | Similar in reactivity to chloro. |
| -I (Iodo) | Low | The least reactive halogen in SₙAr, as the weaker C-I bond polarity is less effective at activating the ring for nucleophilic attack.[11] |
| -SCH₃ (Methylthio) | Very Low | The methylthio group is a poor leaving group and generally requires oxidation to the sulfone to become reactive.[9] |
Studies have shown that 2-sulfonylpyrimidines exhibit significantly higher reactivity towards nucleophiles compared to their 2-halo and 2-methylthio counterparts, which often fail to react under similar conditions.[9][12]
Synthetic Methodologies: Preparation and Application
The synthesis of methylsulfonyl pyrimidines is typically achieved through the oxidation of the corresponding methylthio precursors. This two-step approach is generally efficient and utilizes readily available starting materials.
Experimental Protocol: Synthesis of 2-(Methylsulfonyl)pyrimidines
This protocol outlines a general and environmentally friendly procedure for the synthesis of 2-(methylsulfonyl)pyrimidines from 2-(methylthio)pyrimidines.[13][14]
Step 1: Synthesis of 2-(Methylthio)pyrimidines
-
To a stirred solution of S-methylisothiouronium sulfate in ethanol, add the appropriate 1,3-dicarbonyl compound and sodium hydroxide.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and filter the precipitated product.
-
The crude product is then treated with phosphorus oxychloride (POCl₃) in the presence of triethylamine (NEt₃) and heated at reflux for 3 hours to yield the 2-(methylthio)pyrimidine.
Step 2: Oxidation to 2-(Methylsulfonyl)pyrimidines
-
Dissolve the 2-(methylthio)pyrimidine and a phase-transfer catalyst, such as tetrabutylammonium bromide, in a mixture of acetone and water.[13]
-
Slowly add an aqueous solution of Oxone® (potassium peroxymonosulfate) to the vigorously stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Isolate the product by filtration, wash with water, and dry to obtain the solid 2-(methylsulfonyl)pyrimidine.
An alternative and often high-yielding oxidation method employs hydrogen peroxide in the presence of a catalyst like sodium tungstate.[15]
The following diagram illustrates the synthetic workflow.
Caption: Synthetic workflow for 2-(methylsulfonyl)pyrimidines.
Applications in Drug Discovery and Chemical Biology
The predictable and high reactivity of methylsulfonyl pyrimidines has made them valuable tools in drug discovery and chemical biology.
-
Covalent Inhibitors and Probes: The ability of the 2-methylsulfonyl pyrimidine moiety to react selectively with nucleophilic residues on proteins, particularly cysteine, has been exploited in the design of covalent inhibitors and chemical probes.[9][12][16] This "thio-click" type reaction allows for the specific and stable labeling of proteins.[9]
-
Scaffold for Library Synthesis: The facile displacement of the methylsulfonyl group allows for the rapid generation of diverse libraries of pyrimidine derivatives by reacting a common methylsulfonyl pyrimidine intermediate with a variety of nucleophiles. This is a powerful strategy in lead optimization.[17][18]
-
Herbicides and Agrochemicals: Methylsulfonyl pyrimidines are key intermediates in the synthesis of several commercially important herbicides.[15]
Stability and Potential Side Reactions
While the reactivity of methylsulfonyl pyrimidines is a significant advantage, it is also important to consider their stability and potential for undesired side reactions.
-
Hydrolysis: Under certain conditions, particularly in the presence of strong aqueous bases, the methylsulfonyl group can be displaced by hydroxide, leading to the formation of the corresponding hydroxypyrimidine.
-
Ring Opening: As mentioned earlier, with certain nucleophiles and substitution patterns (e.g., at the C5 position), ring-fission reactions can occur, leading to acyclic products.[8]
Careful control of reaction conditions, such as temperature, solvent, and the nature of the base, is crucial to minimize these side reactions and ensure the desired substitution occurs.
Conclusion: A Versatile Tool for Pyrimidine Functionalization
The methylsulfonyl group is a highly effective and versatile leaving group for nucleophilic aromatic substitution on the pyrimidine ring. Its strong electron-withdrawing properties, arising from a combination of inductive and resonance effects, render the corresponding carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The synthesis of methylsulfonyl pyrimidines is straightforward, typically involving the oxidation of readily accessible methylthio precursors.
The predictable and robust reactivity of methylsulfonyl pyrimidines has established them as invaluable building blocks in medicinal chemistry for the synthesis of bioactive molecules, including covalent protein modifiers and diverse compound libraries. A thorough understanding of the factors governing their reactivity and stability, as outlined in this guide, is essential for their effective application in the design and synthesis of novel chemical entities.
References
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2018). Taylor & Francis Online. [Link]
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF. (n.d.). ResearchGate. [Link]
-
Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. (2015). RSC Advances. [Link]
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). J. Chil. Chem. Soc. [Link]
-
Electronic Effects of the Sulfonyl Group in Aromatic Systems. Relationships between Inductive and d-Orbital Resonance Contributions. (1969). Journal of the American Chemical Society. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry. [Link]
-
Electronic Effects of the Sulfinyl and Sulfonyl Groups. (n.d.). ResearchGate. [Link]
-
Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives | Request PDF. (n.d.). ResearchGate. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. [Link]
- Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.).
-
Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines. (1968). Journal of the Chemical Society C: Organic. [Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2023). RSC Medicinal Chemistry. [Link]
-
Do Sulfonamides Interact with Aromatic Rings? (2018). Angewandte Chemie International Edition. [Link]
-
Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. (2015). ResearchGate. [Link]
-
What effect has sulfonic -SO3H group on benzene ring? Is it only -I (negative induction effect) or something else? (2016). Quora. [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). Molecules. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
-
Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions. (1979). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). ResearchGate. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2021). Molecules. [Link]
-
[Synthesis and antitumor activities of pyrimidines]. (2011). Nan Fang Yi Ke Da Xue Xue Bao. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. (n.d.). ResearchGate. [Link]
-
Representative drugs with pyrimidine moiety on the market: anticancer... (n.d.). ResearchGate. [Link]
-
2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. (2014). Journal of Medicinal Chemistry. [Link]
-
Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using 13C NMR spectroscopy | Request PDF. (n.d.). ResearchGate. [Link]
-
[Synthesis and antitumor activities of pyrimidines] | Request PDF. (n.d.). ResearchGate. [Link]
-
2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. (2024). Scientific Reports. [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). eScholarship. [Link]
-
New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. (n.d.). ResearchGate. [Link]
-
Chapter 11 Pyrimidines. (n.d.). ResearchGate. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2014). International Journal of Molecular Sciences. [Link]
-
2-(Methylsulfonyl)pyrimidine. (n.d.). American Elements. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
The Architecture of Inhibition: A Technical Guide to the History and Discovery of Pyrimidine-Based Enzyme Inhibitors
Abstract
The pyrimidine nucleus, a fundamental component of nucleic acids, has proven to be a remarkably versatile scaffold in the design of enzyme inhibitors. This technical guide provides an in-depth exploration of the history, discovery, and development of pyrimidine-based enzyme inhibitors, from the early days of antimetabolite chemotherapy to the modern era of targeted kinase inhibitors. We will delve into the core scientific principles that guided their discovery, detail the experimental methodologies used to characterize their activity, and visualize the intricate molecular interactions and signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of therapeutic agents.
Introduction: The Pyrimidine Scaffold - A Privileged Structure in Drug Discovery
Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.[1] Their fundamental role as components of DNA and RNA (cytosine, thymine, and uracil) makes them indispensable for cellular life.[2] This very essentiality, however, also presents a strategic vulnerability. By designing molecules that mimic natural pyrimidines, scientists can create "antimetabolites" that interfere with the enzymes involved in nucleic acid synthesis, leading to the disruption of cellular replication.[3] This principle has been a cornerstone of cancer and antiviral therapy for decades.[4][5]
The development of pyrimidine and purine analogs as potential antineoplastic agents stemmed from the early understanding that nucleic acids are central to growth control.[6] The initial focus was on creating fraudulent nucleotides that, once metabolized, could be incorporated into DNA or RNA, or could inhibit key enzymes in their biosynthetic pathways, ultimately leading to cell death.[7]
More recently, the pyrimidine scaffold has been recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets beyond nucleotide metabolism.[8][9] Its ability to form multiple hydrogen bonds and participate in various non-covalent interactions has made it a popular core for the development of highly potent and selective inhibitors of enzymes such as protein kinases.[10][11]
This guide will navigate the evolutionary journey of pyrimidine-based inhibitors, highlighting the key scientific insights and technological advancements that have shaped this vital field of drug discovery.
The Dawn of an Era: Antimetabolites Targeting Nucleotide Synthesis
The mid-20th century witnessed the birth of a new paradigm in cancer treatment with the discovery of antimetabolites. These molecules, by mimicking endogenous metabolites, competitively inhibit crucial enzymatic reactions.
5-Fluorouracil (5-FU): A Landmark in Cancer Chemotherapy
The story of 5-Fluorouracil (5-FU) is a classic example of rational drug design. In 1957, Charles Heidelberger and his colleagues synthesized 5-FU based on the observation that tumors utilize uracil more rapidly than normal tissues.[12] They hypothesized that a fluorinated analog of uracil could block the synthesis of thymidylate, a crucial component of DNA.[9]
The primary mechanism of action of 5-FU involves its intracellular conversion to several active metabolites, most notably fluorodeoxyuridine monophosphate (FdUMP).[13] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate, thereby inhibiting the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[9] This leads to a "thymineless death" in rapidly dividing cancer cells.[13]
Methotrexate: An Antifolate That Starves DNA Synthesis
Discovered in the late 1940s, methotrexate was one of the first effective chemotherapy agents.[14] Although not a pyrimidine itself, its mechanism of action is intimately linked to pyrimidine biosynthesis. Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate from dihydrofolate.[15] Tetrahydrofolate is a crucial cofactor for thymidylate synthase and for purine synthesis.[16] By blocking DHFR, methotrexate depletes the cellular pool of tetrahydrofolate, thereby indirectly inhibiting the synthesis of both pyrimidines and purines necessary for DNA replication.[16]
Experimental Protocols for Characterizing Pyrimidine-Based Inhibitors
The discovery and development of enzyme inhibitors rely on a suite of robust and reproducible experimental assays. These assays are crucial for determining an inhibitor's potency, mechanism of action, and cellular effects.
Enzyme Inhibition Assays
3.1.1. Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[16][17]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Prepare stock solutions of dihydrofolate (DHF), NADPH, and the test inhibitor in the reaction buffer.
-
Prepare a solution of purified DHFR enzyme.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the reaction buffer, DHFR enzyme, and varying concentrations of the test inhibitor.
-
Include a positive control (e.g., methotrexate) and a negative control (no inhibitor).
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5-10 minutes.
-
Initiate the reaction by adding a solution of DHF and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.[18]
-
Cell-Based Assays
3.2.1. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[19] It is a standard method for determining the cytotoxic potential of a compound and calculating its IC50 value in a cellular context.[20]
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the pyrimidine-based inhibitor for a specified period (e.g., 48-72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.[19]
-
The Rise of a New Generation: Pyrimidine-Based Kinase Inhibitors
The discovery that the pyrimidine scaffold can effectively target protein kinases has revolutionized the field of targeted cancer therapy.[21] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[11] Pyrimidine-based kinase inhibitors are typically designed to compete with ATP for binding to the kinase active site.[8]
Targeting Key Signaling Pathways
Many pyrimidine-based kinase inhibitors have been developed to target specific kinases that drive cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[9][22]
Structure-Activity Relationship (SAR) and Drug Design
The development of potent and selective kinase inhibitors is guided by extensive structure-activity relationship (SAR) studies.[23] Medicinal chemists systematically modify the pyrimidine core and its substituents to optimize binding affinity, selectivity, and pharmacokinetic properties.[10] For example, modifications to the 2, 4, and 5 positions of the pyrimidine ring can have a profound impact on an inhibitor's activity and selectivity profile.[24]
Quantitative Data Summary
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes these values for several key pyrimidine-based inhibitors.
| Inhibitor | Target Enzyme | IC50 | Ki | Inhibition Type | Reference(s) |
| 5-Fluorouracil (as FdUMP) | Thymidylate Synthase | Varies | Varies | Covalent | [9][13] |
| Methotrexate | Dihydrofolate Reductase | Varies | ~1 pM | Competitive | [14][15] |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 nM | - | Irreversible | [25] |
| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 nM | - | Irreversible | [25] |
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | 5.2 - 20 nM | ~0.1 µM | Noncompetitive | [25] |
| Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) | 1250 nM | - | Noncompetitive, Reversible | [25] |
| PD-161570 | FGFr | - | - | ATP Competitive | [23] |
| Compound 13 (Aurora A inhibitor) | Aurora A Kinase | < 200 nM | - | - | [26] |
Conclusion and Future Directions
The history of pyrimidine-based enzyme inhibitors is a testament to the power of rational drug design and the continuous evolution of our understanding of molecular biology. From the pioneering work on antimetabolites to the development of highly specific targeted therapies, the pyrimidine scaffold has consistently proven its value in the fight against cancer and other diseases.
Future research will likely focus on several key areas:
-
Development of more selective inhibitors: As our understanding of the human kinome and other enzyme families grows, so too will our ability to design pyrimidine-based inhibitors with exquisite selectivity, minimizing off-target effects and improving patient outcomes.
-
Overcoming drug resistance: The emergence of drug resistance is a major challenge in cancer therapy. Novel pyrimidine-based inhibitors are being designed to target mutant forms of enzymes that are resistant to existing therapies.
-
Combination therapies: Combining pyrimidine-based inhibitors with other therapeutic modalities, such as immunotherapy, holds great promise for achieving synergistic effects and more durable responses.
The journey of pyrimidine-based enzyme inhibitors is far from over. With ongoing innovation in medicinal chemistry, structural biology, and computational modeling, this versatile scaffold is poised to yield even more effective and life-saving therapies in the years to come.
References
-
Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]
-
Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. [Link]
-
Chen, Y. L., Chang, Y. L., Hsu, J. L., Chen, Y. J., Chen, C. T., & Guh, J. H. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7544-7567. [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
- Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Wentland, L. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.
- Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (2002). Pyrimidine and purine antimetabolites. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
-
Soth, M., & Klute, W. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11899-11916. [Link]
- Scott, L. J., & Figgitt, D. P. (2004). Raltitrexed: a review of its use in the management of advanced colorectal cancer. Drugs, 64(19), 2187-2204.
-
Chen, Y. L., Chang, Y. L., Hsu, J. L., Chen, Y. J., Chen, C. T., & Guh, J. H. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7544-7567. [Link]
-
McNamara, D. J., Dobrusin, E. M., Zhu, G. X., Goble, S. D., Dextraze, P., Reuman, M., ... & Doherty, A. M. (2001). Structure− Activity Relationships for a Novel Series of Pyrido [2, 3-d] pyrimidine Tyrosine Kinase Inhibitors. Journal of medicinal chemistry, 44(3), 361-373. [Link]
-
Wieprzkowicz, E., Kwiecień, E., & Paneth, P. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2065. [Link]
-
Sharma, A., & Kumar, R. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 731649. [Link]
-
Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2019). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 24(17), 3140. [Link]
-
Singh, A., & Singh, P. (2023). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
- Brown, D. J., Evans, R. F., & Cowden, W. B. (1994). The Pyrimidines. John Wiley & Sons.
-
edX. (n.d.). IC50 Determination. [Link]
- Gonen, N., & Assaraf, Y. G. (2012). Dihydrofolate reductase—an expanding family of antifolates in cancer chemotherapy.
- Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target. The FASEB journal, 4(8), 2441-2452.
-
Sharma, A., & Kumar, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 399-428. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
S. S. S, S. S, S. A, & K. M. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts, 9(12). [Link]
- Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880-2893.
- Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880-2893.
-
Wikipedia. (2024). Pyrimidine. [Link]
Sources
- 1. graphviz.org [graphviz.org]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. pure.dongguk.edu [pure.dongguk.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dihydrofolate Reductase Assay Kit 1 kit sufficient for 50-100 tests | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. m.youtube.com [m.youtube.com]
- 16. academic.oup.com [academic.oup.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. courses.edx.org [courses.edx.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 2-(Methylsulfonyl)pyrimidine-5-carbonitrile. Designed for researchers, chemists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this compound. By integrating theoretical foundations with practical, field-tested insights, this guide aims to serve as an essential resource for the scientific community engaged in the synthesis and analysis of pyrimidine derivatives.
Introduction
This compound, with the molecular formula C₆H₅N₃O₂S, is a compound of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in numerous bioactive molecules.[1][2] The presence of a sulfonyl group and a nitrile moiety on the pyrimidine ring suggests potential applications as an inhibitor for various biological targets.[3][4][5][6] Accurate structural confirmation and purity assessment are paramount for any further investigation into its biological activity. This guide provides a detailed roadmap for achieving this through the synergistic use of modern spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Theoretical Framework
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to radio frequencies. By absorbing and re-emitting electromagnetic radiation at these specific frequencies, the nuclei provide a unique fingerprint of their chemical environment. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative techniques.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals for the aromatic protons and one for the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrimidine-H4, H6 | ~9.0 - 9.5 | Singlet | 2H | The two protons on the pyrimidine ring are chemically equivalent due to the symmetry of the substitution pattern. They are expected to resonate at a high chemical shift due to the electron-withdrawing effects of the adjacent nitrogen atoms, the sulfonyl group, and the nitrile group.[7] |
| Methyl (-SO₂CH₃) | ~3.3 - 3.5 | Singlet | 3H | The methyl protons are deshielded by the adjacent electron-withdrawing sulfonyl group, leading to a downfield shift compared to a typical methyl group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (C-SO₂) | ~165 - 170 | This carbon is directly attached to the highly electron-withdrawing sulfonyl group and two nitrogen atoms, resulting in a significant downfield shift. |
| C4, C6 | ~155 - 160 | These equivalent carbons are adjacent to nitrogen atoms and are deshielded. |
| C5 (C-CN) | ~115 - 120 | The carbon of the pyrimidine ring attached to the nitrile group. Its chemical shift is influenced by the nitrile's electron-withdrawing nature. |
| Nitrile (-CN) | ~110 - 115 | The carbon of the nitrile group typically resonates in this region. |
| Methyl (-SO₂CH₃) | ~40 - 45 | The methyl carbon is deshielded by the sulfonyl group. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Theoretical Framework
The bonds between atoms in a molecule are not rigid; they vibrate in various ways, including stretching and bending. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and this absorption is detected by the spectrometer.
Predicted IR Absorption Bands
The IR spectrum of this compound will show characteristic absorption bands for its key functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C≡N (Nitrile) | ~2220 - 2240 | Sharp, Medium | Stretching |
| C=N (Pyrimidine ring) | ~1550 - 1600 | Medium to Strong | Stretching |
| C=C (Pyrimidine ring) | ~1450 - 1500 | Medium | Stretching |
| S=O (Sulfonyl) | ~1300 - 1350 and ~1140 - 1160 | Strong, Sharp | Asymmetric and Symmetric Stretching |
| C-H (Aromatic) | ~3000 - 3100 | Weak to Medium | Stretching |
| C-H (Methyl) | ~2900 - 3000 | Weak | Stretching |
The presence of a sharp band around 2230 cm⁻¹ would be a strong indicator of the nitrile group. The two strong absorptions for the sulfonyl group are also highly characteristic.[8]
Experimental Protocol: IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.
Workflow for ATR-IR Analysis
Caption: Standard workflow for ATR-IR sample analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Theoretical Framework
In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated by an electric field and then separated based on their m/z ratio by a magnetic or electric field. A detector then records the abundance of each ion.
Predicted Mass Spectrum and Fragmentation
For this compound (Molecular Weight: 183.19 g/mol ), the mass spectrum will show a molecular ion peak (M⁺) at m/z 183.[9] The fragmentation pattern will be influenced by the stability of the pyrimidine ring and the nature of the substituents.
Plausible Fragmentation Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 8. [Infrared spectra of associated and hydrated pyrimidine bases of nucleic acids in argon matrix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C6H5N3O2S | CID 13114189 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Selective Cysteine Arylation Using 2-Sulfonylpyrimidines
Introduction: A Tunable Strategy for Covalent Bioconjugation
The precise chemical modification of proteins is a cornerstone of modern chemical biology and drug discovery. Among the amino acids, cysteine, with its uniquely nucleophilic thiol side chain, stands out as a prime target for selective bioconjugation.[1][2] The development of reagents that can rapidly and selectively label cysteine residues under physiological conditions is crucial for creating antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized proteins for imaging and diagnostic applications.
Historically, reagents like maleimides and acrylamides have been the workhorses for cysteine modification. However, they are not without their drawbacks, including off-target reactivity and the potential for conjugate instability through retro-Michael reactions.[1] In recent years, heteroaryl sulfones have emerged as a superior class of reagents for cysteine arylation, and among these, 2-sulfonylpyrimidines (2-SPs) have proven to be exceptionally versatile and robust.[1][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-sulfonylpyrimidines for the selective arylation of cysteine residues in peptides and proteins. We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the key advantages of this powerful technology. The arylation reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, is metal-free, and occurs under mild, biocompatible conditions, yielding highly stable thioether linkages.[1][3][5][6] A key feature of the 2-SP platform is its remarkable tunability; by strategically modifying the pyrimidine core with electron-withdrawing or -donating groups, the reactivity of the "warhead" can be finely adjusted over several orders of magnitude.[1][3][5] This allows for the custom design of reagents tailored to the specific reactivity of the target cysteine, minimizing off-target effects and maximizing conjugation efficiency.
The Chemistry: Mechanism of Cysteine Arylation by 2-Sulfonylpyrimidines
The reaction between a 2-sulfonylpyrimidine and a cysteine residue proceeds through a nucleophilic aromatic substitution (SNAr) pathway. The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the sulfonyl group, a potent electron-withdrawing group and an excellent leaving group.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The deprotonated thiolate of the cysteine residue acts as the nucleophile, attacking the electrophilic C2 position of the pyrimidine ring.[6]
-
Formation of a Meisenheimer Complex: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[3] This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring and the sulfonyl group.
-
Departure of the Leaving Group: The reaction is completed by the elimination of the sulfinate leaving group, resulting in the formation of a stable aryl thioether bond between the cysteine residue and the pyrimidine ring.[6]
The overall reaction is typically irreversible and proceeds cleanly under physiological conditions (neutral pH, aqueous buffer).[1][3]
Diagram of the SNAr Mechanism:
Caption: SNAr mechanism for cysteine arylation by 2-sulfonylpyrimidines.
Advantages of 2-Sulfonylpyrimidines for Cysteine Arylation
The 2-SP platform offers several distinct advantages over other cysteine-reactive chemistries:
| Feature | 2-Sulfonylpyrimidines | Maleimides |
| Reaction Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Michael Addition |
| Bond Stability | Highly stable aryl thioether bond | Susceptible to retro-Michael addition and hydrolysis |
| Selectivity | High for cysteine over other nucleophilic amino acids.[1][7] | Can react with other nucleophiles like lysine |
| Tunability | Reactivity can be finely tuned over 9 orders of magnitude.[1][3][5] | Limited tunability |
| Biocompatibility | Excellent; reaction proceeds at neutral pH in aqueous buffers.[1][3] | Can be prone to hydrolysis at physiological pH |
| Byproducts | Benign sulfinate byproduct | No major byproducts, but potential for side reactions |
Experimental Protocols
General Considerations
-
Reagent Purity: Ensure the 2-sulfonylpyrimidine reagent is of high purity, as impurities can lead to side reactions.
-
Buffer Selection: Phosphate-buffered saline (PBS) or other non-nucleophilic buffers at pH 7.0-7.4 are recommended. Avoid buffers containing thiols (e.g., DTT, TCEP) unless they are part of a specific reduction step prior to conjugation.
-
Protein/Peptide Preparation: If the target cysteine is in a disulfide bond, it must be reduced prior to the arylation reaction. A common procedure involves incubation with a reducing agent like TCEP, followed by removal of the reducing agent.
-
Stoichiometry: The optimal stoichiometry of the 2-SP reagent to the protein/peptide will depend on the reactivity of both the specific 2-SP and the target cysteine. A good starting point is a 5-10 fold molar excess of the 2-SP reagent.
Protocol 1: Arylation of a Cysteine-Containing Peptide
This protocol describes a general procedure for the arylation of a model cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide (e.g., N-acetylcysteine methyl ester or a custom synthesized peptide)
-
2-Sulfonylpyrimidine reagent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Stock Solution: Prepare a 10 mM stock solution of the cysteine-containing peptide in deoxygenated water or PBS.
-
2-SP Stock Solution: Prepare a 100 mM stock solution of the 2-sulfonylpyrimidine reagent in DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, add the appropriate volume of PBS buffer.
-
Add the peptide stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the 2-SP stock solution to a final concentration of 5 mM (5-fold molar excess). The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
-
Reaction Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C. The reaction time can vary from minutes to several hours, depending on the reactivity of the 2-SP reagent. It is recommended to monitor the reaction progress by RP-HPLC or LC-MS.
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, in excess.
-
Analysis and Purification:
-
Analyze the reaction mixture by RP-HPLC to determine the extent of conversion to the arylated product.
-
Confirm the identity of the product by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the pyrimidine moiety minus the mass of the sulfonyl leaving group.
-
Purify the arylated peptide using preparative RP-HPLC.
-
Protocol 2: Arylation of a Protein
This protocol outlines a general procedure for the selective arylation of a cysteine residue in a protein.
Materials:
-
Protein with an accessible cysteine residue
-
2-Sulfonylpyrimidine reagent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) or dialysis system
-
SDS-PAGE analysis equipment
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Protein Solution: Prepare a solution of the protein in PBS at a concentration of 1-5 mg/mL.
-
2-SP Stock Solution: Prepare a 10-50 mM stock solution of the 2-sulfonylpyrimidine reagent in DMSO.
-
Reaction Setup:
-
To the protein solution, add the 2-SP stock solution to a final molar excess of 5-20 fold over the protein. Gently mix the solution. The final DMSO concentration should be kept as low as possible (ideally < 5%).
-
-
Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.
-
Removal of Excess Reagent: Remove the unreacted 2-SP reagent and the sulfinate byproduct by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against PBS.
-
Analysis of Conjugation:
-
SDS-PAGE: Analyze the protein conjugate by SDS-PAGE. While the mass change from arylation is small, this can confirm the integrity of the protein.
-
Mass Spectrometry: Determine the degree of labeling by intact protein mass spectrometry. The mass increase will correspond to the mass of the pyrimidine moiety.
-
Peptide Mapping: To confirm the site of modification, the arylated protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.
-
Experimental Workflow Diagram:
Caption: General workflow for cysteine arylation using 2-sulfonylpyrimidines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Cysteine is not accessible or is in a disulfide bond. | Ensure the protein is properly folded and the cysteine is solvent-exposed. Reduce any disulfide bonds with TCEP prior to conjugation. |
| Reactivity of the 2-SP is too low. | Use a more reactive 2-SP derivative with electron-withdrawing groups on the pyrimidine ring. | |
| Reaction time is too short. | Increase the incubation time and monitor the reaction progress. | |
| Off-target modification | 2-SP reagent is too reactive. | Use a less reactive 2-SP derivative. |
| High concentration of the 2-SP reagent. | Optimize the stoichiometry of the 2-SP reagent. | |
| Protein precipitation | High concentration of DMSO. | Keep the final DMSO concentration below 5%. |
| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C). |
Conclusion
2-Sulfonylpyrimidines represent a powerful and versatile class of reagents for the selective arylation of cysteine residues. Their high stability, tunable reactivity, and biocompatibility make them an excellent choice for a wide range of applications in chemical biology and drug discovery. By following the protocols and considering the principles outlined in this application note, researchers can confidently and effectively utilize this cutting-edge technology to create novel and well-defined bioconjugates. The ability to fine-tune the reactivity of the 2-SP warhead provides an unprecedented level of control, paving the way for the development of next-generation protein therapeutics and research tools.[1][3][4]
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 2-(Methylsulfonyl)pyrimidine-5-carbonitrile Scaffold in Modern Anticancer Research
Introduction: The Pyrimidine Core in Oncology
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for two of the nucleobases in DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, particularly in the development of anticancer agents. By modifying the pyrimidine core with various functional groups, chemists can design molecules that selectively interact with key proteins driving cancer progression.
This guide focuses on the applications of two key pyrimidine-based pharmacophores in anticancer research: the pyrimidine-5-carbonitrile and the 2-(methylsulfonyl)pyrimidine moieties. While the specific molecule "2-(Methylsulfonyl)pyrimidine-5-carbonitrile" is not extensively documented as a lead compound, its constituent scaffolds are integral to several successful anticancer strategies. We will explore three distinct and impactful applications:
-
Targeting Oncogenic Signaling Pathways: The pyrimidine-5-carbonitrile framework is central to a new generation of kinase inhibitors targeting pathways like EGFR and PI3K/AKT.
-
Inducing Targeted Cell Stress: The 2-sulfonylpyrimidine group can act as a mild alkylating agent, offering a strategy to selectively kill cancer cells, particularly those with compromised p53 function.
-
Advanced Drug Delivery Systems: The 2-(methylsulfonyl)pyrimidine unit serves as a highly stable covalent linker in the design of innovative Antibody-Drug Conjugates (ADCs).
These application notes will provide the scientific rationale behind each approach, detailed protocols for experimental validation, and data interpretation guidelines for researchers in drug development.
Part 1: Targeting Oncogenic Kinase Signaling with Pyrimidine-5-Carbonitrile Derivatives
A significant number of cancers are driven by aberrant activity of protein kinases, which act as key nodes in signaling pathways controlling cell growth, proliferation, and survival. The pyrimidine-5-carbonitrile scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.
Scientific Rationale: Mechanism of Action
The nitrogen atoms in the pyrimidine ring can form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of kinases. The carbonitrile group at the 5-position can act as a hydrogen bond acceptor and contributes to the electronic properties of the molecule. By adding specific substituents to other positions on the ring, selectivity for different kinases can be achieved.
Two prominent examples are inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the PI3K/AKT pathway.
-
EGFR Inhibition: Mutations and overexpression of EGFR are common in non-small cell lung cancer, colorectal cancer, and other solid tumors. Pyrimidine-5-carbonitrile derivatives have been designed to compete with ATP for binding to the EGFR kinase domain, thereby blocking downstream signaling and inhibiting tumor growth.[1][2] Some derivatives even show activity against resistance-conferring mutations like T790M.[2]
-
PI3K/AKT Pathway Inhibition: This pathway is frequently hyperactivated in a wide range of cancers, promoting cell survival and proliferation. Novel pyrimidine-5-carbonitriles have been developed that dually inhibit PI3K and mTOR, or specifically target AKT, leading to cell cycle arrest and apoptosis.[3][4][5]
Visualization of EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of intervention for pyrimidine-5-carbonitrile inhibitors.
Experimental Protocols
This protocol determines the cytotoxic effect of a test compound on cancer cell lines.
Principle: Sulforhodamine B (SRB) is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Materials:
-
Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).[1]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test Compound (dissolved in DMSO).
-
Trichloroacetic acid (TCA), 10% (w/v).
-
SRB solution (0.4% w/v in 1% acetic acid).
-
Tris-base solution (10 mM, pH 10.5).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO only). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.
-
Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
This protocol assesses whether the compound inhibits the phosphorylation of key proteins in a target pathway (e.g., p-EGFR, p-AKT).
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein (total and phosphorylated forms).
Materials:
-
Treated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Lysis: Treat cells with the compound at various concentrations for a specified time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
Data Summary: Pyrimidine-5-Carbonitrile Derivatives as Kinase Inhibitors
| Compound Class | Target(s) | Example Cell Line | Reported IC50 | Reference |
| Pyrimidine-5-carbonitrile | EGFR | HepG2 | 3.56 µM | [1] |
| Pyrimidine-5-carbonitrile | EGFR, EGFR T790M | A549 | 2.4 µM | [2] |
| Pyrimidine-5-carbonitrile | PI3Kδ/γ, AKT-1 | K562 | 4.01 µM (PI3Kγ) | [4] |
| Morpholinopyrimidine-5-carbonitrile | PI3K/mTOR | Leukemia SR | 0.83 µM (mTOR) | [5] |
Part 2: 2-Sulfonylpyrimidines as Inducers of Targeted Cell Stress
An alternative anticancer strategy involves exploiting intrinsic weaknesses in cancer cells, such as their compromised ability to handle oxidative stress or their reliance on specific survival pathways. The 2-sulfonylpyrimidine scaffold has been identified in compounds that act as mild thiol alkylators, leading to targeted cell death, especially in p53-mutated cancers.[6]
Scientific Rationale: Dual Mechanism of Action
Compounds like PK11007, a 2-sulfonylpyrimidine, exhibit a dual mechanism of action.[6]
-
p53-Independent Cell Death: The primary mechanism involves the depletion of intracellular glutathione (GSH), a key antioxidant. This leads to a massive increase in reactive oxygen species (ROS), causing oxidative damage and inducing endoplasmic reticulum (ER) stress, which ultimately triggers apoptosis.[6]
-
Reactivation of Mutant p53: In some cancer cells harboring unstable p53 mutants, these compounds can selectively alkylate surface-exposed cysteines on the p53 protein. This modification can stabilize the protein in a more native conformation, restoring its tumor-suppressive function and upregulating target genes like p21, leading to cell cycle arrest.[6]
This dual action makes such compounds particularly promising for treating cancers with p53 mutations, which are notoriously difficult to target.
Visualization of ROS-Induced Apoptosis
Caption: Dual mechanism of 2-sulfonylpyrimidines, inducing both ROS-mediated apoptosis and p53 reactivation.
Experimental Protocols
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA solution (10 mM stock in DMSO).
-
Cancer cells.
-
Test compound.
-
Positive control (e.g., H2O2).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time (e.g., 6-24 hours).
-
Dye Loading: Wash the cells with PBS and then incubate them with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Analysis:
-
Flow Cytometry: Resuspend cells in PBS and analyze immediately on a flow cytometer (Excitation: 488 nm, Emission: 525 nm).
-
Plate Reader: Read the fluorescence intensity using a plate reader with appropriate filters.
-
-
Data Interpretation: An increase in DCF fluorescence indicates an increase in intracellular ROS levels.
Part 3: 2-(Methylsulfonyl)pyrimidine as a Linker in Antibody-Drug Conjugates (ADCs)
ADCs are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The chemical linker that connects the antibody to the payload is critical for the ADC's stability, efficacy, and safety.
Scientific Rationale: A Stable Covalent Link
The 2-(methylsulfonyl)pyrimidine group has been used as a novel and highly stable linker component in ADCs like SKB264, which targets the TROP2 antigen.[7]
Mechanism: The methylsulfonyl group is an excellent leaving group. It reacts with a thiol group (e.g., from a cysteine residue on the antibody) via a nucleophilic aromatic substitution reaction. This forms a very stable thioether bond.[7]
Advantages:
-
High Stability: This linkage is more stable than traditional maleimide-based linkers, which can undergo a retro-Michael reaction in vivo, leading to premature payload release and off-target toxicity.[7]
-
Improved Pharmacokinetics: The enhanced stability contributes to a longer half-life of the intact ADC in circulation, allowing for greater accumulation in the tumor tissue.[7]
Visualization of ADC Structure and Action
Caption: General structure and mechanism of action for an ADC utilizing a stable linker.
Conceptual Protocol: Evaluating ADC Efficacy
Objective: To confirm that the ADC binds to its target, is internalized, and kills target-positive cancer cells.
Workflow:
-
Binding Affinity: Use flow cytometry or ELISA to confirm the ADC binds to target-positive cells (e.g., TROP2-positive) but not target-negative cells.
-
Internalization Assay: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo). Incubate with target-positive cells and monitor the increase in fluorescence over time using live-cell imaging as the ADC enters the acidic environment of endosomes and lysosomes.
-
Cytotoxicity Assay: Perform a cell viability assay (as in Protocol 1.1) on both target-positive and target-negative cell lines. A potent ADC should show high cytotoxicity in target-positive cells and significantly less activity in target-negative cells.
Objective: To evaluate the antitumor efficacy of the ADC in a living system.
Workflow:
-
Model Establishment: Implant human cancer cells (e.g., NCI-N87) subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).[7][8] Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into groups:
-
Vehicle control.
-
ADC (at various doses, e.g., 1, 3, 10 mg/kg).
-
Unconjugated antibody (to control for non-ADC effects).
-
Free payload (to assess payload toxicity vs. targeted delivery).
-
-
Dosing and Monitoring: Administer the treatments (e.g., intravenously) on a set schedule. Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint and Analysis: The study ends when tumors in the control group reach a predetermined size. Euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion
The this compound scaffold, and its constituent moieties, represent a versatile and powerful platform in anticancer drug discovery. From direct inhibition of oncogenic kinases to inducing targeted cell stress and enabling the next generation of ADCs, these chemical structures continue to provide a rich foundation for developing novel cancer therapies. The protocols and data presented in this guide offer a framework for researchers to explore and validate the potential of compounds built upon this privileged pyrimidine core.
References
-
Phase 1 Study of BAY 1895344 Shows Promise in Advanced, Heavily Pre-treated Cancers. (2020). OncLive. Available at: [Link]
-
Liao, H., et al. (2020). The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies in Preclinical Cancer Models. Molecular Cancer Therapeutics. Available at: [Link]
-
First-in-human Study of ATR Inhibitor BAY1895344 in Patients With Advanced Solid Tumors and Lymphomas. ClinicalTrials.gov. Available at: [Link]
-
Yap, T. A., et al. (2020). First-in-human trial of the ATR inhibitor BAY 1895344 shows promising antitumour activity. ESMO. Available at: [Link]
-
First-in-human Study of ATR Inhibitor BAY1895344 in Patients With Advanced Solid Tumors and Lymphomas. National Cancer Institute. Available at: [Link]
-
Yap, T. A., et al. (2020). First-in-Human Trial of the Oral Ataxia Telangiectasia and RAD3-Related (ATR) Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors. Cancer Discovery. Available at: [Link]
-
Liao, H., et al. (2020). The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies in Preclinical Cancer Models. Molecular Cancer Therapeutics. Available at: [Link]
-
The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies in Preclinical Cancer Models. ResearchGate. Available at: [Link]
-
Elimusertib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. Available at: [Link]
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate. Available at: [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Pyrimidine -5-carbonitril derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2023). Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions. Frontiers in Immunology. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry. Available at: [Link]
-
El-Naggar, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry. Available at: [Link]
-
Baud, M. G., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proceedings of the National Academy of Sciences. Available at: [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
In-vitro anticancer activity. ResearchGate. Available at: [Link]
-
Structures of pyrimidine -5-carbonitrile derivatives with anticancer activity. ResearchGate. Available at: [Link]
-
Cheng, Y., et al. (2022). Preclinical profiles of SKB264, a novel anti-TROP2 antibody conjugated to topoisomerase inhibitor, demonstrated promising antitumor efficacy compared to IMMU-132. Frontiers in Oncology. Available at: [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. Available at: [Link]
-
In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. MDPI. Available at: [Link]
-
Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. Available at: [Link]
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Available at: [Link]
-
Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PLOS ONE. Available at: [Link]
Sources
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical profiles of SKB264, a novel anti-TROP2 antibody conjugated to topoisomerase inhibitor, demonstrated promising antitumor efficacy compared to IMMU-132 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Designing Pyrimidine-5-Carbonitrile Derivatives as Selective COX-2 Inhibitors: From Rational Design to In Vivo Validation
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Selective COX-2 Inhibition
The enzyme Cyclooxygenase (COX) is central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs). Two primary isoforms exist: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a vital role in physiological homeostasis, such as protecting the gastrointestinal (GI) mucosa and mediating platelet aggregation.[1] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of PGs that mediate pain and inflammation.[1]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms. While their therapeutic effects stem from COX-2 inhibition, the concurrent inhibition of COX-1 is responsible for common and often severe side effects, including gastric ulcers and bleeding.[2][3] This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief with a significantly improved GI safety profile.[3]
The pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential for potent and selective COX-2 inhibition.[4][5][6] Its versatile chemistry allows for systematic structural modifications to optimize binding affinity and selectivity for the COX-2 active site. This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as next-generation selective COX-2 inhibitors.
Part 1: The Design Strategy: Integrating Pharmacophore Insights and In Silico Modeling
The successful design of selective COX-2 inhibitors hinges on exploiting the subtle but critical structural differences between the COX-1 and COX-2 active sites. The active site of COX-2 is approximately 20% larger than that of COX-1, primarily due to the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[7] This creates a distinct secondary pocket, which is the primary target for achieving selectivity.
Core Pharmacophore and Structure-Activity Relationship (SAR)
The established pharmacophore for diarylheterocyclic COX-2 inhibitors, like Celecoxib, serves as a foundational template. Key features include:
-
A Central Heterocyclic Ring: The pyrimidine-5-carbonitrile core acts as the central scaffold.
-
Two Adjacent Aromatic Rings: These rings occupy the primary active site.
-
A Selectivity-Conferring Moiety: A specific functional group, typically on one of the aryl rings, is required to bind within the secondary side pocket of COX-2.[3][8]
For the pyrimidine-5-carbonitrile scaffold, SAR studies have revealed critical insights:
-
Substitution at C4 and C6: These positions are typically occupied by aryl groups that mimic the diaryl arrangement of other coxibs.
-
Substitution at C2: This position is a key vector for introducing moieties that can be modified to fine-tune activity and pharmacokinetic properties.[9]
-
The Selectivity Moiety: The presence of a p-sulfonamide (-SO₂NH₂) or p-methylsulfonyl (-SO₂Me) group on one of the aryl rings is a classic strategy for achieving COX-2 selectivity.[2][3][9] These groups can form a crucial hydrogen bond with Arg513 at the entrance of the side pocket, an interaction unavailable in COX-1.[8]
The following diagram illustrates the strategic design based on these pharmacophoric elements.
In Silico Protocol: Molecular Docking
Molecular docking is an indispensable tool for pre-screening candidate molecules, predicting their binding orientation, and rationalizing SAR data.[10][11] It allows for the visualization of interactions between the designed ligand and the amino acid residues within the COX-2 active site.
Protocol for Molecular Docking:
-
Protein Preparation:
-
Obtain the X-ray crystal structure of human COX-2 complexed with an inhibitor (e.g., PDB ID: 3LN1 or 1CX2) from the Protein Data Bank.
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.[12]
-
-
Ligand Preparation:
-
Draw the 2D structures of the designed pyrimidine-5-carbonitrile derivatives.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable conformation.[11]
-
-
Grid Generation:
-
Define the binding site (the "grid box") around the active site cavity where the co-crystallized ligand was located. The grid box should be large enough to accommodate the designed ligands.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina, Glide) to systematically sample different conformations and orientations of the ligand within the active site.[11] The program will score the poses based on a scoring function that estimates binding affinity (e.g., kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked poses. The best candidates should exhibit a low binding energy and a binding mode consistent with the known pharmacophore.
-
Key interactions to look for include:
-
Hydrogen bonding of the sulfonamide/sulfonyl moiety with Arg513 and His90.
-
Hydrophobic interactions of the aryl rings within the active site.[13]
-
Proper orientation to access the selective secondary pocket.
-
-
Part 2: Synthesis Protocol: A Convergent Three-Component Approach
The synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles can be efficiently achieved via a one-pot, three-component reaction, a variation of the Biginelli reaction.[14] This method is robust, high-yielding, and allows for significant structural diversity.
General Synthesis Workflow
The protocol involves the condensation of a substituted benzaldehyde, malononitrile, and guanidine nitrate in the presence of a base.
Detailed Experimental Protocol
Synthesis of 2-Amino-4-phenyl-6-(4-(methylsulfonyl)phenyl)pyrimidine-5-carbonitrile
-
Reagents and Materials:
-
4-(Methylsulfonyl)benzaldehyde
-
Benzoylacetonitrile (α-cyanoketone derived from benzaldehyde and malononitrile)
-
Guanidine nitrate
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 2N
-
Distilled water
-
Standard laboratory glassware, magnetic stirrer with hotplate, reflux condenser
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (10 mmol) in absolute ethanol (50 mL).
-
To this solution, add 4-(methylsulfonyl)benzaldehyde (10 mmol), benzoylacetonitrile (10 mmol), and guanidine nitrate (12 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture slowly into a beaker containing 200 mL of crushed ice with stirring.
-
Acidify the resulting solution to pH ~5-6 by dropwise addition of 2N HCl. A solid precipitate will form.
-
Stir the suspension for an additional 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the solid thoroughly with cold distilled water.
-
Purify the crude solid by recrystallization from hot ethanol to yield the pure product as a crystalline solid.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Part 3: Biological Evaluation: Quantifying Potency, Selectivity, and Efficacy
A rigorous biological evaluation is essential to validate the design and characterize the pharmacological profile of the synthesized compounds. This involves a two-stage process: in vitro enzymatic assays to determine potency and selectivity, followed by in vivo models to assess anti-inflammatory efficacy.
In Vitro Protocol: COX-1/COX-2 Inhibition Assay
Commercially available COX inhibitor screening kits (either colorimetric or fluorometric) provide a standardized and reliable method for determining IC₅₀ values.[15][16][17] The assay typically measures the peroxidase activity of the COX enzyme.[16]
Protocol using a Colorimetric Assay Kit:
-
Reagent Preparation:
-
Prepare all buffers, cofactors, and enzymes (ovine COX-1 and human recombinant COX-2) according to the kit manufacturer's instructions.[15]
-
Prepare stock solutions of test compounds and a reference inhibitor (e.g., Celecoxib) in DMSO. Perform serial dilutions in assay buffer to create a range of test concentrations (e.g., 0.01 nM to 100 µM).[1][17]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the serially diluted test compounds, reference inhibitor, or vehicle (DMSO for control) to the wells.
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[1]
-
Monitor the colorimetric development by measuring the absorbance at the specified wavelength (e.g., 590 nm) over time using a plate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).
-
Calculate the Selectivity Index (SI) as follows: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher SI value indicates greater selectivity for COX-2.
-
Table 1: Example Data Presentation for In Vitro COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib (Ref.) | 15.2 | 0.17 | 89.4 |
| Example Cpd 1 | >100 | 0.08 | >1250 |
| Example Cpd 2 | 25.8 | 0.12 | 215 |
| Example Cpd 3 | 80.5 | 5.50 | 14.6 |
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[18][19] Carrageenan injection induces a biphasic inflammatory response characterized by the release of various inflammatory mediators.[19][20]
Experimental Protocol:
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.[21]
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC solution, p.o.)
-
Group 2: Reference Drug (e.g., Celecoxib, 10 mg/kg, p.o.)
-
Group 3-5: Test Compounds (e.g., 5, 10, 20 mg/kg, p.o.)
-
-
Administer the vehicle, reference, or test compounds orally 60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the Percentage Inhibition of Edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
The results are typically expressed as the mean ± SEM. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test). Some pyrimidine-5-carbonitrile derivatives have shown superior in vivo anti-inflammatory activity compared to celecoxib in this model.[4]
-
Integrated Biological Evaluation Workflow
Conclusion and Future Directions
The pyrimidine-5-carbonitrile scaffold represents a highly tractable platform for the development of novel, selective COX-2 inhibitors. By integrating rational design based on established pharmacophores with in silico screening, efficient chemical synthesis, and a systematic biological evaluation pipeline, researchers can effectively identify and optimize lead candidates. The protocols and strategies outlined in this guide provide a robust, self-validating framework for this discovery process. Promising lead compounds identified through this workflow can then be advanced to more comprehensive preclinical studies, including pharmacokinetic profiling, ulcerogenic liability testing, and evaluation in chronic inflammation models, paving the way for the development of safer and more effective anti-inflammatory therapeutics.
References
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2021). Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. Bioorganic Chemistry, 108, 104555. [Link]
-
Abdel-Mottaleb, Y. et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(35), 24353-24371. [Link]
-
Al-Ostoot, F. H. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River. [Link]
-
Al-Ostoot, F. H. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Semantic Scholar. [Link]
-
Al-Ostoot, F. H. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Portal de Periódicos da CAPES. [Link]
-
Al-Ostoot, F. H. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. [Link]
-
El-Sayed, M. A. et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 29(11), 2541. [Link]
-
S, M. et al. (2017). Pyrimidine Derivatives as Dual Inhibitors of COX-2 and STAT-3 as Potential Anticancer and Anti-Inflammatory Agents – An In Silico Approach. ResearchGate. [Link]
-
Pari, L. et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(2), 177-182. [Link]
-
Open Chemistry. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Open Chemistry, 12(8). [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
ResearchGate. (2023). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. [Link]
-
Al-Ostoot, F. H. et al. (2022). (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. [Link]
-
Niculaua, M. et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 28(15), 5796. [Link]
-
El-Naggar, A. M. et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 129, 106173. [Link]
-
Research Journal of Pharmacy and Technology. (2022). ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors. Research Journal of Pharmacy and Technology, 15(1), 221-227. [Link]
-
ResearchGate. (n.d.). Some examples of COX-2 inhibitors (celecoxib, A and B) and our designed compounds. ResearchGate. [Link]
-
Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 7, Unit7.5. [Link]
-
Kumar, A. et al. (2023). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 41(10), 3843-3859. [Link]
-
Asati, V. et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules, 27(19), 6617. [Link]
-
Al-Ostoot, F. H. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed. [Link]
-
Khan, A. et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 17(15), 1744-1781. [Link]
-
Al-Hourani, B. J. et al. (2018). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 23(12), 3123. [Link]
-
Sari, Y. et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Journal of Inflammation Research, 15, 2297-2311. [Link]
-
Aslam, M. A. et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(35), 22617-22634. [Link]
-
Tietz, O. et al. (2013). Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Organic & Biomolecular Chemistry, 11(46), 8052-8064. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2024). Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. International Journal of Pharmaceutical Sciences and Drug Research, 16(1), 10-16. [Link]
-
Al-Ghorbani, M. et al. (2017). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Taibah University for Science, 11(6), 1108-1116. [Link]
-
ResearchGate. (n.d.). The binding modes of the active compounds with COX-2 active site. ResearchGate. [Link]
-
Tresadern, G. et al. (2019). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 62(7), 3536-3551. [Link]
-
ResearchGate. (n.d.). Series of newly synthesized 4-amino-2,6-diarylpyrimidine-5-carbonitriles. ResearchGate. [Link]
-
Oliveira, J. V. et al. (2023). 4-amino-2-phenyl-6-(p-fluorophenyl)-5-carbonitrile-pyrimidine-bis-substituted-loaded liposomes as a promising system for cancer treatment. Anais da Academia Brasileira de Ciências, 95(Suppl. 1). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. criver.com [criver.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: A Strategic Guide to Developing Novel EGFR Inhibitors from a Pyrimidine-5-carbonitrile Scaffold
Introduction: Targeting EGFR with a Privileged Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, belonging to the ErbB family of receptor tyrosine kinases, that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2][3] Upon binding with ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[3][4][5] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are fundamental for normal cell function.[1][6]
However, in many types of cancer, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer, dysregulation of EGFR signaling through overexpression, gene amplification, or activating mutations leads to uncontrolled cell growth and proliferation.[2][6][7][8] This makes EGFR a prime and validated target for anticancer therapies.[9] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's active site have shown significant clinical success.[10][11]
The pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous therapeutic agents and its ability to form key interactions with biological targets.[12][13] Specifically, the pyrimidine-5-carbonitrile scaffold has emerged as a promising foundation for developing novel EGFR inhibitors.[14][15][16] Its structure is well-suited to occupy the adenine-binding region of the EGFR kinase domain, and the nitrile group can be a key interaction point. This guide provides a comprehensive, experience-driven framework for the design, synthesis, and evaluation of novel EGFR inhibitors based on this versatile scaffold.
Part A: Rationale and Synthesis Strategy
Causality-Driven Design: Why Pyrimidine-5-carbonitrile?
The selection of the pyrimidine-5-carbonitrile core is a strategic choice rooted in established structure-activity relationships (SAR) of known EGFR inhibitors.[17][18][19] Many successful TKIs feature a heterocyclic core that mimics the adenine ring of ATP to form hydrogen bonds with the "hinge" region of the kinase domain. The pyrimidine scaffold excels in this role.
Our design rationale focuses on a bioisosteric modification approach, replacing the quinazoline core of established inhibitors like erlotinib with the pyrimidine-5-carbonitrile moiety.[15] This allows for exploration of novel chemical space while retaining the essential hinge-binding interactions. The scaffold offers multiple points for diversification to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Bioisosteric replacement and SAR-driven design strategy.
Protocol 1: General Synthesis of 4-Anilino-pyrimidine-5-carbonitrile Derivatives
This protocol outlines a general, robust synthetic route. The causality behind this multi-step synthesis is to build the core scaffold first and then introduce diversity at the key aniline position, which is crucial for interaction with the hydrophobic region of the ATP-binding pocket.
Step 1: Synthesis of the Pyrimidine Core (Biginelli or similar reaction)
-
Rationale: The initial step involves the construction of the core heterocyclic system. A common and efficient method is a one-pot reaction analogous to the Biginelli reaction.[16]
-
Procedure:
-
To a solution of an appropriate benzaldehyde derivative, ethyl cyanoacetate, and thiourea in ethanol, add a catalytic amount of anhydrous potassium carbonate.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile precursor.
-
Step 2: Chlorination
-
Rationale: To enable nucleophilic substitution at the 4-position, the oxo group must be converted into a better leaving group, typically a chloro group.
-
Procedure:
-
Suspend the product from Step 1 in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture at reflux for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Nucleophilic Substitution with Substituted Anilines
-
Rationale: This is the key diversification step. A library of substituted anilines is used to probe the structure-activity relationship at the hydrophobic pocket of the EGFR kinase domain.
-
Procedure:
-
Dissolve the chlorinated intermediate from Step 2 in a suitable solvent such as isopropanol or DMF.
-
Add the desired substituted aniline (1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Heat the reaction at 80-100 °C for 6-18 hours, monitoring by TLC.
-
After cooling, precipitate the product by adding water or an anti-solvent.
-
Collect the solid by filtration, wash, and purify by column chromatography or recrystallization to obtain the final target compound.
-
Part B: Biochemical Evaluation for Target Engagement
The primary goal is to determine if the synthesized compounds directly inhibit the enzymatic activity of EGFR. An in vitro kinase assay is the gold standard for this initial assessment.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a self-validating system because it includes positive (known inhibitor) and negative (DMSO vehicle) controls, allowing for the normalization of data and confirmation that the assay is performing correctly. The luminescence-based ADP-Glo™ assay is chosen for its high sensitivity and robustness.[5][20]
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to kinase activity.
-
Materials:
-
Recombinant human EGFR kinase (active)
-
Poly(Glu,Tyr) 4:1 or a specific peptide substrate (e.g., Y12-Sox)[21]
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[5]
-
Test compounds dissolved in DMSO
-
Erlotinib or Gefitinib (positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, non-binding microtiter plates
-
-
Procedure:
-
Prepare serial dilutions of test compounds and the positive control in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In a 384-well plate, add 0.5 µL of each compound dilution. For controls, add 0.5 µL of DMSO (100% activity) or a high concentration of Erlotinib (0% activity).
-
Prepare a master mix containing kinase assay buffer, DTT, and the EGFR enzyme (e.g., 5 nM final concentration).[21] Add 5 µL of this mix to each well and pre-incubate for 30 minutes at room temperature to allow compound binding.
-
Prepare a substrate/ATP master mix containing kinase buffer, the peptide substrate, and ATP (at its Km value, e.g., 15-20 µM).[21]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Data Analysis and Presentation
The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and high-concentration Erlotinib (100% inhibition) controls. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is determined by fitting the data to a four-parameter logistic dose-response curve.
Table 1: Example Biochemical Data for Pyrimidine-5-carbonitrile Series
| Compound ID | R-Group (Aniline) | EGFR IC₅₀ (nM) |
| P5C-001 | 4-methoxy | 150.5 |
| P5C-002 | 3-chloro-4-fluoro | 8.3 |
| P5C-003 | 4-(dimethylamino) | 256.2 |
| P5C-004 | 3-ethynyl | 2.1 |
| Erlotinib | (Control) | 2.8 |
Part C: Cellular Activity and Target Validation
Demonstrating enzymatic inhibition is the first step. The critical next phase is to confirm that the compounds can enter cells, engage the target, and exert a biological effect.
Caption: Workflow for cellular characterization of lead compounds.
Protocol 3: Cell Proliferation Assay (MTT/MTS or ATP-based)
-
Rationale: This assay determines the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines that are dependent on EGFR signaling (e.g., A549, PC-9, H1975).[14][22] Comparing activity in EGFR-dependent vs. EGFR-independent cell lines provides an early indication of on-target activity.
-
Procedure (Using CellTiter-Glo®):
-
Seed cancer cells (e.g., A549) in a 96-well clear-bottom white plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (similar concentration range as the kinase assay) for 72 hours. Include DMSO as a negative control.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Calculate GI₅₀ (concentration for 50% growth inhibition) values from dose-response curves.
-
Protocol 4: Western Blot for EGFR Phosphorylation
-
Rationale: This is a direct measure of target engagement within the cell. A potent inhibitor should reduce the autophosphorylation of EGFR upon stimulation with EGF. This protocol validates that the observed cytotoxicity is mediated through the intended mechanism of action.[10]
-
Procedure:
-
Plate A431 cells (which overexpress EGFR) and grow to ~80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of the test inhibitor (or DMSO control) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes. A non-stimulated control should be included.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR, e.g., Tyr1068).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control like GAPDH or β-actin.
-
Table 2: Example Cellular Data for Lead Compounds
| Compound ID | A549 GI₅₀ (µM) | p-EGFR Inhibition (at 1 µM) |
| P5C-002 | 5.85 | Strong |
| P5C-004 | 0.92 | Very Strong |
| Erlotinib | 1.12 | Strong |
Part D: Iterative SAR and Lead Optimization
The data from biochemical and cellular assays feed into a continuous, iterative cycle of drug discovery. The goal is to understand the structure-activity relationship (SAR)—how changes in chemical structure affect biological activity.[7][17][18] By analyzing the data from Tables 1 and 2, a medicinal chemist can make informed decisions for synthesizing the next generation of compounds to improve potency, selectivity, and drug-like properties.
References
- Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology.
- Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 120.
- Yamaguchi, H., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 15(5), 7677–7685.
- Singh, P., & Kaur, M. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 901771.
- Ahmad, I., et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 41(15), 7245-7264.
- Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(5), 391-406.
- Singh, P., & Kaur, M. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 901771.
- Bianco, R., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Journal of Cellular Physiology, 208(1), 1-9.
- Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(21), 10049-10067.
- Ghorab, M. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(35), 24584-24603.
- Tomas, A., & Futter, C. E. (2005). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 9(1), 37-52.
- Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31.
- Ghorab, M. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(35), 24584-24603.
- BenchChem. (2025). Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay. BenchChem.
- Unspecified. (n.d.). Methods EGFR Biochemical Assays.
- El-Naggar, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 103, 104169.
- Ahmad, I., et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 41(15), 7245-7264.
- Ahmad, I., et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC).
- Yamaguchi, H., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation.
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Advances, 12(48), 31215-31233.
- Sharma, S., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 86(15), 7539–7546.
- Promega. (n.d.).
- Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 19-27.
- Promega Corpor
- Al-Otaibi, F. A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
- Li, Y., et al. (2024).
- Al-Rashood, S. T., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
- Al-Otaibi, F. A., et al. (2025).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. promega.com [promega.com]
- 21. rsc.org [rsc.org]
- 22. mdpi.com [mdpi.com]
In Vitro Cytotoxicity Assay Protocol for Pyrimidine-Based Compounds: A Senior Application Scientist's Guide
Introduction: The Critical Role of Pyrimidine Analogs and In Vitro Cytotoxicity Assessment
Pyrimidine analogs represent a foundational class of chemotherapeutic agents, exerting their anticancer effects by interfering with nucleic acid synthesis and ultimately inducing cell death in rapidly dividing cancer cells.[1][2][3] The development of novel pyrimidine-based compounds necessitates robust and reliable in vitro cytotoxicity assays to determine their potency and efficacy. These assays are a critical component of the early drug discovery pipeline, providing essential data to guide " go/no-go " decisions.[1][4] This guide provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of pyrimidine-based compounds, grounded in scientific principles and field-proven insights.
Pillar I: Foundational Principles of In Vitro Cytotoxicity Testing
Before delving into specific protocols, it is crucial to understand the core principles that underpin the most common cytotoxicity assays. These assays typically measure cellular activities that are indicative of cell viability, such as metabolic activity, membrane integrity, and cellular proliferation.
Metabolic Activity Assays: A Window into Cellular Health
Metabolically active cells possess enzymes, primarily mitochondrial dehydrogenases, that can reduce various substrates, leading to a measurable change in color or fluorescence.[5] The magnitude of this change is directly proportional to the number of viable cells.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This widely used colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes in living cells.[5][6] The insoluble formazan is then dissolved, and the absorbance is measured, providing a quantitative assessment of cell viability.[5][7]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay utilizes a tetrazolium salt that is reduced to a colored formazan product. However, the formazan product in the MTS assay is soluble in the cell culture medium, eliminating the need for a solubilization step and simplifying the protocol.
Membrane Integrity Assays: Detecting Cell Death
A hallmark of cell death, particularly necrosis, is the loss of plasma membrane integrity.[8] This allows intracellular components to leak into the surrounding culture medium.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme present in most eukaryotic cells.[8][9] When the cell membrane is compromised, LDH is released into the culture medium.[8][10][11] The LDH assay measures the enzymatic activity of this released LDH, which is proportional to the number of dead or damaged cells.[10][11][12]
Lysosomal Integrity Assays: A Measure of Viability
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[13][14][15] The amount of dye retained by the cells is proportional to the number of viable cells and can be quantified after extraction.[14][16]
Pillar II: Detailed Experimental Protocols
This section provides step-by-step protocols for the most common cytotoxicity assays. It is imperative to maintain consistency in all experimental conditions, including cell seeding density, incubation times, and reagent concentrations, to ensure reliable and reproducible results.[6]
General Cell Culture and Compound Preparation
Cell Seeding: The optimal cell seeding density is crucial for accurate results and should be determined for each cell line to ensure they are in the exponential growth phase during the assay.[5][17] A typical starting range for a 96-well plate is 5,000-10,000 cells per well.[1]
Compound Preparation: Prepare serial dilutions of the pyrimidine-based compound in the appropriate cell culture medium. The concentration range should be broad enough to generate a full dose-response curve.[1] A common solvent for many compounds is DMSO; however, the final concentration should generally not exceed 0.5% to avoid solvent-induced cytotoxicity.[17][18]
Protocol 1: MTT Assay
This protocol is a widely adopted method for assessing cell viability.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine-based test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
Experimental Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[17]
-
Compound Treatment: The following day, remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include vehicle-only and untreated controls.[1][5]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][19]
Protocol 2: LDH Release Assay
This assay is a reliable method for quantifying cell death by measuring membrane integrity.[8][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine-based test compound
-
LDH assay kit (containing LDH reaction solution)
-
96-well flat-bottom sterile culture plates
Experimental Workflow:
Caption: Workflow of the LDH cytotoxicity assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment incubation, carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction solution from the kit to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][12]
Protocol 3: Neutral Red Uptake (NRU) Assay
This assay provides a quantitative measure of viable cells based on lysosomal integrity.[15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine-based test compound
-
Neutral red solution (e.g., 33 µg/mL in culture medium)[13]
-
Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[14]
-
96-well flat-bottom sterile culture plates
Experimental Workflow:
Caption: Workflow of the Neutral Red Uptake assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Neutral Red Incubation: After treatment, remove the medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.[14][16]
-
Washing: Discard the neutral red solution and wash the cells with PBS to remove any unincorporated dye.[14]
-
Destaining: Add 150 µL of the destain solution to each well to extract the neutral red from the cells.[14]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[20]
Pillar III: Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
-
For MTT and NRU Assays (% Viability): % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100
-
For LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100
-
Spontaneous Release: LDH released from untreated cells.
-
Maximum Release: LDH released from cells treated with a lysis buffer (provided in most kits).
-
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It is the concentration of the compound that inhibits a biological process (in this case, cell viability) by 50%.[1]
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentrations.[21]
-
Non-linear Regression: Use a suitable software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[21][22]
Statistical Analysis
To ensure the robustness of the findings, appropriate statistical analysis is essential.[23]
-
Replicates: Each experiment should include multiple technical and biological replicates to assess variability.[24]
-
Statistical Tests: Depending on the experimental design, statistical tests such as the Student's t-test or one-way ANOVA can be used to determine the significance of the observed cytotoxic effects.[24] It is important to verify if the data follows a normal distribution to select the appropriate parametric or non-parametric test.[22]
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension, use calibrated pipettes, and consider not using the outer wells of the plate.[17] |
| Low Absorbance Readings (MTT) | Low cell density, insufficient incubation time with MTT, or incomplete formazan solubilization. | Optimize cell seeding density, increase MTT incubation time, and ensure complete dissolution of formazan crystals.[17] |
| High Background Absorbance | Microbial contamination of the culture medium or interference from phenol red in the medium. | Use sterile techniques, check for contamination, and consider using a phenol red-free medium during the assay.[17] |
| Compound Interference | The test compound may directly react with the assay reagents. | Include a control with the compound in cell-free medium to check for direct reactivity. |
Conclusion: A Pathway to Confident Cytotoxicity Profiling
The protocols and principles outlined in this guide provide a robust framework for the in vitro cytotoxicity assessment of pyrimidine-based compounds. By adhering to these methodologies and understanding the underlying scientific rationale, researchers can generate reliable and reproducible data, enabling informed decisions in the critical early stages of drug development. The validation of in vitro cytotoxicity test methods is an ongoing process, and these assays play a crucial role in reducing and refining the use of animal testing in toxicology.[25][26]
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. galaxy.ai [galaxy.ai]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. qualitybiological.com [qualitybiological.com]
- 15. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. x-cellr8.com [x-cellr8.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. benchchem.com [benchchem.com]
- 22. cdn6.f-cdn.com [cdn6.f-cdn.com]
- 23. Statistical analysis for toxicity studies [jstage.jst.go.jp]
- 24. researchgate.net [researchgate.net]
- 25. Validation Study of In Vitro Cytotoxicity Test Methods [ntp.niehs.nih.gov]
- 26. jsaae.or.jp [jsaae.or.jp]
Application Notes and Protocols for 2-(Methylsulfonyl)pyrimidine-5-carbonitrile as a Covalent Warhead in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Tunable Electrophile for Precision Covalent Targeting
In the landscape of chemical biology and drug discovery, the rational design of targeted covalent inhibitors has witnessed a remarkable resurgence. These molecules, which form a stable, covalent bond with their protein target, offer distinct pharmacological advantages, including prolonged duration of action and enhanced potency. Within the arsenal of electrophilic "warheads" used to achieve this, 2-sulfonylpyrimidines have emerged as a highly versatile and tunable class of reagents for the selective modification of cysteine residues.[1][2] This guide focuses on a specific, activated member of this family: 2-(methylsulfonyl)pyrimidine-5-carbonitrile .
The strategic placement of an electron-withdrawing nitrile group at the 5-position of the pyrimidine ring significantly enhances the electrophilicity of the C2 position, making it highly susceptible to nucleophilic attack by the thiolate side chain of cysteine residues.[3] This heightened reactivity, combined with the inherent stability of the resulting thioether linkage, positions this compound as a powerful tool for a range of applications, from protein labeling and activity-based protein profiling to the development of potent and selective covalent inhibitors.
This document provides a comprehensive overview of the mechanistic underpinnings of this compound as a covalent warhead, detailed protocols for its synthesis and application in protein modification, and guidance on the characterization of the resulting covalent adducts.
Mechanism of Covalent Modification: Nucleophilic Aromatic Substitution (SNAr)
The covalent modification of proteins by this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are as follows:
-
Non-covalent Binding: The molecule initially forms a reversible, non-covalent complex with the target protein, positioning the electrophilic pyrimidine ring in proximity to a nucleophilic cysteine residue.
-
Nucleophilic Attack: The deprotonated thiolate anion of the cysteine side chain acts as a nucleophile, attacking the electron-deficient C2 carbon of the pyrimidine ring.
-
Formation of a Meisenheimer Complex: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyrimidine ring and the nitrile substituent stabilize this intermediate.
-
Leaving Group Departure: The methylsulfonyl group, a good leaving group, is subsequently eliminated as methanesulfinic acid, resulting in the formation of a stable thioether bond between the protein and the pyrimidine scaffold.
Synthesis of this compound
This warhead can be synthesized in a straightforward, two-step procedure from commercially available starting materials. The synthesis involves the preparation of the 2-(methylthio)pyrimidine-5-carbonitrile precursor, followed by oxidation to the desired this compound.
Protocol 1: Synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile
This protocol is adapted from procedures for the synthesis of similar pyrimidine-5-carbonitrile derivatives.[4][5]
Materials:
-
Malononitrile
-
Thiosemicarbazide
-
Sodium ethoxide
-
Methyl iodide
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Procedure:
-
Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. To this solution, add malononitrile (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate, 4-amino-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile, is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.
-
S-Methylation: Suspend the dried intermediate in a suitable solvent such as ethanol or DMF. Add a base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents) and stir for 30 minutes at room temperature.
-
Cool the mixture to 0°C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(methylthio)pyrimidine-5-carbonitrile.
Protocol 2: Oxidation to this compound
This protocol describes the oxidation of the thioether to the sulfone.[6][7][8]
Materials:
-
2-(Methylthio)pyrimidine-5-carbonitrile
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (DCM) or a mixture of water and acetone
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 2-(methylthio)pyrimidine-5-carbonitrile (1 equivalent) in DCM at 0°C.
-
Slowly add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Application: Covalent Labeling of Proteins
This section provides a general protocol for the covalent labeling of a target protein with this compound. Optimization of reaction conditions (e.g., pH, temperature, incubation time, and stoichiometry) is crucial for each specific protein.
Protocol 3: In Vitro Protein Labeling
Materials:
-
Purified protein of interest with at least one accessible cysteine residue
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.4)
-
Quenching solution (e.g., 10 mM dithiothreitol (DTT) or β-mercaptoethanol)
-
Desalting column or dialysis cassette for removal of excess reagent
-
Protein concentration assay reagents (e.g., Bradford or BCA)
Workflow:
Procedure:
-
Prepare Protein Solution: Prepare a solution of the target protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein has been stored in a buffer containing thiols (e.g., DTT), it must be removed by dialysis or buffer exchange prior to labeling.
-
Prepare Warhead Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-100 mM).
-
Initiate Labeling Reaction: Add the desired molar excess of the warhead stock solution to the protein solution. A typical starting point is a 10- to 50-fold molar excess of the warhead over the protein. The final DMSO concentration should be kept low (ideally <5% v/v) to avoid protein denaturation.
-
Incubate: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes to 2 hours). The optimal incubation time should be determined empirically.
-
Quench Reaction: Stop the labeling reaction by adding a quenching solution containing a small molecule thiol (e.g., DTT to a final concentration of 10 mM) to react with any unreacted warhead.
-
Remove Excess Reagent: Remove the excess, unreacted warhead and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
Characterize Labeled Protein: Determine the final concentration of the labeled protein and proceed with characterization methods such as mass spectrometry to confirm covalent modification.
| Parameter | Starting Condition | Range for Optimization | Rationale |
| Protein Concentration | 1 mg/mL | 0.1 - 10 mg/mL | Higher concentrations can increase reaction efficiency. |
| Warhead:Protein Molar Ratio | 20:1 | 5:1 - 100:1 | Higher ratios drive the reaction to completion but may increase off-target labeling. |
| Reaction Buffer pH | 7.4 | 7.0 - 8.5 | Higher pH increases the concentration of the more nucleophilic thiolate. |
| Incubation Temperature | Room Temperature | 4°C - 37°C | Higher temperatures increase reaction rates but may affect protein stability. |
| Incubation Time | 1 hour | 15 minutes - 4 hours | Should be optimized to achieve sufficient labeling without causing protein degradation. |
| Final DMSO Concentration | <5% (v/v) | <10% (v/v) | High concentrations of organic solvents can denature proteins. |
Characterization of Covalent Adducts by Mass Spectrometry
Mass spectrometry is the gold standard for confirming the covalent modification of a protein. Both intact protein analysis and peptide mapping approaches can be employed.
Protocol 4: Intact Protein Mass Spectrometry
Procedure:
-
Analyze both the unlabeled (control) and labeled protein samples by electrospray ionization mass spectrometry (ESI-MS).
-
Deconvolute the resulting mass spectra to determine the molecular weight of the proteins.
-
A mass shift corresponding to the molecular weight of the pyrimidine-5-carbonitrile moiety (minus the methylsulfonyl group) confirms covalent modification.
Protocol 5: Peptide Mapping by LC-MS/MS
Procedure:
-
Denature, reduce, and alkylate the cysteine residues in both the unlabeled and labeled protein samples.
-
Digest the proteins into smaller peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, including a variable modification on cysteine residues corresponding to the mass of the covalent adduct.
-
Identification of a peptide with the expected mass shift confirms the site of covalent modification.
Application: Cellular Target Engagement
Demonstrating that a covalent inhibitor engages its target in a cellular context is a critical step in drug development. A cellular thermal shift assay (CETSA) is a powerful technique to assess target engagement in live cells.[9][10]
Protocol 6: Cellular Thermal Shift Assay (CETSA)
Workflow:
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-4 hours).
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells by freeze-thaw cycles or sonication.
-
Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Separation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in solution by Western blotting or other quantitative proteomic methods.
-
Data Interpretation: Covalent binding of the warhead to the target protein is expected to stabilize its structure, leading to a higher melting temperature. This will be observed as a shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low protein labeling | Inactive warhead | Verify the integrity of the this compound by NMR or MS. |
| Inaccessible cysteine | Ensure the target cysteine is solvent-accessible. Consider using a denaturing labeling condition as a positive control. | |
| Incorrect buffer pH | Increase the pH of the reaction buffer to 8.0-8.5 to increase the thiolate concentration. | |
| Insufficient incubation time/temperature | Increase the incubation time or temperature. | |
| Non-specific labeling | Warhead is too reactive | Decrease the molar excess of the warhead, incubation time, or temperature. |
| Off-target reactive cysteines | This is inherent to the protein. Site-directed mutagenesis can be used to confirm the target cysteine. | |
| Protein precipitation | High DMSO concentration | Keep the final DMSO concentration below 5% (v/v). |
| Protein instability | Perform the labeling reaction at a lower temperature (e.g., 4°C). |
References
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(3), 1545-1565. [Link]
-
Chen, J., et al. (2012). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Chinese Journal of Organic Chemistry, 32(11), 2155-2160. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 134-145. [Link]
-
Brown, D. J., & Nagamatsu, T. (1977). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. Australian Journal of Chemistry, 30(11), 2515-2525. [Link]
-
Leroux, F., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679-1687. [Link]
-
Bauer, A., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 808926. [Link]
-
Leroux, F., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ePrints Soton. [Link]
-
Hassan, A. S., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 129-137. [Link]
-
Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]
-
DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]
-
Sprague, J. M., & Johnson, T. B. (1936). Researches on Pyrimidines. CLII. The Reaction of 2-Ethylmercapto-4-chloro-5-carbethoxypyrimidine with Phenylmagnesium Bromide. Journal of the American Chemical Society, 58(3), 422-424. [Link]
-
Hynes, J. B., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2135-2146. [Link]
Sources
- 1. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 10. Critical Needs in Cellular Target Engagement [discoverx.com]
Application Note: A Robust One-Pot, Three-Component Synthesis of Pyrimidine-5-carbonitriles for Accelerated Drug Discovery
Executive Summary: The Strategic Value of Pyrimidine-5-carbonitriles
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids (cytosine, thymine, and uracil) and a vast array of therapeutic agents.[1][2][3] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] Within this privileged class of heterocycles, the pyrimidine-5-carbonitrile scaffold has emerged as a particularly valuable pharmacophore and a versatile synthetic intermediate for building molecular complexity.[4][6][7]
Traditional multi-step syntheses of these compounds often suffer from drawbacks such as long reaction times, harsh conditions, the need to isolate intermediates, and significant chemical waste. This application note addresses these challenges by providing a detailed protocol for a one-pot, three-component reaction (MCR). MCRs represent a paradigm of efficiency in modern organic synthesis, offering high atom economy, procedural simplicity, and rapid access to diverse chemical libraries from simple precursors.[8][9] We will provide not only a validated, step-by-step protocol but also the underlying mechanistic rationale and a comparative analysis of catalytic systems to empower researchers in their synthetic endeavors.
The Core Reaction: Mechanism and Rationale
The synthesis proceeds via a domino reaction involving an aromatic aldehyde, an active methylene nitrile (typically malononitrile), and an amidine source (e.g., guanidine, urea, or thiourea). The reaction cascade is generally base- or acid-catalyzed and culminates in the formation of the highly stable aromatic pyrimidine ring.
The accepted mechanism involves four key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aromatic aldehyde (1) and malononitrile (2) . This step generates a highly electrophilic α,β-unsaturated intermediate, arylmethylene malononitrile (3) .[6]
-
Michael Addition: The amidine source (4) , acting as a binucleophile, performs a conjugate addition to the electron-deficient double bond of the Knoevenagel adduct (3) . This forms a key acyclic intermediate (5) .[6]
-
Intramolecular Cyclization: A subsequent intramolecular cyclization occurs where a terminal amino group of the adduct (5) attacks one of the nitrile groups. This ring-closing step, a variation of the Thorpe-Ziegler reaction, forms a dihydropyrimidine intermediate (6) .[10][11]
-
Tautomerization/Aromatization: The intermediate (6) rapidly tautomerizes or undergoes oxidative aromatization to yield the final, stable 2-amino-pyrimidine-5-carbonitrile product (7) .[6]
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.06 g, 10 mmol, 1.0 eq), malononitrile (0.66 g, 10 mmol, 1.0 eq), and guanidine hydrochloride (0.96 g, 10 mmol, 1.0 eq).
-
Solvent Addition: Add 20 mL of deionized water to the flask. Stir the mixture to form a suspension.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 10 mol%) to the suspension. [2] * Causality Note: Piperidine acts as a base to deprotonate the malononitrile, initiating the Knoevenagel condensation, and facilitates the subsequent steps of the cascade.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Once the starting materials are consumed (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will form.
-
Work-up: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (2 x 20 mL) to remove any remaining salts, followed by a wash with cold ethanol (1 x 10 mL) to remove unreacted organic precursors.
-
Purification: The crude product is often of high purity. For analytical purposes, recrystallize the solid from hot ethanol to obtain pure white crystals. [2]8. Drying and Characterization: Dry the purified product in a vacuum oven at 60°C. The expected yield is typically 85-95%. Characterize the product by melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity. [12]
Self-Validation and Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst or insufficient amount.- Impure starting aldehyde (oxidized).- Incorrect stoichiometry. | - Use fresh piperidine.- Purify aldehyde by distillation before use.- Carefully re-check molar equivalents of all reagents. |
| Reaction Stalls | - Insufficient heating.- Catalyst deactivation. | - Ensure the mixture is at a steady reflux.- Add a small additional amount of catalyst. |
| Oily/Gummy Product | - Incomplete reaction.- Presence of side-products. | - Extend the reaction time.- Ensure thorough washing during work-up.- If recrystallization fails, consider column chromatography. |
Conclusion
The one-pot, three-component synthesis of pyrimidine-5-carbonitriles is a powerful, efficient, and highly adaptable method for generating structurally diverse heterocyclic compounds. By understanding the underlying mechanism and the role of different catalytic systems, researchers can tailor the reaction to their specific needs, whether for library synthesis in a drug discovery program or for the large-scale production of a key intermediate. The protocol provided herein is a validated, green, and robust starting point that minimizes waste and maximizes efficiency, embodying the core principles of modern synthetic chemistry.
References
- Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: Google AI Search, 2024 URL
- Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation Source: Arkat USA URL
- Title: One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catal Source: Der Pharma Chemica URL
- Title: Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst Source: ResearchGate URL
- Source: PubMed Central (PMC)
- Title: A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers Source: BenchChem URL
- Title: Thorpe reaction Source: Wikipedia URL
- Title: New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis Source: RSC Publishing URL
- Title: Synthesis of pyrimidine 5-carbonitrile derivatives.
- Title: An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media Source: Scholars Research Library URL
- Title: Catalytic performances synthesis of pyrimidine-5-carbonitrile catalyzed...
- Source: IJCRT.
- Title: One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition Source: Indian Academy of Sciences URL
-
Title: An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro- [1][13][14]triazolo[4,3-a]-pyrimidine-6-carbonitriles Source: PMC - NIH URL:
- Title: One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities Source: ResearchGate URL
- Title: Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL
- Title: Thorpe-Ziegler Reaction Mechanism | Organic Chemistry Source: YouTube URL
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. growingscience.com [growingscience.com]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. ijcrt.org [ijcrt.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Use of Pyrimidine Derivatives as PI3K/mTOR Dual Inhibitors
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a common feature in many human cancers, often driven by mutations in PI3K catalytic subunits (like PIK3CA), loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[3][4] This makes the pathway a highly attractive target for therapeutic intervention.[2]
Initially, drug development efforts focused on inhibiting single nodes within the pathway, such as mTORC1 (e.g., rapamycin) or specific PI3K isoforms. However, these approaches are often limited by feedback mechanisms. For instance, mTORC1 inhibition can lead to a feedback activation of PI3K/Akt signaling, mitigating the therapeutic effect.[5]
Dual PI3K/mTOR inhibitors, many of which are based on a pyrimidine scaffold, offer a compelling therapeutic strategy.[6][7][8] By simultaneously blocking all catalytic isoforms of Class I PI3K and both mTOR complexes (mTORC1 and mTORC2), these compounds can induce a more comprehensive and durable blockade of the pathway.[2][9] This approach effectively overcomes the feedback loops observed with single-agent inhibitors, potentially leading to enhanced anti-tumor efficacy.[2][5][6] This guide provides detailed methodologies for the preclinical characterization of novel pyrimidine-based PI3K/mTOR dual inhibitors.
Section 1: Understanding the Target - The PI3K/mTOR Signaling Cascade
The PI3K/mTOR pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), by growth factors.[1][10] This triggers the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10][11] PIP3 recruits proteins with Pleckstrin Homology (PH) domains, including Akt and PDK1, to the membrane.[1][10]
Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[10][11] Activated Akt then phosphorylates a multitude of downstream substrates, including the TSC1/TSC2 complex, which leads to the activation of mTORC1.[10] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key effectors like S6 Kinase (S6K) and 4E-BP1.[10]
Dual PI3K/mTOR inhibitors exert their effect by competitively binding to the ATP-binding pocket of both PI3K and mTOR kinases, thereby inhibiting their catalytic activity and shutting down the entire signaling cascade.
Figure 1: Simplified PI3K/mTOR signaling cascade showing key activation steps and points of inhibition by pyrimidine-based dual inhibitors.
Section 2: Preclinical Evaluation Protocols
The characterization of a novel pyrimidine derivative involves a tiered approach, starting with biochemical assays to determine potency, followed by cell-based assays to confirm on-target activity and functional effects.
In Vitro Kinase Assay: Determining Biochemical Potency (IC50)
Principle: The primary goal is to determine the concentration of the inhibitor required to reduce the kinase activity of PI3K isoforms and mTOR by 50% (IC50). Luminescence-based assays that quantify ATP consumption (or ADP production) are common, providing a robust and high-throughput method.[4]
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the pyrimidine derivative in 100% DMSO.
-
Create a serial dilution series of the inhibitor in kinase assay buffer.
-
Reconstitute recombinant human PI3K enzymes (e.g., p110α/p85α, p110β/p85α, etc.) and mTOR kinase in the appropriate buffer.
-
Prepare the substrate (e.g., PIP2) and ATP solution.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 5 µL of the kinase/substrate mix to each well.
-
Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) control.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
The following table summarizes reported IC50 values for representative pyrimidine-based dual PI3K/mTOR inhibitors, Gedatolisib and Apitolisib (GDC-0980).
| Compound | PI3Kα (IC50 nM) | PI3Kβ (IC50 nM) | PI3Kδ (IC50 nM) | PI3Kγ (IC50 nM) | mTOR (IC50/Ki nM) | Reference |
| Gedatolisib | 0.4 | 6.0 | 8.0 | 6.0 | 1.6 | [12] |
| Apitolisib | 5.0 | 27.0 | 7.0 | 14.0 | 17.0 (Ki) | [3][13][14] |
Expert Insight: A potent dual inhibitor typically exhibits low nanomolar IC50 values across all Class I PI3K isoforms and mTOR.[15] This "pan-PI3K" activity is crucial for efficacy in tumors with different PI3K isoform dependencies.
Western Blot: Confirming Cellular Target Engagement
Principle: Western blotting is used to measure the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt (at Ser473) and S6K (at Thr389). A potent inhibitor should decrease the phosphorylation of these targets in a dose-dependent manner.[16][17]
Figure 2: Standard workflow for Western Blot analysis to assess pathway inhibition.
Protocol: Phospho-Protein Detection
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7, PC-3) and allow them to attach overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of the pyrimidine inhibitor for 2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™, cOmplete™).[16] This is a critical step to preserve the phosphorylation state of target proteins.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[16]
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[16]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background.[18]
-
Incubate with primary antibody (e.g., rabbit anti-phospho-Akt (Ser473) or anti-phospho-S6K (Thr389)) diluted in 5% BSA/TBST overnight at 4°C.[16][18][19]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[16]
-
Wash three times with TBST.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[16]
-
-
Analysis:
-
Strip the membrane and re-probe for total Akt and total S6K as loading controls.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Cell Viability Assay: Measuring Functional Outcomes
Principle: The ultimate goal of an anti-cancer agent is to inhibit proliferation or induce cell death. Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of cells, which correlates with the number of viable cells.[20][21]
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.[22]
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the pyrimidine derivative for 72 hours.[22] Include a vehicle-only control.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[23]
-
Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability versus the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition). For example, Apitolisib has shown potent anti-proliferative effects in prostate and breast cancer cell lines with IC50 values under 200 nM.[3][13]
-
Section 3: Troubleshooting and Expert Insights
-
High Background in Western Blots: This is common with phospho-antibodies. Ensure your blocking step is sufficient (use 5% BSA, not milk), increase the number and duration of wash steps, and optimize your primary antibody concentration.
-
No Inhibition of p-Akt/p-S6K:
-
Confirm Compound Activity: Ensure the compound is potent in a biochemical assay first.
-
Check Pathway Activation: Make sure your growth factor stimulation is working by including a "stimulated vs. unstimulated" control.
-
Verify Lysis Buffer: Ensure fresh phosphatase inhibitors were added to the lysis buffer immediately before use. Phosphorylation is a labile modification and can be lost quickly.
-
-
Discrepancy between IC50 and GI50: It is common for the cellular GI50 to be higher than the biochemical IC50. This can be due to factors like cell membrane permeability, protein binding in the culture medium, or the presence of cellular efflux pumps. This discrepancy provides important information for lead optimization.
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel pyrimidine derivatives as dual PI3K/mTOR inhibitors. By systematically assessing biochemical potency, confirming on-target cellular activity, and measuring functional outcomes on cell viability, researchers can effectively identify and characterize promising candidates for further development. The dual-inhibition strategy remains a highly promising avenue in oncology, and rigorous preclinical validation is the critical first step toward clinical success.
References
- Vertex AI Search Result, citing Ged
-
ResearchGate. (n.d.). Schematic diagram of the canonical PI3K/mTOR signalling pathway. Retrieved from [Link]
-
Doi, T., et al. (2016). Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. Retrieved from [Link]
-
Drugs of the Future. (n.d.). Apitolisib. Dual PI3K/mTOR inhibitor, Oncolytic. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
- Vertex AI Search Result, citing a review on dual PI3K/mTOR inhibitors.
-
Li, N., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Encyclopedia.pub. (2021). PI3K/AKT/mTOR Signaling Pathway. Retrieved from [Link]
- Karlsson, A., & García-Echeverría, C. (2012). Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors. In Designing Multi-Target Drugs. Royal Society of Chemistry.
- Vertex AI Search Result, citing a review on dual PI3K/mTOR inhibitors.
-
Zhang, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. Retrieved from [Link]
-
Tutunchi, H., et al. (2023). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. MDPI. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
Hussain Biology. (2020). PI3k/AKT/mTOR Pathway. YouTube. Retrieved from [Link]
-
Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Li, N., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. Retrieved from [Link]
-
Serra, V., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Bouz-David, A., et al. (2021). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). PKI-587 structure and IC50 data for class I PI3Ks. Retrieved from [Link]
-
Rossetti, S., et al. (2024). Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. npj Breast Cancer. Retrieved from [Link]
-
Celcuity. (n.d.). Unlocking the Potential of Treating Cancers That Involve the PI3K/mTOR Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphorylation of Akt and S6K analysis with Western blot. Retrieved from [Link]
-
Carlson, C., & Hancock, M. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Retrieved from [Link]
-
Rossetti, S., et al. (2024). Functional Assessments of Gynecologic Cancer Models Highlight Differences Between Single-Node Inhibitors of the PI3K/AKT/mTOR Pathway and a Pan-PI3K/mTOR Inhibitor, Gedatolisib. Cancers. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). An In Vitro Assay for the Kinase Activity of mTOR Complex 2. Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 12. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize reaction conditions for pyrimidine-5-carbonitrile synthesis.
Technical Support Center: Optimizing Pyrimidine-5-carbonitrile Synthesis
Welcome to the technical support guide for the synthesis of pyrimidine-5-carbonitrile derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. Pyrimidine-5-carbonitriles are foundational components in the development of therapeutics targeting a wide range of diseases, acting as inhibitors for kinases like VEGFR-2 and EGFR, and possessing various other biological activities.[1][2][3][4]
This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrimidine-5-carbonitrile core?
The most prevalent and versatile method is a one-pot, three-component reaction. This typically involves the condensation of:
-
An aldehyde (aromatic or aliphatic).
-
A molecule with an active methylene group , most commonly malononitrile or ethyl cyanoacetate.
-
An amidine source , such as guanidine, thiourea, or a substituted amidine hydrochloride.[5][6]
This reaction is often conducted in the presence of a base (e.g., NaOH, KOH, piperidine) in a protic solvent like ethanol.[2][7] The reaction proceeds via an initial Knoevenagel condensation followed by a cyclocondensation to form the pyrimidine ring.
Q2: Why is the purity of the starting aldehyde so critical?
The aldehyde is often the most sensitive reagent in this synthesis. Aldehydes are prone to oxidation to the corresponding carboxylic acid upon storage, especially if exposed to air.[8] This oxidized impurity will not participate in the reaction, effectively reducing the concentration of your limiting reagent and leading to lower yields. Furthermore, the resulting carboxylic acid can interfere with the basic conditions of the reaction, further inhibiting product formation.
Recommendation: Always use freshly distilled or newly purchased aldehydes. If you suspect the quality of your aldehyde, it's best to purify it before use.
Q3: What are the primary safety considerations for this reaction?
-
Malononitrile: This reagent is toxic and can be absorbed through the skin. It releases hydrogen cyanide upon heating with strong acids or bases. Always handle malononitrile in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Ethanol and other alcohols are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Bases: Strong bases like sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.
-
Pressure: If running the reaction in a sealed vessel at elevated temperatures, be mindful of potential pressure buildup. Use a vessel rated for the expected temperature and pressure.
Troubleshooting Guide: Common Issues & Solutions
Problem Area 1: Low or No Yield
Q4: My reaction has run overnight, but TLC analysis shows only starting materials. What went wrong?
This indicates a failure of the reaction to initiate. Several factors could be at play, and a systematic check is the best approach.
-
Cause 1: Inactive Catalyst/Base: The basic catalyst is essential for deprotonating the active methylene compound (malononitrile), which is the first step of the mechanism. If your base is old, has absorbed atmospheric CO₂, or was added in insufficient quantity, the reaction will not start.
-
Solution: Use a fresh bottle of your base (e.g., piperidine, NaOH, KOH) or prepare a fresh solution. Ensure the stoichiometry is correct; typically, a catalytic amount is sufficient for amine bases, while stoichiometric amounts may be needed for hydroxides.
-
Cause 2: Suboptimal Temperature: Many of these condensations require thermal energy to overcome the activation barrier.[9][10]
-
Solution: If you are running the reaction at room temperature, try heating it to reflux in ethanol (around 78°C). Monitoring the reaction by TLC every hour will help you determine if the reaction is progressing at the higher temperature.
-
Cause 3: Reagent Purity: As mentioned in the FAQ, impure reagents, especially the aldehyde, can halt the reaction.[10]
-
Solution: Verify the purity of all starting materials. If in doubt, purify the aldehyde by distillation or recrystallize the solid components.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for reaction failure.
Q5: My reaction works, but the yield is consistently poor (<40%). How can I optimize it?
A low yield suggests that while the reaction is proceeding, it is either incomplete or significant product is being lost.
-
Solution:
-
Order of Addition: Try adding the amidine source to the reaction mixture first, before adding the aldehyde. This ensures the nucleophile for cyclization is present as soon as the Knoevenagel intermediate is formed.
-
Temperature Control: Excessively high temperatures can sometimes favor side product formation.[11] Try running the reaction at a slightly lower temperature for a longer period.
-
-
Cause 2: Product Loss During Workup: Pyrimidine-5-carbonitriles can have moderate solubility in the solvents used for washing, especially if they are polar.[8]
-
Solution: When the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Wash the filtered crude product with a minimal amount of cold solvent (e.g., ethanol) to remove soluble impurities without dissolving a significant amount of the product.
-
Cause 3: Suboptimal Solvent or Catalyst: The choice of solvent and catalyst can dramatically impact yield.[9] A solvent that does not fully solubilize the reactants can slow the reaction, while the wrong catalyst may not be effective.
-
Solution: Perform a small-scale optimization screen.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent | Ethanol | DMF | Acetonitrile | Solvent-free[9][12] |
| Base | Piperidine | NaOH | K₂CO₃ | Et₃N |
| Temperature | 60 °C | 80 °C | 100 °C | Room Temp |
Table 1: Example of a matrix for screening reaction conditions. Run small-scale reactions varying one parameter at a time to identify the optimal combination for your specific substrates.
Problem Area 2: Purity & Side Products
Q6: My crude NMR shows multiple products, and purification by recrystallization is difficult. What should I do?
This is a common and frustrating issue. The goal is to first identify the impurity and then adjust the reaction to prevent its formation.
-
Identify the Impurity: As noted, the most likely major byproduct is the Knoevenagel adduct (Structure B in the diagram below). This can be confirmed with LC-MS analysis.
-
Minimize its Formation:
-
Adjust Stoichiometry: Use a slight excess (1.1 equivalents) of the amidine source to favor the cyclization pathway over the competing Knoevenagel side reaction.
-
Choose the Right Catalyst: Some catalysts may favor one pathway over another. For instance, a stronger base might accelerate the initial Knoevenagel condensation but not the cyclization, allowing the intermediate to build up. A milder base like piperidine or Et₃N might provide better overall results.
-
dot graph G { layout=dot; rankdir="LR"; node [shape=none, margin=0, fontname="Arial"]; edge [arrowhead=open, fontname="Arial", fontsize=10];
} enddot Caption: Competing reaction pathways in the synthesis.
-
Alternative Purification: If recrystallization fails, column chromatography is the next step.
-
Normal Phase (Silica Gel): A gradient of ethyl acetate in hexanes is a good starting point.
-
HILIC: For very polar pyrimidine derivatives that do not retain well on reverse-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[13] It uses a polar stationary phase with a high organic content mobile phase.
-
General Experimental Protocol
This protocol provides a general framework for the synthesis of a 2-amino-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile derivative. Quantities should be adjusted based on the molecular weights of your specific reagents.
Reagents:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Guanidine Hydrochloride (1.1 eq)
-
Sodium Hydroxide (1.1 eq)
-
Ethanol (approx. 5-10 mL per mmol of aldehyde)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add ethanol, guanidine hydrochloride, and sodium hydroxide. Stir the mixture for 10-15 minutes at room temperature to form guanidine free base in situ.
-
Add Reactants: Add malononitrile to the mixture, followed by the dropwise addition of benzaldehyde.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[11]
-
Workup: Once the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the purified product in a vacuum oven.
-
Purification (if necessary): If the product is not sufficiently pure after filtration, it can be recrystallized from hot ethanol.[8]
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];
} enddot Caption: Step-by-step experimental workflow diagram.
References
- BenchChem. (2025). Troubleshooting low conversion rates in pyrimidine synthesis. BenchChem Technical Support.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine. ResearchGate. [Link]
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Pyrimidine-5-carbonitrile Synthesis. BenchChem Technical Support.
-
ResearchGate. (n.d.). Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support.
-
El-Naggar, M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1283. [Link]
-
Gomaa, H. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(28), 17873-17887. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(43), 30335-30356. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Dar, B. A., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8. [Link]
- BenchChem. (2025).
-
El-Gohary, N. S. (n.d.). Synthesis of Pyrimidine Derivatives. [Link]
-
Abdel-monem, M., et al. (2015). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Journal of Heterocyclic Chemistry, 52(4), 1084-1088. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-(Methylsulfonyl)pyrimidine Derivatives
Welcome to the technical support center for the synthesis and purification of 2-(methylsulfonyl)pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of these critical intermediates.
The 2-(methylsulfonyl)pyrimidine core is a key building block in numerous pharmacologically active compounds.[1] Its synthesis, typically involving the oxidation of a 2-(methylthio)pyrimidine precursor, can present several challenges that impact both the efficiency of the reaction and the purity of the final product. This guide offers practical, experience-driven solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 2-(methylsulfonyl)pyrimidine derivatives, and what are the critical steps?
A1: The most prevalent and efficient method involves a three-step sequence:
-
Cyclocondensation: This step typically involves the reaction of a 1,3-dicarbonyl compound with S-methylisothiouronium sulfate to form the pyrimidine ring.[1][2]
-
S-methylation: If not already incorporated, a methylthio group is introduced at the 2-position of the pyrimidine ring.
-
Oxidation: The 2-(methylthio)pyrimidine is then oxidized to the corresponding 2-(methylsulfonyl)pyrimidine. This is the most critical step for ensuring high purity and yield.
The choice of reagents and reaction conditions at each stage is crucial for the overall success of the synthesis.
Q2: What are the most common impurities I might encounter, and how can I detect them?
A2: Common impurities include unreacted 2-(methylthio)pyrimidine starting material, the corresponding sulfoxide intermediate from incomplete oxidation, and byproducts from side reactions.[3][4] For detection and purity assessment, a combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and identifying the presence of starting materials and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can separate closely related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of unknown impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved.
Q3: What are the key safety precautions to consider when working with the reagents for this synthesis?
A3: Several reagents used in this synthesis require careful handling:
-
Oxidizing agents (e.g., Oxone, m-CPBA): These are strong oxidizers and can be hazardous. Avoid contact with skin and eyes, and do not mix with flammable materials.
-
Phosphorus oxychloride (POCl₃): Often used in the derivatization step, it is highly corrosive and reacts violently with water.[2] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Use appropriate solvents and ensure proper ventilation to avoid inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Troubleshooting Guide: Enhancing Yield and Purity
This section provides solutions to specific problems you may encounter during the synthesis of 2-(methylsulfonyl)pyrimidine derivatives.
Problem 1: Low Yield in the Oxidation Step
Question: I am getting a low yield of my desired 2-(methylsulfonyl)pyrimidine, and TLC analysis shows a significant amount of unreacted 2-(methylthio)pyrimidine starting material. What could be the cause, and how can I improve the conversion?
Answer: Incomplete oxidation is a common issue. The efficiency of the oxidation of the thioether to the sulfone is highly dependent on the choice of oxidant and the reaction conditions.
Causality and Solutions:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. For oxidants like Oxone (potassium peroxymonosulfate), at least 2.5 equivalents are recommended to ensure complete conversion of the sulfide to the sulfone.[1][2] For m-CPBA, 2 equivalents are typically used.[3]
-
Reaction Time and Temperature: The oxidation may require longer reaction times or a moderate increase in temperature to go to completion. Monitor the reaction progress by TLC until the starting material is fully consumed.[1]
-
Choice of Oxidant: If one oxidant is not providing satisfactory results, consider an alternative. Oxone in a water-acetone mixture is an effective and environmentally friendly option.[1][2] m-Chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM) is also a common choice.[3][7]
Experimental Protocol: General Procedure for Oxidation using Oxone
-
Dissolve the 2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent mixture such as acetone/water.
-
Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.1 equivalents) to the mixture.
-
Slowly add a solution of Oxone (2.5 equivalents) in water to the vigorously stirred reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.[1][2]
-
Isolate the product by filtration if it precipitates, or by extraction. Wash the solid product with water to remove inorganic salts.
Problem 2: Formation of the Sulfoxide Byproduct
Question: My final product is contaminated with a significant amount of the 2-(methylsulfinyl)pyrimidine intermediate. How can I prevent its formation or remove it?
Answer: The formation of the sulfoxide is a result of incomplete oxidation. While it is an intermediate in the desired reaction, its presence in the final product indicates that the reaction has not gone to completion.
Causality and Solutions:
-
Reaction Kinetics: The oxidation of the sulfide to the sulfoxide is often faster than the oxidation of the sulfoxide to the sulfone. Insufficient reaction time or a suboptimal temperature can lead to the accumulation of the sulfoxide.
-
Oxidant Reactivity: The choice of oxidant can influence the relative rates of the two oxidation steps.
Troubleshooting Steps:
-
Increase Reaction Time: Continue to monitor the reaction by TLC until the sulfoxide spot is no longer visible.
-
Increase Temperature: A moderate increase in temperature can help drive the reaction to completion, but be cautious of potential side reactions.
-
Add More Oxidant: If the reaction stalls with both starting material and sulfoxide present, a careful addition of more oxidant may be necessary.
-
Purification: If the sulfoxide is still present in the crude product, it can often be separated from the desired sulfone by column chromatography or recrystallization due to differences in polarity.
Data Presentation: Polarity of Oxidation Products
| Compound | General Polarity |
| 2-(methylthio)pyrimidine | Least Polar |
| 2-(methylsulfinyl)pyrimidine | Intermediate Polarity |
| 2-(methylsulfonyl)pyrimidine | Most Polar |
This difference in polarity is the basis for chromatographic separation.
Problem 3: Difficult Purification of the Final Product
Question: My crude 2-(methylsulfonyl)pyrimidine is an oil or a sticky solid that is difficult to purify by recrystallization. What are my options?
Answer: Purification challenges can arise from the presence of impurities or the inherent physical properties of the target molecule.
Causality and Solutions:
-
Residual Solvents: Ensure that all solvents from the work-up are thoroughly removed under reduced pressure.
-
Impurities: The presence of even small amounts of impurities can sometimes inhibit crystallization.
-
Column Chromatography: Silica gel column chromatography is a reliable method for purifying non-crystalline or difficult-to-crystallize compounds. Use a solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) to effectively separate the desired product from less polar starting materials and more polar byproducts.
-
Trituration: If the product is a solid but difficult to recrystallize, trituration with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be an effective purification method.
Visualization: General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2-(methylsulfonyl)pyrimidines.
Problem 4: Side Reactions Affecting Purity
Question: I am observing unexpected byproducts in my reaction mixture. What are some common side reactions and how can I minimize them?
Answer: Side reactions can occur at various stages of the synthesis, particularly during the cyclocondensation and oxidation steps.
Causality and Solutions:
-
Self-Condensation of Starting Materials: In the cyclocondensation step, 1,3-dicarbonyl compounds can undergo self-condensation, especially under harsh basic or acidic conditions.[4][8]
-
Mitigation: Carefully control the reaction temperature and the rate of addition of reagents. Use milder reaction conditions where possible.
-
-
Over-oxidation: While less common, harsh oxidation conditions could potentially lead to the degradation of the pyrimidine ring, especially if it contains sensitive functional groups.
-
Mitigation: Use a controlled amount of a milder oxidizing agent and monitor the reaction closely.
-
-
Hydrolysis: If using aqueous conditions, hydrolysis of certain functional groups on the pyrimidine ring may occur, especially at non-neutral pH.
-
Mitigation: Control the pH of the reaction mixture and consider using anhydrous conditions if sensitive functional groups are present.
-
Visualization: Troubleshooting Logic for Side Reactions
Caption: Logical workflow for troubleshooting unexpected side reactions.
References
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives - Taylor & Francis. [Link]
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF - ResearchGate. [Link]
-
Full article: Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives - Taylor & Francis. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - ACS Publications. [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC - NIH. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling - ResearchGate. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling - PeerJ. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Common side reactions and byproducts in pyrimidine synthesis.
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and byproducts encountered during pyrimidine synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, focusing on the underlying chemical principles.
Issue 1: Low Yield of the Desired Pyrimidine Product
Question: My pyrimidine synthesis is resulting in a low yield, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent challenge in pyrimidine synthesis and can stem from several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1][2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts like HCl, confirming the appropriate concentration is crucial.[1][2] The choice and amount of catalyst are critical; while strong Brønsted acids are traditional, they can sometimes lead to side reactions.[3] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[3]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield.[3] While ethanol is common, experimenting with other solvents like acetonitrile or even solvent-free conditions can lead to better outcomes.[1][3]
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction.[2] Ensure all reactants, including the aldehyde, β-ketoester, and urea/thiourea, are of high purity.[3]
Issue 2: Formation of a Fluorescent Byproduct in Biginelli Reaction
Question: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[1][2]
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]
Issue 3: Difficulty in Product Purification and Suspected N-Acylurea Byproducts
Question: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
Answer: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[2]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]
-
Mitigation Strategies:
-
Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can favor the formation of the desired N-acyliminium ion intermediate, outcompeting the Knoevenagel pathway that can lead to other byproducts.[4]
-
Catalyst Choice: A suitable catalyst can promote the desired cyclization over the formation of N-acylurea.
-
Issue 4: N- vs. O-Alkylation Selectivity Issues
Question: I am attempting to alkylate a pyrimidinone, but I'm getting a mixture of N- and O-alkylated products. How can I control the regioselectivity?
Answer: The control of N- versus O-alkylation of ambident pyrimidinone anions is a classic synthetic challenge.[5] The outcome is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and substituents on the pyrimidine ring.
Controlling Selectivity:
-
Hard and Soft Acid-Base (HSAB) Theory: Hard alkylating agents (e.g., dimethyl sulfate) tend to favor O-alkylation (at the harder oxygen atom), while softer alkylating agents (e.g., alkyl iodides) favor N-alkylation (at the softer nitrogen atom).
-
Solvent Effects: Polar aprotic solvents like DMF or acetonitrile often favor N-alkylation, while polar protic solvents like ethanol can favor O-alkylation through hydrogen bonding.
-
Base and Counter-ion: The choice of base and the resulting counter-ion can influence the reactivity of the nucleophilic centers.
-
Substituent Effects: The electronic and steric nature of substituents on the pyrimidine ring can direct the alkylation to a specific site.[6]
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in the Pinner synthesis of pyrimidines?
A1: The Pinner synthesis can be prone to side reactions such as the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[2] The purity of the amidine salt is also critical for a successful reaction.[1]
Q2: How can I drive the cyclization step to completion in a Pinner reaction?
A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps. In some cases, extended reaction times may be necessary.[1]
Q3: Can aliphatic aldehydes be used in the Biginelli reaction?
A3: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes can be more prone to self-condensation and other side reactions.[4] Modified procedures, such as pre-forming the enone intermediate, can be an effective strategy for improving yields with aliphatic aldehydes.[4]
Q4: What are some common methods for purifying pyrimidine products?
A4: Common purification techniques include recrystallization, flash column chromatography, and preparative HPLC.[7]
-
Recrystallization: A cost-effective method for solid compounds, relying on differential solubility in a chosen solvent at varying temperatures.[7]
-
Flash Column Chromatography: A rapid technique using a stationary phase (like silica gel) to separate compounds based on polarity.[7]
-
Preparative HPLC: A high-resolution technique for obtaining highly pure compounds, especially for challenging separations.[7]
Experimental Protocols
Protocol 1: General Procedure for a Biginelli Reaction
-
To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea or thiourea (1.2-1.5 eq), and a catalytic amount of a suitable acid (e.g., HCl, Yb(OTf)₃).
-
Add a suitable solvent (e.g., ethanol) or perform the reaction under solvent-free conditions.
-
Heat the reaction mixture to the desired temperature (e.g., reflux).
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[2]
-
Upon completion, cool the mixture to room temperature.
-
If necessary, neutralize the mixture with a suitable base.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired dihydropyrimidinone.
Protocol 2: Identification of Byproducts by HPLC-MS
-
Sample Preparation: Isolate the suspected byproduct from the reaction mixture using column chromatography or preparative TLC.[2] Dissolve a small amount of the purified byproduct in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Method Development: Develop a separation method on an analytical HPLC system to achieve good resolution between the desired product and the byproduct. A C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid) is a common starting point.[7][8]
-
Mass Spectrometry (MS) Analysis: Obtain the mass spectrum of the byproduct. Determine the molecular weight and fragmentation pattern to help confirm its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.[2][8]
Visualizing Reaction Pathways
Biginelli Reaction and Competing Hantzsch Pathway
Caption: Competing pathways in the Biginelli reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Outcome | Reference |
| Catalyst | HCl (Brønsted Acid) | Yb(OTf)₃ (Lewis Acid) | Lewis acid may offer higher yields and fewer side reactions for certain substrates. | [3] |
| Temperature | High (Reflux) | Low (Room Temp) | Lower temperature can reduce DHP byproduct formation in Biginelli reactions. | [1][2] |
| Urea Stoichiometry | 1.0 equivalent | 1.5 equivalents | Excess urea can suppress Knoevenagel condensation side products. | [4] |
| Solvent | Ethanol | Solvent-free | Solvent-free conditions can sometimes lead to improved yields and shorter reaction times. | [3] |
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- Shoaf, W. T., Jones, M. E. (1990). Oligomeric structure of the multifunctional protein CAD that initiates pyrimidine biosynthesis in mammalian cells. PubMed.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
- Luchman, H. A., et al. (2019). Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells. PMC - PubMed Central - NIH.
- Wikipedia. (n.d.). Pyrimidine.
- Stasolla, C., et al. (2003). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.
- Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
- Zanatta, N., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones.
- Wikipedia. (n.d.). Pyrimidine metabolism.
- Creative Proteomics Blog. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- chemeurope.com. (n.d.). Pyrimidine metabolism.
- University of Liverpool. (n.d.). 10. Pyrimidines.
- Indiana University School of Medicine. (1997). Purine and Pyrimidine Metabolism.
- ACS Publications. (n.d.). N- versus O-Alkylation of 2,3'-anhydrothymidine: reaction of the obtained pyrimidinium salts with azide ion. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed.
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- YouTube. (2021).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- ResearchGate. (2025).
-
ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
- Wikipedia. (n.d.). Biginelli reaction.
- Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis.
- De Abreu, R. A., et al. (2013).
- ResearchGate. (2017).
- Dobritzsch, D., et al. (2003).
- Johnson, K. A., et al. (2023).
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- bioRxiv. (2025). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging.
- YouTube. (2014). 141-Pyrimidine Synthesis.
- YouTube. (2022). Pyrimidine Synthesis Biochemistry - Dr.
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
- YouTube. (2023). Easy Pyrimidine synthesis trick #biochemistry #medicalmnemonics #biologytricks #shortsfeed.
- ResearchGate. (n.d.). Mammalian dihydropyrimidine dehydrogenase: Added mechanistic details from transient-state analysis of charge transfer complexes.
- ResearchGate. (n.d.). Correlation between dihydropyrimidine dehydrogenase and efficacy and toxicity of fluoropyrimidine drugs.
- YouTube. (2020). Purine and Pyrimidine Synthesis - Metabolism.
- DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
- YouTube. (2023). Pyrimidine Biosynthesis | Nucleotide Metabolism | Biochemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
How to improve the aqueous solubility of pyrimidine-based inhibitors.
Technical Support Center: Pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers working with pyrimidine-based inhibitors. This guide is designed to provide practical, in-depth solutions to one of the most common challenges in the development of this important class of molecules: poor aqueous solubility. We understand that solubility issues can create significant roadblocks, from compromising biological assay data to hindering preclinical development.
This resource is structured into two main sections:
-
A Troubleshooting Guide: This section addresses specific, acute problems you might be facing in the lab right now, offering immediate and systematic solutions.
-
Frequently Asked Questions (FAQs): Here, we delve deeper into the fundamental principles and strategies for solubility enhancement, providing the causal explanations behind various experimental choices.
Our goal is to empower you with the knowledge to not only solve your current solubility challenges but also to proactively design next-generation inhibitors with improved physicochemical properties.
Troubleshooting Guide
This section is for when you're facing a critical solubility issue during an experiment. Follow these guides to diagnose and resolve the problem.
Scenario 1: My inhibitor precipitated in the aqueous buffer during my in vitro assay.
Precipitation during an assay is a common problem that can lead to inaccurate potency (IC₅₀/Kᵢ) measurements and high data variability. The compound crashing out of solution effectively lowers its available concentration, making it appear less potent than it actually is.
Immediate Steps:
-
Co-Solvent Check: Confirm the final concentration of your organic co-solvent (typically DMSO) in the assay buffer. Most cell-based and enzymatic assays can tolerate 0.5-1% DMSO, but higher concentrations can affect biological activity. If you are below this threshold, you may be able to slightly increase the DMSO concentration.
-
Visual Confirmation: Before starting the assay, prepare a sample of your highest concentration of inhibitor in the final assay buffer. Let it sit for the duration of the assay and visually inspect for cloudiness or precipitate against a dark background. This simple check can save significant time and resources.
Systematic Troubleshooting Workflow:
If immediate fixes are insufficient, a more systematic approach is needed. This involves determining if the required concentration is achievable under kinetic solubility conditions, which are often sufficient for the duration of an in vitro assay.
Caption: Workflow for addressing inhibitor precipitation in assays.
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
Kinetic solubility measures the concentration at which a compound precipitates when a DMSO stock solution is rapidly diluted into an aqueous buffer.[1][2] This mimics the conditions of many automated in vitro assays.
Objective: To determine the kinetic solubility limit of a pyrimidine inhibitor in a specific aqueous buffer.
Materials:
-
10 mM DMSO stock solution of the pyrimidine inhibitor.
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
DMSO (anhydrous).
-
Clear, 96-well or 384-well microplates.
-
Nephelometer or plate reader capable of measuring light scattering.
Procedure:
-
Prepare Compound Plate: Create a serial dilution of your 10 mM stock solution in DMSO. For an 8-point curve, a 2-fold dilution series from 10 mM down to 78 µM is a good starting point.
-
Prepare Assay Plate: Add 98 µL of your aqueous assay buffer to the wells of a new microplate.
-
Initiate Precipitation: Using a multichannel pipette, rapidly transfer 2 µL of the compound serial dilutions from the compound plate to the assay plate. This creates a 1:50 dilution, resulting in a final concentration range of 200 µM down to 1.56 µM with a final DMSO concentration of 2%.
-
Incubate: Allow the plate to incubate at room temperature for 1-2 hours, protected from light. This mimics a typical assay incubation time.
-
Measure: Read the plate on a nephelometer. The point at which the light scattering signal significantly increases above the background indicates the onset of precipitation and the kinetic solubility limit.
Frequently Asked Questions (FAQs)
This section provides in-depth answers to common questions about the principles of solubility enhancement for pyrimidine-based inhibitors.
Q1: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
Understanding this distinction is critical for designing effective experiments and interpreting your results.[3]
| Feature | Kinetic Solubility | Thermodynamic (Equilibrium) Solubility |
| Definition | The maximum concentration of the fastest precipitating species of a compound from a supersaturated solution.[4] | The concentration of a compound in a saturated solution when it is in equilibrium with its most stable solid-state form.[1][3] |
| Starting Material | Compound pre-dissolved in an organic solvent (e.g., DMSO).[1][2] | Solid, crystalline compound.[2] |
| Incubation Time | Short (minutes to a few hours).[2] | Long (typically >24 hours) to ensure equilibrium is reached.[2] |
| Relevance | High-throughput screening, in vitro bioassays, initial SAR exploration.[1] | Formulation development, predicting oral absorption, understanding in vivo limitations.[1] |
| Typical Value | Often higher than thermodynamic solubility, as it may represent an amorphous or metastable form.[5] | Represents the "true" solubility of the most stable crystal form. |
Why it matters: A high kinetic solubility might allow you to get reliable data from a 2-hour kinase assay. However, if the thermodynamic solubility is low, the compound will likely have poor oral absorption, as it needs to dissolve and remain in solution in the gastrointestinal tract to be absorbed.[5] Relying only on kinetic data can be misleading for advancing compounds into in vivo studies.
Q2: My inhibitor is a weak base. How can I leverage pH to improve its solubility?
The pyrimidine core is weakly basic. The solubility of such compounds is highly dependent on pH because their ionization state changes with pH.[6][7] For a weak base, solubility increases as the pH drops below its pKa, because the molecule becomes protonated (ionized), and the charged species has much stronger interactions with water.
Practical Application:
-
For in vitro assays: If your assay can tolerate a slightly acidic pH, lowering the buffer pH from 7.4 to 6.8 could significantly improve solubility without impacting most enzyme activities.
-
For formulation: Creating a microenvironment of lower pH can be a key strategy. For example, using acidic excipients in a solid dosage form can promote dissolution in the intestine.
Protocol: pH-Dependent Solubility Profile
Objective: To determine the solubility of a weakly basic pyrimidine inhibitor across a physiologically relevant pH range.
Materials:
-
Solid (crystalline) pyrimidine inhibitor.
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
HPLC system with a UV detector.
-
Shaking incubator.
-
0.45 µm syringe filters.
Procedure:
-
Preparation: Add an excess amount of the solid compound to vials containing each buffer (e.g., 1 mg of compound to 1 mL of buffer). Ensure enough solid is present that some remains undissolved at the end.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.[3]
-
Sampling: After incubation, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered sample into a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method against a standard curve.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH.
Q3: What are the primary strategies to improve the solubility of my pyrimidine inhibitor?
There are two main pillars for enhancing solubility: Chemical Modification and Formulation Strategies .[8] The choice depends on the stage of your project and the feasibility of modifying the molecule.
Caption: Decision tree for selecting a solubility enhancement strategy.
Q4: How do I apply chemical modification strategies to my pyrimidine scaffold?
Chemical modifications aim to alter the intrinsic physicochemical properties of the molecule. This is most effective during the lead optimization phase.
-
Disrupt Crystal Packing: Highly planar and symmetrical molecules often pack very tightly into a crystal lattice, which requires a large amount of energy to break, resulting in low solubility. Introducing sp³-hybridized atoms or bulky groups can disrupt this planarity and packing, lowering the melting point and increasing solubility.[9][10][11]
-
Add Ionizable Groups: For pyrimidines that lack a strongly basic center, introducing one (e.g., a piperazine or a basic aliphatic amine) can provide a "handle" for salt formation, a powerful solubilization technique.[12]
-
Form a Salt: If your inhibitor has an ionizable functional group (an acidic or basic pKa), it can be reacted with a suitable counterion to form a salt.[8] Salts often have significantly higher aqueous solubility and faster dissolution rates than the neutral free form.[13][14] A key guideline is that the pKa difference between the drug and the counterion should be greater than 2-3 units to ensure stable salt formation.[15]
-
Design a Prodrug: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo.[16][17] This strategy is particularly useful for parenteral or oral delivery. By attaching a highly polar, ionizable promoiety, such as a phosphate group, to the inhibitor, its aqueous solubility can be dramatically increased.[18][19] This phosphate ester is then cleaved by endogenous phosphatases in the body to release the active inhibitor.[18]
Example of a Phosphate Prodrug Strategy:
Caption: Mechanism of a phosphate prodrug for solubility enhancement.
Q5: When should I use formulation strategies like cyclodextrins?
Formulation strategies are employed when you need to improve the solubility of a final drug candidate without changing its chemical structure.[20][21] They are a cornerstone of preclinical and clinical formulation development.
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] Poorly soluble, hydrophobic molecules like many pyrimidine inhibitors can be encapsulated within this hydrophobic core.[22][23][24] The resulting drug-cyclodextrin complex has a hydrophilic exterior, leading to a significant increase in the apparent aqueous solubility of the drug.[25][26]
When to Use Cyclodextrins:
-
When developing parenteral (injectable) formulations to avoid the use of toxic organic co-solvents.[24]
-
To improve the dissolution rate and bioavailability of oral drugs.[22][25]
-
In topical or ophthalmic formulations to enhance drug delivery.[24]
Visualizing Cyclodextrin Complexation:
Caption: A pyrimidine inhibitor forming an inclusion complex with a cyclodextrin.
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2018). Molecules. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2021). ResearchGate. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2017). International Journal of Applied Pharmaceutics. [Link]
-
IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (2022). International Journal of Medical and Pharmaceutical Case Reports. [Link]
-
Computational Tools for Solubility Prediction. (2024). ResearchGate. [Link]
-
Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2015). Touro Scholar. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (2016). University of Huddersfield Repository. [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences. [Link]
-
Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). Journal of Pharmaceutical Research. [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024). Aureus. [Link]
-
Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (2018). Advanced Drug Delivery Reviews. [Link]
-
Salt Screening. (2021). Improved Pharma. [Link]
-
Salt Screening. Charles River Labs. [Link]
-
Predicting drug solubility in different solvents using molecular simulation and machine learning. University of Strathclyde. [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]
-
Prodrug strategies to overcome poor water solubility. (2007). Advanced Drug Delivery Reviews. [Link]
-
Pyrimidine - Solubility. Solubility of Things. [Link]
-
The Physical Chemistry of Salt Screening. (2020). CatSci. [Link]
-
ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. (2014). PharmaTutor. [Link]
-
Solubility Assessment Service. Creative Biolabs. [Link]
-
Prodrug strategies to overcome poor water solubility. (2007). ResearchGate. [Link]
-
Salt selection in pharmaceutical product development. (2015). Slideshare. [Link]
-
Tools. Computational Pharmaceutics Group. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). Molecular Pharmaceutics. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). Pharmaceuticals. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2007). Journal of Medicinal Chemistry. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2007). ResearchGate. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2007). Journal of Medicinal Chemistry. [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). Molecules. [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). Journal of Xenobiotics. [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). Journal of Xenobiotics. [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2008). CORE. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2022). Taylor & Francis Online. [Link]
-
How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? (2014). ResearchGate. [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Syngene. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. ovid.com [ovid.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 13. improvedpharma.com [improvedpharma.com]
- 14. criver.com [criver.com]
- 15. catsci.com [catsci.com]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. johronline.com [johronline.com]
- 18. pharmatutor.org [pharmatutor.org]
- 19. researchgate.net [researchgate.net]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. scispace.com [scispace.com]
- 26. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: Optimizing Catalyst Efficiency for Pyrimidine-5-Carbonitrile Synthesis
Welcome to the technical support center dedicated to the synthesis of pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Pyrimidine-5-carbonitrile and its derivatives are crucial building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Achieving high efficiency and yield in their synthesis is paramount, and catalyst performance is the cornerstone of this success.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the lab. Our goal is to empower you with the knowledge to not only solve problems but also to proactively optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction is suffering from low yield of the desired pyrimidine-5-carbonitrile. What are the likely causes and how can I improve it?
Answer: Low conversion is a frequent issue stemming from several factors, including catalyst inefficiency, suboptimal reaction conditions, or reactant impurities.[3][4]
Possible Causes & Troubleshooting Steps:
-
Catalyst Activity:
-
Inactive Catalyst: Ensure your catalyst is active. Reusable catalysts may require regeneration before use. For acid catalysts, verify the concentration is appropriate.[3]
-
Suboptimal Catalyst Choice: The choice of catalyst is critical. While traditional methods may use Brønsted acids, Lewis acids like FeCl₃ or ZnCl₂ can be effective alternatives.[4] Consider screening different catalysts to find the optimal one for your specific substrates.[4] A recent study highlighted the use of a robust biowaste bone char-Brønsted solid acid catalyst for highly efficient synthesis.[5][6]
-
Insufficient Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. While higher loading can increase the yield, it may also lead to side reactions. It is crucial to optimize the catalyst concentration.[4][7]
-
-
Reaction Conditions:
-
Temperature and Time: The reaction may need a longer duration or a moderate temperature increase to proceed to completion.[3] However, excessively high temperatures can lead to the formation of byproducts.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[3][4]
-
Solvent Effects: The polarity of the solvent plays a significant role in reaction rate and yield.[4] Polar solvents are generally preferred. Experimenting with different solvents like ethanol or acetonitrile, or even solvent-free conditions, can lead to improved outcomes.[4]
-
-
Reactant Purity:
-
Impurities: Ensure all starting materials, including the aldehyde, malononitrile (or a related active methylene compound), and the urea/thiourea or amidine source, are of high purity. Impurities can inhibit the reaction or lead to unwanted side reactions.[4]
-
Question 2: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?
Answer: Side product formation is a common challenge that complicates purification and reduces the yield of the target compound. The nature of the side products often depends on the specific reaction pathway, such as the Biginelli or a related multicomponent reaction.[8]
Common Side Products & Prevention Strategies:
-
Hantzsch-type 1,4-dihydropyridines (DHPs): This can occur when two equivalents of the β-ketoester (if used) react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired pyrimidine synthesis pathway.[3]
-
Solution: Lowering the reaction temperature can significantly reduce the formation of DHP byproducts. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[3]
-
-
N-acylurea Byproducts: These can form from the reaction of a β-ketoester with urea in a competing pathway, complicating purification.[3]
-
Solution: Carefully controlling the reaction stoichiometry and temperature can help minimize their formation.
-
-
Insoluble Byproducts: A precipitate that is not the desired product may form during the reaction.[4]
-
Aldehyde Polymerization: Some aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions. Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this.[4]
-
Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent. Trying a different solvent system with better solubilizing power for all components is recommended.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for selecting a catalyst for pyrimidine-5-carbonitrile synthesis?
A1: Catalyst selection is paramount and depends on the specific synthetic route. For multicomponent reactions, both Brønsted and Lewis acids are commonly employed.[4] Recent research has also explored the use of heterogeneous catalysts, such as a modified bone char-based solid acid, which offers advantages in terms of reusability and being environmentally friendly.[5][6] The catalyst's role is crucial, as its absence often leads to poor yields.[4] It is highly recommended to screen a variety of catalysts to determine the most effective one for your specific substrates.[4]
Q2: How do I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[3][9] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate), you can visualize the consumption of reactants and the formation of the product.[3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[10]
Q3: What are the best practices for purifying the final pyrimidine-5-carbonitrile product?
A3: Purification strategies depend on the physical properties of the product and the nature of the impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often an effective method to obtain high purity.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique.[8]
-
Filtration and Washing: After the reaction, the solid product can often be isolated by filtration and washed with a cold solvent to remove soluble impurities.[3][9]
Q4: What are the critical safety precautions to take when working with cyanides and nitriles in this synthesis?
A4: The synthesis of pyrimidine-5-carbonitrile involves the use of nitriles, which are cyanide-containing compounds and are highly toxic. Strict adherence to safety protocols is essential.[11][12]
-
Ventilation: All operations, including weighing, should be conducted in a well-ventilated fume hood.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene).[11][12]
-
Avoid Acids: Cyanide salts can react with acids to release highly toxic and flammable hydrogen cyanide (HCN) gas.[11] Ensure that acidic conditions are carefully controlled and that cyanide waste is not mixed with acidic waste.
-
Emergency Preparedness: Be aware of the location of safety showers and eyewash stations. Have a spill kit readily available and be familiar with the emergency procedures for cyanide exposure.[13]
-
Waste Disposal: Dispose of all cyanide-containing waste in a dedicated, properly labeled waste container in accordance with institutional and regulatory guidelines.[11]
Experimental Protocols
General Procedure for the Synthesis of Pyrimidine-5-Carbonitrile Derivatives
This protocol provides a general framework. The specific substrates, catalyst, and conditions should be optimized for each target molecule.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq), malononitrile (1.0 eq), urea or thiourea (1.2 eq), and the chosen catalyst (e.g., 10 mol%).[2][9]
-
Solvent and Reflux: Add a suitable solvent, such as ethanol. Stir the mixture and heat it to reflux.[9]
-
Monitoring: Monitor the reaction progress by TLC.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid product may precipitate out.[9]
-
Isolation: Collect the solid product by filtration and wash it with cold ethanol.[3][9]
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine-5-carbonitrile derivative.[3]
Data Presentation
Table 1: Comparison of Catalytic Performance for a Model Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | 20 | Ethanol | Reflux | 8 | 75 | [4] |
| FeCl₃ | 10 | Acetonitrile | 80 | 4 | 88 | [4] |
| Bone Char-SO₃H | 0.4 | Solvent-free | 100 | 0.5 | 95 | [5] |
| NH₄Cl | - | Solvent-free | 110 | 1 | 92 | [2] |
Visualizations
Caption: A plausible catalytic cycle for the synthesis of pyrimidine-5-carbonitrile.
Caption: A troubleshooting workflow for addressing low reaction yields.
References
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]
-
PubMed Central. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. [Link]
-
ResearchGate. A plausible catalytic cycle for pyrimidine synthesis. [Link]
-
ResearchGate. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]
-
ResearchGate. Synthesis of pyrimidine 5‐carbonitrile derivatives. [Link]
-
ResearchGate. Catalytic performances synthesis of pyrimidine-5-carbonitrile catalyzed... [Link]
-
ACS Publications. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. [Link]
-
Pharmacy 180. Pyrimidine Synthesis and Degradation - Biochemistry. [Link]
-
Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]
-
National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
-
University of St Andrews. Cyanides and nitriles, use and disposal. [Link]
-
University of New Mexico. Cyanide Standard Operating Procedure Template. [Link]
-
University of Illinois. Cyanides - Division of Research Safety. [Link]
-
Stanford University. Information on Cyanide Compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Purification of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile
Welcome to the technical support resource for the purification of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile (CAS No: 38275-50-2). This guide is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar compounds. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
Understanding the fundamental properties of your compound is the first step toward a successful purification strategy. This compound is a moderately polar molecule due to the presence of the sulfonyl group, the nitrile group, and the pyrimidine ring nitrogens. These features dictate its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38275-50-2 | [1][2] |
| Molecular Formula | C₆H₅N₃O₂S | [1][3] |
| Molecular Weight | 183.19 g/mol | [1][3] |
| Appearance | White to Off-White Solid | [4] |
| Predicted pKa | 2.04 ± 0.10 | [4] |
| Predicted Solubility | Slightly soluble in DMSO (with heating) and Methanol. Slightly soluble in aqueous base. | [4] |
The presence of multiple polar functional groups can lead to challenges such as high solubility in polar solvents (making crystallization difficult) and strong interactions with polar stationary phases like silica gel.[5]
Q2: How stable is this compound under typical purification conditions?
The stability of your compound is a critical factor. Pyrimidine derivatives, particularly those with electron-withdrawing groups like a methylsulfonyl group, can be sensitive to certain conditions.
-
pH Sensitivity : The pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[6] The methylsulfonyl group is an excellent leaving group, and under certain nucleophilic conditions (e.g., strong base), it could potentially be displaced.
-
Sensitivity to Silica Gel : Standard silica gel is inherently acidic and can cause degradation of acid-sensitive compounds.[6] For sulfonylpyrimidines, this can manifest as streaking on a Thin Layer Chromatography (TLC) plate or low recovery from a silica column. It is always recommended to assess the stability of your compound on a TLC plate before committing to column chromatography.[7]
Q3: What are the most common impurities found in crude this compound?
Impurities typically arise from the synthetic route. A common synthesis involves the oxidation of a precursor like 2-(methylthio)pyrimidine-5-carbonitrile.[8]
Potential impurities could include:
-
Unreacted Starting Material : The 2-(methylthio) precursor.
-
Over-oxidized Products : Such as the corresponding sulfoxide.
-
Reagents and Byproducts : Residual oxidizing agents or byproducts from the condensation steps used to form the pyrimidine ring.[9]
-
Regioisomers : Depending on the synthetic strategy, formation of isomers can occur, complicating purification.[9]
Core Purification Protocols
A logical workflow is essential for efficiently purifying the target compound. The diagram below outlines a general approach, starting from the crude reaction mixture.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is the method of choice for purifying crystalline solids when impurities have different solubility profiles.[10] It is often effective if the crude product is already of moderate purity (>90%).
Step-by-Step Methodology:
-
Solvent Screening : The key is to find a solvent (or solvent system) that dissolves the compound well when hot but poorly when cold.[10]
-
Good Solvents (for dissolving): Based on its polarity, solvents like Ethyl Acetate, Acetone, or Isopropanol are good starting points.
-
Anti-Solvents (for precipitating): Non-polar solvents like Hexanes or Heptane are likely candidates.
-
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good solvent" and heat the mixture (with stirring) to a gentle boil until all the solid dissolves.
-
Decolorization (Optional) : If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[5]
-
Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[5]
-
Isolation and Washing : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual impurities.[5]
-
Drying : Dry the crystals under vacuum to remove the last traces of solvent.
Protocol 2: Flash Column Chromatography
This technique is necessary when recrystallization is ineffective, particularly when impurities have similar polarities to the product.[9]
Step-by-Step Methodology:
-
TLC Analysis : First, determine an appropriate eluent system using TLC. The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.4 for good separation.[7] A common starting point for compounds of this polarity is a Hexane/Ethyl Acetate gradient.
-
Column Packing : Pack a column with silica gel using the initial, non-polar eluent. Ensure the column is packed uniformly to avoid channeling.[7]
-
Sample Loading :
-
Wet Loading : Dissolve the crude product in a minimal amount of the column eluent (or a slightly more polar solvent like Dichloromethane) and carefully pipette it onto the top of the silica bed.
-
Dry Loading : If the compound has poor solubility in the eluent, pre-adsorb it onto a small amount of silica gel or Celite®. Evaporate the solvent and carefully load the resulting free-flowing powder onto the column.[7] This method often provides better resolution.
-
-
Elution : Run the column, starting with the non-polar eluent and gradually increasing the polarity (e.g., increasing the percentage of Ethyl Acetate in Hexanes).
-
Fraction Collection : Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Troubleshooting Guide
Even with robust protocols, unexpected issues can arise. This section provides solutions to common problems.
Caption: Troubleshooting decision tree for common purification issues.
Column Chromatography Issues
Q: My compound appears to be stuck on the silica gel column; I'm not getting anything off. What's wrong?
-
Potential Cause 1: Inappropriate Solvent System. The eluent is likely not polar enough to displace your compound from the highly polar silica stationary phase.[7]
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate. If that is insufficient, consider adding a small amount (0.5-2%) of a more polar solvent like Methanol to your eluent.[7]
-
-
Potential Cause 2: Compound Decomposition. The compound may be degrading on the acidic silica gel, in which case it will not elute as the desired product.[6]
-
Solution: First, test the stability by spotting the compound on a silica TLC plate, letting it sit for an hour, and then eluting it to see if a new spot or streaking appears. If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (prepared by adding 1-2% triethylamine to the eluent).[6][7]
-
Q: I ran a column, but my final product is still impure, and the TLC shows streaking.
-
Potential Cause 1: Column Overloading. Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Solution: Use a larger column with more silica gel. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight.
-
-
Potential Cause 2: Compound Instability. As mentioned, streaking is a classic sign of decomposition on the silica plate/column.[6]
-
Solution: Minimize the time your compound spends on the column by running it more quickly (if separation allows). The best solution is often to switch to a more inert stationary phase like neutral alumina or to use deactivated silica.[6]
-
Recrystallization Issues
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
-
Potential Cause 1: Solution is too supersaturated or cooled too quickly. This causes the product to crash out of the solution as a liquid phase (the oil) instead of forming an ordered crystal lattice.[11]
-
Solution: Re-heat the flask until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level. Then, ensure the solution cools very slowly by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool). Seeding with a pure crystal can also help initiate proper crystallization.[11]
-
-
Potential Cause 2: Presence of Impurities. Impurities can sometimes inhibit crystal formation.
-
Solution: If slow cooling and solvent adjustments do not work, the crude material may be too impure for recrystallization. In this case, column chromatography is the recommended next step to remove the problematic impurities.[11]
-
Q: After recrystallization, the recovery of my compound is very low. How can I improve the yield?
-
Potential Cause 1: Too much solvent was used. Using an excessive amount of solvent will keep a significant portion of your product dissolved even when the solution is cold.[5]
-
Solution: On your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. You can also try to evaporate some of the solvent from your current filtrate and cool it again to recover a second crop of crystals.
-
-
Potential Cause 2: The compound has significant solubility even in the cold solvent.
-
Solution: Ensure you have cooled the solution sufficiently, ideally in an ice-water bath (0 °C) for at least 30 minutes. If recovery is still low, you may need to find a different solvent system where the solubility difference between hot and cold is more pronounced. Alternatively, you can use a two-solvent system by adding an "anti-solvent" (in which the compound is insoluble) to the hot, dissolved solution until it just turns cloudy, then allowing it to cool.[5]
-
References
-
Jasheway, D. W., Park, Y. H., & Mayer, P. R. (1990). A simple high-performance liquid chromatographic method for the measurement of 2-methylsulfonylpyridine in plasma. Journal of Analytical Toxicology, 14(1), 54–57. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (n.d.). Request PDF on ResearchGate. Retrieved January 5, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 5, 2026, from [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH). Retrieved from [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Retrieved from [Link]
-
Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Nature. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 38275-50-2 [chemicalbook.com]
- 3. This compound | C6H5N3O2S | CID 13114189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(METHYLSULFONYL)PYRIMIDINE-5-CARBOXYLIC ACID CAS#: 914208-17-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of Functionalized 2-(Methylsulfonyl)pyrimidine Derivatives
Welcome to the technical support center for the synthesis of functionalized 2-(methylsulfonyl)pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up their synthetic processes. Here, we address common challenges and provide practical, field-proven insights in a question-and-answer format to ensure the successful and efficient production of these valuable chemical intermediates.
Introduction: The Significance of 2-(Methylsulfonyl)pyrimidines
2-(Methylsulfonyl)pyrimidines are pivotal intermediates in medicinal chemistry and drug discovery. The methylsulfonyl group acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions to introduce a wide array of functional groups at the C2-position of the pyrimidine ring.[1][2] This reactivity makes them essential building blocks for the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[3][4]
The typical synthetic route involves a multi-step process, beginning with the construction of a 2-(methylthio)pyrimidine core, followed by oxidation to the corresponding sulfone. While this process is well-established on a lab scale, scaling up presents unique challenges that require careful consideration of reaction conditions, safety, and purification methods.
General Synthetic Workflow
The overall synthetic strategy for preparing functionalized 2-(methylsulfonyl)pyrimidines can be visualized as a three-stage process.
Sources
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]
Technical Support Center: Navigating the Final Frontier of Pyrimidine-Based Drug Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based therapeutics. The final steps of synthesizing an Active Pharmaceutical Ingredient (API) are often the most critical, where seemingly minor variations can have profound impacts on purity, stability, and ultimately, the viability of a drug candidate. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize these crucial final stages of your synthesis.
Section 1: The Pursuit of Purity - Troubleshooting Final API Crystallization
Crystallization is a cornerstone of API purification, yet it is often fraught with challenges that can impede progress. This section provides a troubleshooting guide for common crystallization issues encountered with pyrimidine derivatives.
Frequently Asked Questions (FAQs): Crystallization
Q1: What is the ideal solvent for crystallizing my pyrimidine compound?
A1: The perfect solvent is one where your compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1] A good starting point for many pyrimidine derivatives, which are often polar, includes polar protic solvents like methanol, ethanol, or an ethanol/water mixture.[2] Experimental screening of a variety of solvents is crucial to identify the optimal system for your specific molecule.
Q2: I've followed the cooling process, but no crystals have formed. What should I do?
A2: A lack of crystal formation typically points to a solution that is not supersaturated or where nucleation is inhibited.[1] To address this, you can try reheating the solution to evaporate some solvent, thereby increasing the concentration, and then allowing it to cool slowly again.[1] If this fails, inducing crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound can provide nucleation sites.[1]
Q3: My compound is "oiling out" instead of forming crystals. What's happening?
A3: "Oiling out," the separation of the compound as a liquid instead of a solid, often occurs when the solution is too concentrated, the cooling is too rapid, or there are significant impurities present.[2] This can also happen if the boiling point of the solvent is too high.[2] To remedy this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent to reduce saturation, and allowing it to cool at a much slower rate.[2] If impurities are suspected, a pre-purification step like column chromatography may be necessary.[2]
Troubleshooting Guide: Common Crystallization Problems
| Problem | Possible Causes | Solutions & Rationale |
| Low Crystal Yield | - Excessive solvent used.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution to maximize the amount of compound that crystallizes upon cooling.[2]- Pre-heat your filtration apparatus to prevent the compound from crashing out on the filter paper.[2] |
| Colored Crystals | - Co-crystallization of colored impurities.- Oxidative degradation of the pyrimidine ring. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.[3]- If oxidation is suspected, perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to protect the compound.[3] |
| Fine, Needle-like, or Amorphous Solid | - Rapid cooling of the solution.- Agitation during the initial cooling phase. | - Allow the solution to cool slowly and without disturbance. Covering the flask can create an insulating atmosphere to slow cooling.[1][2]- Slower cooling allows for more orderly crystal lattice formation, leading to larger, more well-defined crystals. |
| Difficulty Dissolving the Compound | - Inappropriate solvent choice. | - If the compound doesn't dissolve even with additional hot solvent, a different solvent or solvent system with higher solvating power at elevated temperatures is required.[2] |
Experimental Protocol: A Self-Validating System for Recrystallization
This protocol incorporates in-process checks to ensure the quality of the final product.
Objective: To purify a crude pyrimidine-based API via recrystallization.
Materials:
-
Crude pyrimidine API
-
Screened crystallization solvent(s)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection Validation: In a small test tube, test the solubility of a small amount of your crude product in a few potential solvents at room and elevated temperatures to confirm your choice of crystallization solvent.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude API and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.[2]
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Impurity Removal Check): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed flask. This step validates the removal of insoluble contaminants.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing (Soluble Impurity Removal Check): Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities in the mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum.
-
Purity Validation: Analyze the final product by HPLC and/or NMR to confirm purity. Compare the results to the crude material to validate the effectiveness of the purification.
Section 2: Salt of the Earth - Strategic Salt Selection for Pyrimidine APIs
The formation of a salt is a critical step to enhance the physicochemical properties of a pyrimidine-based drug, such as solubility, stability, and bioavailability.[1][5][6] Approximately 50% of all drugs are administered as salts, underscoring the importance of this step.[1]
Frequently Asked Questions (FAQs): Salt Formation
Q1: When should I consider salt formation for my pyrimidine derivative?
A1: Salt formation is beneficial when the parent drug has suboptimal properties.[1] If your pyrimidine compound has poor aqueous solubility, which is a common challenge for about 40% of new drug molecules, forming a salt can significantly improve it.[7] It can also be used to improve chemical stability or modify the release profile.[7]
Q2: How do I select the right counter-ion for my pyrimidine API?
A2: The selection of a counter-ion is guided by the pKa of your drug and the desired properties of the final salt. A general rule of thumb, the "pKa rule," suggests that for a basic drug, the pKa of the counter-ion acid should be at least 2-3 pH units lower than the pKa of the drug to ensure stable salt formation.[1][8][9] The choice of counter-ion can also influence properties like hygroscopicity and crystallinity.
Q3: What are the common methods for preparing salts on a lab scale?
A3: The most common method involves reacting the free acid or base form of the drug with the chosen counter-ion in a suitable solvent system and then isolating the resulting salt by precipitation or crystallization.[1][6] Another less common method is salt exchange, where a salt of the drug is treated with an acid or base of a different counter-ion.[1]
Workflow for Optimal Salt Selection
The following diagram illustrates a systematic approach to salt screening and selection.
Caption: A systematic workflow for salt screening and selection.
Section 3: The Shape of Things to Come - Understanding and Controlling Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development.[3][10][11] Different polymorphs can have drastically different physical properties, including solubility, stability, and bioavailability, which can impact the safety and efficacy of the final drug product.[12][13]
Frequently Asked Questions (FAQs): Polymorphism
Q1: Why is polymorph screening so important?
A1: Polymorph screening is essential to identify all possible crystalline forms of your API and to select the most stable form for development.[10][14] This helps to prevent unexpected and potentially detrimental polymorphic transformations during manufacturing, storage, or administration.[12] The case of ritonavir, where a new, less soluble polymorph appeared on the market, highlights the serious consequences of inadequate polymorph screening.[14]
Q2: When should I perform a polymorph screen?
A2: It is highly recommended to conduct polymorph screening during the pre-clinical candidate selection phase.[10][14] Identifying and addressing any potential polymorphism issues early can prevent costly delays later in the development process.[14]
Q3: What are the key analytical techniques for characterizing polymorphs?
A3: X-ray powder diffraction (XRPD) is the gold standard for identifying different crystal forms.[14][15] Other important techniques include Differential Scanning Calorimetry (DSC) for thermal analysis, Thermogravimetric Analysis (TGA) to assess solvation, and spectroscopy methods like Infrared (IR) and Raman.[15]
Troubleshooting Guide: Controlling Crystal Habit
The external shape of a crystal, or its "habit," can significantly impact downstream processing, such as filtration and tableting.[16]
| Problem | Possible Causes | Solutions & Rationale |
| Variable Crystal Shape (e.g., needles vs. plates) | - Solvent system- Cooling rate- Supersaturation level | - Experiment with different solvents or co-solvent systems, as the solvent can influence which crystal faces grow fastest.[16]- Control the cooling rate and degree of supersaturation to promote the growth of the desired crystal habit.[16]- The use of additives or "habit modifiers" can also be explored to selectively inhibit growth on certain crystal faces.[16] |
| Poorly formed or agglomerated crystals | - High supersaturation- Inadequate mixing | - Optimize the supersaturation level to avoid rapid precipitation, which can lead to agglomeration.[8]- Ensure proper mixing to maintain a uniform temperature and concentration throughout the crystallizer.[8] |
Protocol: Distinguishing Amorphous vs. Crystalline Solids
Objective: To determine if a pyrimidine-based solid is amorphous or crystalline.
Primary Method: X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind a small, representative sample of the solid to a fine powder.
-
Data Acquisition: Mount the sample in the XRPD instrument and acquire a diffraction pattern over a suitable 2θ range.
-
Data Analysis:
Complementary Method: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount of the sample into a DSC pan.
-
Data Acquisition: Heat the sample at a constant rate and record the heat flow.
-
Data Analysis:
-
Crystalline Solid: The thermogram will show a sharp endothermic peak corresponding to the melting point.
-
Amorphous Solid: The thermogram will show a glass transition (a step change in the baseline) followed by a broad crystallization exotherm and then a melting endotherm.
-
Section 4: The Final Flourish - Late-Stage Functionalization
Late-stage functionalization allows for the modification of a complex pyrimidine core at a late step in the synthesis, which is highly valuable for generating analogues for structure-activity relationship (SAR) studies.
Frequently Asked Questions (FAQs): Late-Stage Functionalization
Q1: Why is late-stage functionalization advantageous?
A1: It allows for the rapid diversification of a lead compound without having to re-synthesize the entire molecule from scratch. This can significantly accelerate the drug discovery process.[19]
Q2: What are some common late-stage functionalization reactions for pyrimidines?
A2: Given the electron-deficient nature of the pyrimidine ring, nucleophilic aromatic substitution is a common strategy. Late-stage chlorination followed by displacement with various nucleophiles is a powerful approach.[20]
Protocol: Late-Stage Chlorination of a Pyrimidine Derivative
This protocol is adapted from a general procedure for the chlorination of pyrimidine nucleosides and should be optimized for your specific substrate.[20]
Objective: To introduce a chlorine atom at the 5-position of a uracil or cytosine derivative.
Materials:
-
Pyrimidine starting material (e.g., a uracil or cytosine derivative)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Anhydrous dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the pyrimidine starting material in anhydrous DMF.
-
Acidification: Add a source of HCl (e.g., HCl gas or a solution of HCl in an inert solvent).
-
Addition of Chlorinating Agent: Cool the reaction mixture and add a slight molar excess of m-CPBA portion-wise, maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction and use an appropriate extraction and purification procedure (e.g., column chromatography) to isolate the 5-chloro pyrimidine derivative.
-
Characterization: Confirm the structure of the product by NMR and mass spectrometry.
Section 5: Troubleshooting Residual Impurities
A common challenge in the final steps of synthesis is the removal of stubborn impurities, such as residual palladium from cross-coupling reactions.
Frequently Asked Questions (FAQs): Impurity Removal
Q1: My pyrimidine API is contaminated with residual palladium. How can I remove it?
A1: Several methods can be employed to remove residual palladium. These include treatment with metal scavengers (e.g., silica-based thiols), adsorption on activated carbon, crystallization, and extraction.[21][22] The choice of method depends on the nature of your compound and the palladium species present.[23]
Q2: I'm having trouble separating a closely related impurity by column chromatography. What can I do?
A2: If an impurity is co-eluting with your product, you may need to modify your chromatographic conditions.[24] Try changing the solvent system to alter the selectivity. For example, if you are using a hexane/ethyl acetate system, consider switching to dichloromethane/methanol. For ionizable pyrimidines, adding a small amount of an acid (like formic acid) or a base (like triethylamine) to the mobile phase can improve separation by suppressing ionization.[25]
Decision Tree for Troubleshooting Palladium Removal
Caption: A decision tree for selecting a palladium removal strategy.
References
- BenchChem Technical Support Center. (2025).
- BenchChem Technical Support Center. (2025).
- BenchChem Technical Support Center. (2025). Enhancing the Stability of Pyrimidine Compounds During Workup.
- BOC Sciences. (n.d.).
- MacMillan, D. S., & Murray, J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Various Authors. (2015). How can i remove palladium Pd catalyst easily?
- Dadivanyan, N. (2024). Detect and control polymorphism: pro tips for pharmaceutical scientists. Malvern Panalytical.
- BenchChem Technical Support Center. (2025).
- Boekelheide, V., & Ainsworth, C. (1950). 2-Chloropyrimidine. Organic Syntheses.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Various Authors. (2021). How to distinguish crystalline and amorphous solids experimentally. Quora.
- TIBCO. (n.d.). Decision Tree Output Troubleshooting.
- EAG Laboratories. (n.d.). Amorphous vs.
- Florence, A. J. (2010). Polymorph screening in pharmaceutical development. CrystEngComm.
- Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. Journal of Organic Chemistry.
- TIBCO. (n.d.). Decision Tree Output Troubleshooting.
- Crystal Pharmatech. (n.d.).
- Chen, K., & Yu, L. (2021). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. Pharmaceutics.
- Kumar, L., & Singh, S. (2021). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Current Drug Research Reviews.
- Singh, A., & Kumar, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure.
- Various Authors. (2025). Your trick to remove residual palladium. Reddit.
- Triclinic Labs. (n.d.). Non-Crystalline (Amorphous)
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Bisschops, M., et al. (2025). Prediction of biopharmaceutical facility fit issues using decision tree analysis. Biotechnology and Bioengineering.
- Olsen, B. A., et al. (1998). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
- Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection.
- Thakkar, S. G., et al. (2015). Amorphous or Crystalline? A Comparison of Particle Engineering Methods and Selection. Current Pharmaceutical Design.
- PixieBrix. (n.d.).
- Jiao, N. (2021).
- Kumaraswamy, S. (n.d.). Picking the best purification method for your API can be a tricky challenge. Tayana Solutions.
- Shkodenko, L., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics.
- Welsch, M. E., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Farrer, R. A., & May, R. C. (2025). Candida auris: host interactions, antifungal drug resistance, and diagnostics. ASM Journals.
- Singh, S., & Kumar, V. (2023). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential.
- Gilar, M., et al. (2019). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry.
- Various Authors. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Larhed, M., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- Various Authors. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Blagden, N., et al. (2007).
- Technobis Crystallization Systems. (2023). Industrial importance of controlling crystal habit.
- Shah, V. P., & Zade, N. (2021).
- BenchChem. (n.d.).
- Various Authors. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Google Patents. (2021).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crystalpharmatech.com [crystalpharmatech.com]
- 9. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Amorphous or Crystalline? A Comparison of Particle Engineering Methods and Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Late-Stage Chlorination of (Hetero)arenes - SYNFORM - Thieme Chemistry [thieme.de]
- 14. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 15. benthamscience.com [benthamscience.com]
- 16. crystallizationsystems.com [crystallizationsystems.com]
- 17. quora.com [quora.com]
- 18. Amorphous vs. Crystalline Materials - EAG Laboratories [eag.com]
- 19. mdpi.com [mdpi.com]
- 20. New procedure for the chlorination of pyrimidine and purine nucleosides (Journal Article) | OSTI.GOV [osti.gov]
- 21. benchchem.com [benchchem.com]
- 22. biotage.com [biotage.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
Analytical methods for the characterization of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile.
An In-Depth Guide to the Analytical Characterization of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of this compound, a key heterocyclic building block in modern medicinal chemistry. As researchers and drug development professionals, the unambiguous confirmation of a molecule's identity, purity, and stability is not merely a procedural step but the bedrock of reliable and reproducible science. This document moves beyond rote protocols to explain the causality behind methodological choices, offering field-proven insights to ensure the integrity of your analytical data.
The Analytical Imperative: Why Robust Characterization Matters
This compound (MW: 183.19 g/mol , Formula: C₆H₅N₃O₂S) incorporates several functionalities—a pyrimidine ring, a sulfonyl group, and a nitrile moiety—that are prevalent in pharmacologically active agents.[1][2] Its utility as a synthetic intermediate means that its purity profile directly impacts the quality, yield, and impurity profile of subsequent drug candidates. Therefore, a multi-faceted analytical approach is essential to control for process impurities, identify potential degradants, and fully elucidate its physicochemical properties.
This guide will compare the primary analytical techniques for a holistic characterization workflow, from initial structural confirmation to quantitative purity assessment and stability evaluation.
Chromatographic Methods: The Cornerstone of Purity and Stability Assessment
Chromatography is the definitive tool for separating the primary compound from structurally similar impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the workhorse for this molecule due to its non-volatile and polar nature.
High-Performance Liquid Chromatography (HPLC)
A well-developed stability-indicating HPLC method is the single most critical assay for quality control.[3][4] The goal is to create a method that can separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products that may arise under stress conditions.[5][6]
Causality Behind Method Development Choices:
The selection of a reversed-phase (RP) C18 column is a logical starting point due to the moderate hydrophobicity of the molecule.[5] A gradient elution is preferable to an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved within a reasonable timeframe.[3] The choice of an acidic mobile phase (e.g., using formic acid or a phosphate buffer) is designed to suppress the potential ionization of any basic impurities, leading to sharper, more symmetrical peaks. UV detection is suitable as the pyrimidine ring is a strong chromophore.
Workflow for Stability-Indicating HPLC Method Development
Sources
- 1. This compound | C6H5N3O2S | CID 13114189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
Comparing the reactivity of 2-sulfonylpyrimidines to maleimides for cysteine modification.
Comparison Guide: 2-Sulfonylpyrimidines vs. Maleimides for Cysteine Modification
A Senior Application Scientist's Guide to Reactivity, Stability, and Protocol Design
Executive Summary
For decades, maleimides have been the default reagent for cysteine-directed bioconjugation, prized for their rapid reaction kinetics. However, the inherent instability of the resulting thioether bond, which is susceptible to a retro-Michael reaction, represents a significant liability, particularly for in-vivo applications like antibody-drug conjugates (ADCs) where premature payload release can compromise efficacy and increase off-target toxicity.[1] This guide presents a comprehensive, data-driven comparison between traditional maleimides and the emerging class of 2-sulfonylpyrimidine (2-SP) reagents. 2-Sulfonylpyrimidines react quickly with cysteine via a nucleophilic aromatic substitution (SNAr) mechanism to form a highly stable, irreversible C-S bond.[2][3] While maleimides may offer a slight kinetic advantage in some contexts, the superior stability and tunable reactivity of the 2-SP platform make it a compelling alternative for applications demanding long-term conjugate integrity.
The Critical Role of Cysteine in Bioconjugation
Cysteine is an ideal target for site-specific protein modification. Its relatively low abundance in proteins (approx. 2% of the proteome) and the unique nucleophilicity of its thiol side chain at physiological pH allow for highly selective chemical ligation in complex biological environments.[3][4] This selectivity is the cornerstone of modern bioconjugation, enabling the precise attachment of payloads—such as drugs, fluorophores, or PEG chains—to proteins, antibodies, and peptides.[5][6] The choice of electrophilic "warhead" to target this cysteine thiol is a critical decision that dictates not only the efficiency of the conjugation but, more importantly, the stability and ultimate performance of the final product.
The Incumbent: Maleimides
Maleimides are α,β-unsaturated carbonyl compounds that have long served as the workhorse for cysteine modification.[3] Their popularity stems from their high reactivity and selectivity for thiols under mild conditions.
Mechanism of Action: Michael Addition
The conjugation occurs via a Michael-type addition, where the nucleophilic cysteine thiolate anion attacks one of the carbons of the maleimide double bond. This reaction is typically rapid and efficient at a pH range of 6.5-7.5, where a sufficient population of the reactive thiolate is present, while minimizing side reactions with other nucleophiles like lysine.[7][8]
Figure 1: Maleimide reaction with cysteine, showing the reversible retro-Michael pathway.
The Achilles' Heel: Adduct Instability
The primary drawback of maleimide chemistry is the reversibility of the conjugate bond.[9] The thioether linkage can undergo a retro-Michael reaction, particularly in the presence of other biological thiols like glutathione or serum albumin.[9][10] This deconjugation leads to:
-
Premature Payload Release: In ADCs, this reduces the therapeutic index by lowering the effective dose delivered to the target and releasing cytotoxic drugs into circulation.[1]
-
Thiol Exchange: The released maleimide-payload can then react with other thiols, such as cysteine-34 on human serum albumin, leading to off-target toxicity and altered pharmacokinetics.[9]
While strategies exist to mitigate this, such as promoting hydrolysis of the succinimide ring post-conjugation, they add complexity and may not be universally effective.[1]
The Challenger: 2-Sulfonylpyrimidines (2-SP)
2-Sulfonylpyrimidines are heteroaromatic sulfones that have emerged as a powerful and highly tunable class of cysteine-reactive electrophiles.[3][11]
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
Unlike maleimides, 2-SPs react with cysteine via an irreversible Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] The cysteine thiolate attacks the electron-deficient C2 position of the pyrimidine ring, displacing the sulfonyl group as a stable sulfinate leaving group. This forms a robust, stable C-S aryl thioether bond.[2][3]
Figure 2: Irreversible SNAr reaction of a 2-sulfonylpyrimidine with cysteine.
The Stability and Tunability Advantage
The SNAr mechanism provides two crucial advantages:
-
Irreversible Conjugation: The resulting aryl thioether bond is not susceptible to retro-reactions, providing far superior stability in biological media compared to maleimide adducts.[4][12]
-
Tunable Reactivity: The reaction rate can be precisely controlled by introducing electron-withdrawing or -donating groups onto the pyrimidine ring. This allows the reactivity to be modulated over an astonishing 9 orders of magnitude, enabling researchers to fine-tune the reagent for a specific application, balancing speed with selectivity.[3][4]
Head-to-Head Comparison: A Data-Driven Analysis
| Parameter | Maleimides | 2-Sulfonylpyrimidines (2-SP) | Advantage |
| Reaction Mechanism | Michael Addition | Nucleophilic Aromatic Substitution (SNAr) | 2-SP |
| Bond Stability | Reversible ; susceptible to retro-Michael reaction and thiol exchange.[9][10] | Irreversible ; forms a highly stable aryl thioether bond.[3] | 2-SP |
| Plasma Stability | Low; half-lives can be as short as a few hours (e.g., t1/2 = 4.3 h).[12] | High; conjugates are stable for extended periods (e.g., t1/2 > 100 h).[12] | 2-SP |
| Reaction Kinetics | Very fast. | Fast and highly tunable, from slow to extremely fast (k ≈ 10-2 to >9000 M-1s-1).[3][4] | Comparable |
| Chemoselectivity | Highly selective for thiols at pH 6.5-7.5. Can react with amines at higher pH.[8] | Highly selective for thiols. Does not react with oxidized sulfenic acids (-SOH) or S-nitrosothiols (-SNO).[4] | 2-SP |
| Tunability | Limited; reactivity is inherent to the maleimide core. | Extremely high; reactivity can be modulated over 9 orders of magnitude via ring substitution.[3] | 2-SP |
Experimental Protocols
The following protocols provide a framework for comparing the conjugation efficiency and stability of a maleimide-based reagent versus a 2-sulfonylpyrimidine reagent with a model protein containing accessible cysteine residues (e.g., an antibody with reduced interchain disulfides).
Figure 3: Experimental workflow for comparing conjugation reagents.
Protocol 1: Conjugation Efficiency
-
Causality: This protocol aims to directly compare the degree of labeling achieved by each reagent under identical conditions. Using a degassed buffer at pH 7.0-7.5 is crucial to prevent re-oxidation of the free thiols and to ensure the cysteine is sufficiently nucleophilic for reaction.[13][14]
-
Protein Preparation: Dissolve the antibody or protein to a concentration of 5-10 mg/mL in a degassed phosphate-buffered saline (PBS), pH 7.4.[13]
-
Disulfide Reduction: To expose cysteine thiols, add a 10- to 20-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) from a fresh stock solution. Incubate for 30-60 minutes at room temperature.[15] Note: Do not use DTT if it interferes with downstream analysis or if the reagent is sensitive to it.
-
Reagent Preparation: Immediately before use, prepare 10 mM stock solutions of the maleimide reagent and the 2-sulfonylpyrimidine reagent in anhydrous DMSO.[15][16]
-
Conjugation Reaction: Divide the reduced protein solution into two equal aliquots.
-
To aliquot A, add the maleimide stock solution to achieve a final 10- to 20-fold molar excess of reagent over protein.
-
To aliquot B, add the 2-sulfonylpyrimidine stock solution to achieve the same final molar excess.
-
-
Incubation: Gently mix both reactions and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.[16]
-
Purification: Remove excess, unreacted reagent from both samples using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Analysis: Characterize the purified conjugates using LC-MS to determine the average drug-to-antibody ratio (DAR) for each reaction.[17] This provides a direct measure of conjugation efficiency.
Protocol 2: Conjugate Stability in Plasma
-
Causality: This assay simulates physiological conditions to provide a direct, quantitative measure of conjugate stability. By incubating the purified conjugates in human plasma, we can assess their susceptibility to deconjugation or exchange reactions.[12]
-
Incubation Setup: Dilute the purified conjugates from Protocol 1 (both the maleimide and 2-SP versions) into human plasma to a final concentration of ~1 mg/mL.
-
Time Course: Incubate the plasma samples at 37°C. At specified time points (e.g., 0, 8, 24, 48, 72, and 120 hours), remove an aliquot from each reaction and immediately store at -80°C to quench any further reaction.
-
Analysis: Analyze the aliquots by LC-MS. Quantify the amount of intact conjugate remaining at each time point relative to the T=0 sample. Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the in-vitro half-life (t1/2) for each conjugate.
Conclusion & Recommendations
The selection of a cysteine modification reagent is not a one-size-fits-all decision. It requires a careful balancing of reaction speed, selectivity, and, most critically, the stability of the final product.
-
Choose Maleimides when:
-
The application is for in vitro use where long-term stability is not a concern (e.g., pull-down assays, western blot probes).
-
Extremely rapid, near-instantaneous kinetics are the single most important factor.
-
The potential for reversibility is understood and deemed acceptable for the experimental context.
-
-
Choose 2-Sulfonylpyrimidines when:
-
Stability is paramount. This is the definitive choice for in vivo applications, including the development of ADCs, PEGylated proteins, or any therapeutic requiring a long circulatory half-life.[18]
-
Tunable reactivity is desired. The ability to modulate kinetics allows for the optimization of conjugation to sensitive proteins or the development of highly selective covalent probes.[3][19]
-
An irreversible, robust covalent bond is required to ensure the integrity of the final bioconjugate.
-
For researchers and drug developers in the therapeutic space, the evidence strongly supports moving beyond the limitations of maleimides. The superior stability and design flexibility of 2-sulfonylpyrimidines offer a more robust and reliable platform for creating the next generation of precisely engineered bioconjugates.
References
- Maleimide Labeling of Proteins and Other Thiolated Biomolecules. Lumiprobe. [URL: https://www.lumiprobe.com/protocols/maleimide-protein-labeling]
- Lipoamide-PEG3-Maleimide Bioconjugation: A Detailed Protocol for Protein Modification. Benchchem. [URL: https://www.benchchem.com/product/b11969-lipoamide-peg3-maleimide]
- 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022). PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8721464/]
- Guidelines for Protein/Antibody Labeling with Maleimide Dyes. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/services/guidelines-for-protein-antibody-labeling-with-maleimide-dyes.html]
- Protocol: Maleimide Labeling of Protein Thiols. (2020). Biotium. [URL: https://biotium.com/support/protocols/maleimide-labeling-of-protein-thiols/]
- Maleimide labeling of thiolated biomolecules. (2022). Bio-Synthesis. [URL: https://www.biosyn.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.3c00227]
- minireview: addressing the retro-michael instability of maleimide bioconjugates.UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/10052308/]
- Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025). SigutLabs. [URL: https://sigutlabs.
- 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.ResearchGate. [URL: https://www.researchgate.
- Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. (2022). MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1183]
- Minireview: Addressing the retro-Michael instability of maleimide bioconjugates.ResearchGate. [URL: https://www.researchgate.
- 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. (2020). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c02130]
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acs.bioconjchem.3c00227]
- Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. (2011). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bc200188v]
- Comparative study of different conjugation sites on antibody.Benchchem. [URL: https://www.benchchem.
- Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.ResearchGate. [URL: https://www.researchgate.
- Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues. (2020). MDPI. [URL: https://www.mdpi.com/2073-4468/9/4/44]
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8503023/]
- A review of conjugation technologies for antibody drug conjugates. (2023). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10594098/]
- 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles.PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7219460/]
- Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody–Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC–MS/MS Analysis. (2022). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.1c04025]
- Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004181/]
Sources
- 1. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 2. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. biotium.com [biotium.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Comparative Guide: 2-(Methylsulfonyl)pyrimidine vs. 2-Chloropyrimidine as Leaving Groups in Nucleophilic Aromatic Substitution
In the realm of heterocyclic chemistry, particularly in the synthesis of pharmacologically relevant scaffolds, the strategic selection of leaving groups for nucleophilic aromatic substitution (SNAr) reactions is paramount. The pyrimidine core is a privileged structure in drug discovery, and its functionalization often relies on the displacement of a substituent at the C2 position. This guide provides an in-depth, evidence-based comparison of two common C2-substituents, the chloro group (-Cl) and the methylsulfonyl group (-SO2Me), to definitively answer the question: which is the superior leaving group?
The Theoretical Framework: What Defines a "Good" Leaving Group in SNAr?
Unlike SN1/SN2 reactions at sp³ centers, the leaving group's role in SNAr is more nuanced. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
The critical insight is that the first step—the nucleophilic attack to form the Meisenheimer complex—is typically the slow, rate-determining step.[1][2] Consequently, the "better" leaving group is not necessarily the one that is most stable as an anion in isolation (the primary factor in SN1/SN2), but rather the one that most strongly activates the aromatic ring for the initial attack.
This activation is achieved through two main properties:
-
Inductive Electron Withdrawal: A strongly electron-withdrawing group enhances the electrophilicity (positive character) of the carbon atom to which it is attached, making it a more attractive target for the incoming nucleophile.
-
Stabilization of the Intermediate: The group can help stabilize the negative charge that develops on the ring within the Meisenheimer complex.
Head-to-Head Comparison: -SO₂Me vs. -Cl
While the chloride anion (Cl⁻) is the conjugate base of a very strong acid (HCl, pKa ≈ -7) and is considered a good leaving group, the methylsulfonyl group's properties are overwhelmingly dominant in the context of SNAr reactivity.[3][4]
| Property | 2-Chloropyrimidine (-Cl) | 2-(Methylsulfonyl)pyrimidine (-SO₂Me) | Advantage |
| Inductive Effect | Moderately electron-withdrawing | Strongly electron-withdrawing | -SO₂Me |
| Resonance | Weak π-donor (lone pairs) | Strongly electron-withdrawing (π-acceptor via d-orbitals) | -SO₂Me |
| Activation of C2 | Moderate | Exceptional | -SO₂Me |
| Leaving Group Anion | Cl⁻ (Chloride) | CH₃SO₂⁻ (Methanesulfinate) | - |
| Conjugate Acid pKa | HCl (≈ -7) | CH₃SO₂H (≈ 2.6) | -Cl |
The methylsulfonyl group is one of the most powerful electron-withdrawing groups used in organic synthesis. The sulfur atom, in its +6 oxidation state and bonded to two highly electronegative oxygen atoms, exerts a potent inductive pull. This effect drastically lowers the electron density at the C2 position of the pyrimidine ring, rendering it highly susceptible to nucleophilic attack. The chloro group, while electronegative, provides significantly less activation.
The Decisive Factor: Experimental Kinetic Data
Theoretical arguments are best substantiated by empirical evidence. A comprehensive study by Tuley et al. (2023) systematically evaluated the reactivity of a library of 2-sulfonylpyrimidines (2-SPs) against biological nucleophiles like L-glutathione (GSH) and provides a direct, quantitative comparison.[5][6]
The results are unequivocal: 2-sulfonylpyrimidines are vastly more reactive than their 2-chloro counterparts.
In control experiments, various 2-halopyrimidines, including 2-chloropyrimidine, "all failed to induce observable arylation of GSH under the same conditions over 6 h."[5][6] In stark contrast, the corresponding 2-sulfonylpyrimidine analogues reacted readily. This highlights the superior reactivity conferred by the sulfonyl leaving group.[5][7]
Table 1: Comparative Reactivity with Glutathione (GSH) at pH 7.0
| Compound | Leaving Group | Observed Reactivity with GSH | Relative Performance |
| 2-Chloropyrimidine | -Cl | No observable reaction after 6 hours[5][6] | Poor / Unreactive |
| 2-(Methylsulfonyl)pyrimidine | -SO₂Me | Rapid and complete reaction[5][8] | Excellent / Highly Reactive |
This dramatic difference in reactivity firmly establishes the methylsulfonyl group as the superior choice for promoting SNAr reactions on the pyrimidine ring.
Mechanistic Rationale and Synthetic Implications
The enhanced reactivity of 2-sulfonylpyrimidines stems directly from the stabilization of the rate-determining transition state leading to the Meisenheimer complex. The powerful electron-withdrawing nature of the -SO₂Me group delocalizes the developing negative charge far more effectively than a chloro substituent, thereby lowering the activation energy of the reaction.
Caption: Comparative energy profile for SNAr on pyrimidines.
Practical Implications for Researchers:
-
Covalent Inhibitor Design: The high, tunable reactivity of 2-sulfonylpyrimidines makes them privileged "warheads" for developing covalent inhibitors that target cysteine residues in proteins.[5][9] This has become a cornerstone of modern drug discovery.
-
Mild Reaction Conditions: The enhanced electrophilicity allows substitutions to proceed under much milder conditions (lower temperatures, weaker bases) compared to reactions with 2-chloropyrimidine, improving substrate scope and functional group tolerance.
-
Predictable Reactivity: The reactivity of 2-sulfonylpyrimidines can be predictably modulated over several orders of magnitude by introducing electron-donating or -withdrawing groups elsewhere on the pyrimidine ring, offering exquisite control for chemical biology applications.[5][8]
Representative Experimental Protocol: Comparative Reactivity Analysis by ¹H NMR
To provide a self-validating system for this comparison, the following protocol, adapted from the methodology of Tuley et al.[5][6], can be used to monitor the reaction kinetically.
Objective: To compare the rate of reaction of 2-chloropyrimidine and 2-(methylsulfonyl)pyrimidine with a model thiol nucleophile (N-acetylcysteine methyl ester, NACME) by ¹H NMR spectroscopy.
Materials:
-
2-chloropyrimidine
-
2-(methylsulfonyl)pyrimidine
-
N-acetylcysteine methyl ester (NACME)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Deuterated dimethyl sulfoxide (d⁶-DMSO)
-
Internal standard (e.g., TMSP)
-
NMR tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 40 mM stock solution of 2-chloropyrimidine in d⁶-DMSO.
-
Prepare a 40 mM stock solution of 2-(methylsulfonyl)pyrimidine in d⁶-DMSO.
-
Prepare a 200 mM stock solution of NACME in the phosphate buffer.
-
Prepare a buffered solution containing the internal standard.
-
-
NMR Sample Preparation (performed in duplicate for each substrate):
-
To an NMR tube, add 450 µL of the buffered solution containing the internal standard.
-
Add 50 µL of the 200 mM NACME stock solution (final concentration: 20 mM).
-
Place the tube in the NMR spectrometer and acquire a baseline spectrum (t=0).
-
-
Initiation of Reaction:
-
Add 25 µL of the 40 mM pyrimidine stock solution (either chloro- or methylsulfonyl-) to the NMR tube (final concentration: 2 mM).
-
Mix thoroughly and immediately begin acquiring ¹H NMR spectra at timed intervals (e.g., every 5 minutes for the first hour, then spaced out as needed).
-
-
Data Analysis:
-
Monitor the disappearance of the starting pyrimidine signals and the appearance of the new product signals. For 2-(methylsulfonyl)pyrimidine, a characteristic signal for the released methanesulfinic acid (CH₃SO₂H) should appear around δ ≈ 2.3 ppm.[6]
-
Integrate the signals of the starting material and product relative to the internal standard at each time point.
-
Plot the concentration of the starting material versus time to determine the reaction rate.
-
Expected Outcome: The reaction with 2-(methylsulfonyl)pyrimidine will show significant product formation and starting material consumption within the experimental timeframe. The reaction with 2-chloropyrimidine is expected to show little to no change, confirming its much lower reactivity.[5]
Caption: Workflow for comparative kinetic analysis via NMR.
Conclusion
For researchers and drug development professionals engaging in the functionalization of pyrimidine scaffolds via nucleophilic aromatic substitution, the choice is clear. 2-(Methylsulfonyl)pyrimidine is a vastly superior substrate compared to 2-chloropyrimidine.
This superiority is not derived from the intrinsic stability of its leaving group anion but from the profound activating effect of the methylsulfonyl group on the pyrimidine ring. By rendering the C2 position highly electrophilic, it dramatically accelerates the rate-determining nucleophilic attack, enabling reactions to proceed under mild conditions where 2-chloropyrimidine remains largely unreactive. This feature has established 2-sulfonylpyrimidines as indispensable tools in modern medicinal chemistry and chemical biology.
References
- Vertex AI Search. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Accessed January 5, 2026.
- Tuley, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Request PDF. (n.d.). Convenient synthesis of 2-(methylsulfonyl)
- ResearchGate. (n.d.).
- Frontiers. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ACS Publications. (2023).
- RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- chemeurope.com. (n.d.). Leaving group.
- YouTube. (2023).
- Chemistry Steps. (n.d.).
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- YouTube. (2023). Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa.
- MDPI. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).
- Wiley Online Library. (2025).
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0) more acidic than protona....
- Benchchem. (n.d.). A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions.
- PubMed. (2009).
- Master Organic Chemistry. (2024).
- ACS Publications. (2022).
- ECHEMI. (n.d.).
- NIST WebBook. (n.d.). Pyrimidine, 2-chloro-.
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
Sources
- 1. youtube.com [youtube.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Leaving_group [chemeurope.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]
A Comparative Guide to Structure-Activity Relationships of Pyrimidine-5-Carbonitrile Inhibitors
The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of biological macromolecules.[1][2][3] Its rigid, planar structure and capacity for diverse substitutions make it an ideal starting point for developing potent and selective therapeutic agents, particularly in oncology. This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for various classes of pyrimidine-5-carbonitrile inhibitors, supported by experimental data and detailed protocols for their evaluation.
The Versatility of the Pyrimidine-5-Carbonitrile Core
The pyrimidine ring is a fundamental component of natural nucleic acids and vitamin B1.[3] In drug design, its derivatives are explored for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The addition of a carbonitrile (-C≡N) group at the 5-position is particularly significant. This electron-withdrawing group can modulate the electronic properties of the ring and often acts as a key hydrogen bond acceptor, anchoring the inhibitor within the active site of its target protein. SAR studies focus on systematically modifying the substituents at other positions of the pyrimidine ring (typically positions 2, 4, and 6) to optimize potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis of Pyrimidine-5-Carbonitrile Kinase Inhibitors
Protein kinases are a major class of enzymes targeted by pyrimidine-5-carbonitrile inhibitors due to their critical role in cell signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many cancers.[6]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR, a receptor tyrosine kinase, is a well-established target in cancer therapy.[6] Several studies have developed pyrimidine-5-carbonitrile derivatives as potent EGFR inhibitors.
Key SAR Insights for EGFR Inhibition:
-
Substitution at the 2- and 4-positions: The nature of the groups at these positions is critical for activity. Often, one position is substituted with a small, flexible group while the other bears a larger aromatic moiety that interacts with the hydrophobic region of the ATP-binding pocket.
-
The Role of the Linker: The connection between the pyrimidine core and peripheral aromatic groups influences the compound's orientation and binding affinity.
-
Targeting Mutations: Specific modifications can confer activity against drug-resistant EGFR mutants, such as T790M.
One study designed a series of new pyrimidine-5-carbonitrile derivatives as ATP-mimicking tyrosine kinase inhibitors.[7][8] The most promising compounds were evaluated for their inhibitory activities against wild-type EGFR (EGFRWT) and the resistant T790M mutant. Compound 11b from this series emerged as a particularly potent inhibitor.[7][8] It showed significantly better antiproliferative activity against several cancer cell lines than the established EGFR inhibitor, erlotinib.[7][8]
Another series of pyrimidine-5-carbonitrile derivatives was evaluated for anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines.[9] Compound 10b from this study was identified as the most potent EGFR inhibitor, with an IC50 value of 8.29 nM.[9] This compound also induced cell cycle arrest at the G2/M phase and promoted apoptosis in HepG2 cells.[9]
Table 1: Comparative Activity of Pyrimidine-5-Carbonitrile EGFR Inhibitors
| Compound | Target | IC50 (Kinase Assay) | Antiproliferative IC50 (HepG-2 cells) | Reference |
| 11b | EGFRWT | 0.09 µM | 3.04 µM | [7][8] |
| 11b | EGFRT790M | 4.03 µM | N/A | [7][8] |
| 10b | EGFRWT | 8.29 nM (0.0083 µM) | 3.56 µM | [9] |
| Erlotinib | EGFRWT | 2.83 nM (0.0028 µM) | 0.87 µM | [9] |
N/A: Not Available
Dual EGFR and Cyclooxygenase-2 (COX-2) Inhibitors
The link between inflammation and cancer has led to the development of dual-target inhibitors.[10] COX-2 is an enzyme involved in inflammatory pathways and is often overexpressed in tumors.[11] A novel series of pyrimidine-5-carbonitrile derivatives was designed and evaluated as dual EGFR and COX-2 inhibitors.[10][11][12] Compounds 4e and 4f from this series showed the highest cytotoxic activity against a panel of 60 cancer cell lines and were particularly potent against the Colo 205 colon cancer cell line.[10][12] These compounds were found to induce apoptosis and block the cell cycle at the G1 phase.[10][12]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth. A series of pyrimidine-5-carbonitrile compounds bearing benzylidene and hydrazone moieties were synthesized as potential VEGFR-2 inhibitors.[13] Several compounds, including 11e , 12b , and 12c , demonstrated potent VEGFR-2 inhibition, with IC50 values in the sub-micromolar range.[13] Compound 11e was also shown to arrest the cell cycle at the S phase and induce apoptosis.[13]
Dual PI3K/mTOR Inhibitors
The PI3K/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Novel morpholinopyrimidine-5-carbonitrile derivatives were developed as dual inhibitors of PI3K and mTOR.[14] Compounds 12b and 12d exhibited excellent antitumor activity against a leukemia cell line (SR), with IC50 values of 0.10 µM and 0.09 µM, respectively.[14] These compounds also showed significant inhibition of PI3K isoforms and mTOR, induced apoptosis, and caused cell cycle arrest at the G2/M phase.[14]
Experimental Protocols & Methodologies
The evaluation of novel inhibitors requires robust and reproducible experimental assays. The following are detailed protocols for two fundamental assays used in SAR studies.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.
Rationale: Kinase activity is directly proportional to the amount of ATP consumed and ADP produced. Luminescence-based assays like ADP-Glo™ provide a highly sensitive and high-throughput method to measure ADP levels.
Materials:
-
Purified kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Test compounds (inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[15]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series in DMSO to cover a wide range of concentrations.
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]
-
Incubate for 40 minutes at room temperature.[15]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin substrate to produce a luminescent signal.[15]
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Rationale: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.[18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (inhibitors)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[19]
-
96-well tissue culture plates
-
Microplate reader (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[19] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the IC50 value.
-
Visualizing Workflows and Relationships
Diagrams can effectively illustrate complex processes and relationships in drug discovery.
Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Conclusion
The pyrimidine-5-carbonitrile scaffold continues to be a highly fruitful starting point for the design of potent kinase inhibitors. SAR studies have demonstrated that systematic modifications to the substituents at the 2, 4, and 6 positions of the pyrimidine ring can yield compounds with high affinity and selectivity for various oncogenic targets, including EGFR, VEGFR-2, and the PI3K/mTOR pathway. The development of dual-target inhibitors represents a promising strategy to overcome drug resistance and improve therapeutic outcomes. The combination of rational design, robust biological evaluation using standardized protocols, and iterative optimization is key to unlocking the full potential of this versatile chemical scaffold in modern drug discovery.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 5, 2026, from [Link]
-
Nasser, N. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(48), 33827-33852. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Nasser, N. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. [Link]
-
Osman, I. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(24), 11812-11827. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]
-
El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 111, 104890. [Link]
-
El-Moghazy, S. M., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. [Link]
-
Nasser, N. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Osman, I. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Open Ukrainian Citation Index. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Request PDF: Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. ResearchGate. [Link]
-
Ayyad, R. R., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Molecular Structure, 1272, 134177. [Link]
-
George, J., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 751241. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Reported structures of some anticancer agents having pyrimidine ring and the synthesized title compounds (5–16). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. (2021). ResearchGate. [Link]
-
Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
Khan, I., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(10), 5848-5873. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
A Researcher's Guide to In Vivo Validation of Pyrimidine-Based Anticancer Agents in Animal Models
This guide provides an in-depth comparison and practical insights into the in vivo validation of pyrimidine-based anticancer agents using animal models. It is designed for researchers, scientists, and drug development professionals seeking to navigate the critical preclinical phase of oncology research. We will delve into the rationale behind experimental design, compare widely used models, and provide actionable protocols to ensure the generation of robust and translatable data.
The Enduring Significance of Pyrimidine Analogs in Oncology
Pyrimidine analogs represent a cornerstone of cancer chemotherapy. These antimetabolites structurally mimic endogenous pyrimidines (cytosine, thymine, and uracil), essential building blocks of DNA and RNA.[1][2] By interfering with nucleic acid synthesis, these agents selectively target rapidly proliferating cancer cells.[1][2] Key pyrimidine-based drugs, such as 5-Fluorouracil (5-FU), Capecitabine, and Gemcitabine, are integral to the treatment regimens for a multitude of solid tumors.[1] Their primary mechanisms of action involve the inhibition of critical enzymes like thymidylate synthase and the fraudulent incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis.[3][4]
The transition from promising in vitro activity to successful clinical application hinges on rigorous in vivo validation.[5][6] Animal models provide a complex physiological system to evaluate a drug's efficacy, toxicity, pharmacokinetics, and impact on the tumor microenvironment—insights unattainable from cell culture alone.[7][8]
A Comparative Analysis of Animal Models for Cancer Research
The choice of an animal model is a critical decision that profoundly influences the experimental outcome and its clinical relevance. The laboratory mouse is the most predominantly used animal model in cancer research due to its genetic similarity to humans, rapid breeding cycle, and the availability of diverse strains.[9] Over 95% of in vivo cancer studies utilize mice.[9] Here, we compare the most common mouse models for validating pyrimidine-based anticancer agents.
| Model Type | Description | Advantages | Limitations | Best Suited For |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude, SCID).[7][10][11] | High reproducibility, relatively low cost, technically straightforward, rapid tumor growth.[11] | Lack of tumor heterogeneity, potential for genetic drift in cell lines, absence of a functional immune system.[11] | Initial efficacy screening, dose-response studies, mechanistic studies in a controlled environment. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice.[7][11] | Preserves the original tumor's heterogeneity, architecture, and molecular signature.[11] High predictive value for clinical outcomes.[7] | More expensive and time-consuming to establish, lower take rates, requires a robust pipeline for patient tissue acquisition.[11] | Co-clinical trials, biomarker discovery, personalized medicine studies, evaluating therapies for resistant tumors. |
| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[7] | Intact immune system allows for the evaluation of immunomodulatory effects of therapies. | Limited availability of murine cell lines that accurately represent all human cancers. | Investigating the interplay between chemotherapy and the immune system, combination immunotherapy studies. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous tumors that mimic human cancers.[7] | Tumors arise in the correct microenvironment with natural progression and immune interaction. | High cost, long latency for tumor development, potential for complex and variable tumor phenotypes. | Studying cancer initiation and progression, long-term efficacy and toxicity studies, chemoprevention research. |
Visualizing the In Vivo Model Landscape
Caption: Comparison of common in vivo cancer models.
Core Methodologies for In Vivo Efficacy and Toxicity Studies
A well-designed in vivo study is crucial for obtaining reliable and interpretable data. The following sections outline a standardized workflow and key experimental protocols.
General Experimental Workflow
The process of an in vivo anticancer drug validation study follows a logical sequence of steps, from model selection to data analysis.
Caption: A typical experimental workflow for in vivo drug validation.
Detailed Experimental Protocols
Protocol 1: Subcutaneous Tumor Xenograft Establishment
This protocol describes the establishment of a subcutaneous tumor model, a widely used method for its simplicity and ease of tumor measurement.[12][13]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional, to improve tumor take rate)[14]
-
Immunodeficient mice (e.g., athymic nude or SCID), 4-6 weeks old[12]
-
Sterile syringes (1 mL) and needles (27-30 gauge)[12]
-
Anesthetic (e.g., ketamine/xylazine)[13]
-
Digital calipers
Procedure:
-
Cell Preparation: Culture cells in complete medium until they reach 70-80% confluency.[12] Harvest cells using trypsin-EDTA, wash twice with sterile PBS or HBSS, and perform a viable cell count using trypan blue exclusion.[12]
-
Cell Resuspension: Resuspend the cells in cold PBS or HBSS at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).[12][13] If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel on ice.[14]
-
Animal Preparation: Anesthetize the mouse and shave the injection site (typically the right flank).[13]
-
Injection: Draw the cell suspension into a 1 mL syringe. Inject the cells subcutaneously into the flank of the mouse.[12][13]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 70-300 mm³). Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[12]
-
Randomization: Once tumors reach the desired average volume, randomize the mice into treatment and control groups.
Protocol 2: Drug Administration and Monitoring
Procedure:
-
Drug Formulation: Prepare the pyrimidine-based agent and vehicle control according to established protocols. For example, Gemcitabine can be formulated in distilled water for intraperitoneal (i.p.) injection.[15] Capecitabine is an oral prodrug and can be administered by gavage.[16][17]
-
Dosing Regimen: Administer the drug according to the planned schedule. This can vary significantly, for instance, Gemcitabine at 30 mg/kg i.p., three times a week, or Capecitabine at 755 mg/kg daily for 5 consecutive days per week.[15][16]
-
Efficacy Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week.[15] Body weight is a key indicator of drug toxicity.[18]
-
Toxicity Assessment: Observe the animals daily for any signs of distress, such as weight loss, lethargy, or ruffled fur. A significant reduction in leukocytes and platelets in peripheral blood can also be an indicator of toxicity for agents like 5-FU.[19]
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, after a fixed duration, or when animals show signs of excessive toxicity.
Performance Comparison of Pyrimidine-Based Agents in Preclinical Models
The efficacy of pyrimidine-based agents can vary depending on the cancer type, the specific drug, and the dosing schedule. The following tables summarize representative data from in vivo studies.
Table 1: Efficacy of Gemcitabine in Pancreatic Cancer PDX Models [15]
| PDX Model | Treatment Group | Mean Tumor Volume (mm³) at Day 14 | P-value vs. Control |
| PC-07-0049 (Sensitive) | Vehicle Control | 3,318.63 ± 549.47 | - |
| Gemcitabine (30 mg/kg) | 1,579.87 ± 274.8 | < 0.05 | |
| PC-07-0037 (Resistant) | Vehicle Control | Not specified | - |
| Gemcitabine (30 mg/kg) | No significant difference | > 0.05 |
Table 2: Comparison of Capecitabine Dosing Schedules in a Colorectal Cancer CDX Model (HT29) [20][21]
| Treatment Group | Tumor Growth Inhibition (%) | Increase in Lifespan (ILS) (%) |
| Capecitabine (14/7 schedule) | 95 | 81 |
| Capecitabine (7/7 schedule) | >100 | 234 |
Note: The 7/7 schedule (7 days on, 7 days off) allowed for higher dose administration and demonstrated significantly greater efficacy compared to the traditional 14/7 schedule.[20][21]
Table 3: Efficacy of Oral 5-Fluorouracil in a Metastatic Mouse Model [22]
| Treatment Group | Median Survival (days) | P-value vs. Control |
| Untreated Control | 26.5 | - |
| 5-FU (10 mg/kg) | 53 | < 0.05 |
| UFT (a 5-FU prodrug) | 33.5 | Not significant |
Mechanistic Insights: Targeting DNA Synthesis
Pyrimidine analogs primarily exert their anticancer effects by disrupting DNA synthesis. 5-Fluorouracil, for example, is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[3] This leads to a depletion of thymidine triphosphate, stalling DNA replication and inducing cell death.
Caption: Inhibition of DNA synthesis by 5-Fluorouracil.
Conclusion and Future Directions
The in vivo validation of pyrimidine-based anticancer agents in animal models remains an indispensable step in the drug development pipeline. The choice of model, from reproducible CDX models for initial screening to highly predictive PDX models for co-clinical trials, must be carefully considered based on the research question.[7] Adherence to robust, standardized protocols for tumor establishment, drug administration, and endpoint analysis is paramount for generating high-quality, translatable data.[5][6]
Future research will likely focus on the development of more sophisticated animal models, such as humanized mice with reconstituted human immune systems, to better evaluate the interplay between pyrimidine-based chemotherapy and immunotherapy.[9][11] Additionally, advanced imaging techniques and molecular analysis of tumor tissues from these models will continue to provide deeper mechanistic insights, paving the way for more effective and personalized cancer therapies.
References
-
National Center for Biotechnology Information. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Incio, J., & Suboj, P. (2021). Spontaneous and Induced Animal Models for Cancer Research. Cancers, 13(10), 2333. [Link]
-
Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al., editors. (2003). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
Sausville, E. A., & Burger, A. M. (2006). Animal models and therapeutic molecular targets of cancer: utility and limitations. Cancer chemotherapy and pharmacology, 57(Suppl 1), S13–S19. [Link]
-
Li, Y., & Liu, D. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer, 12(10), 2885–2894. [Link]
-
Wang, Y., Li, Y., Zhang, Y., et al. (2017). Establishment of a human primary pancreatic cancer mouse model to examine and investigate gemcitabine resistance. Oncology Letters, 14(6), 7087–7093. [Link]
-
Biocompare. (2023). In Vivo Models. [Link]
-
Kolinsky, K., Shen, B. Q., Zhang, Y. E., et al. (2009). In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models. Molecular cancer therapeutics, 8(1), 75–82. [Link]
-
International Journal of Creative Research Thoughts. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT, 9(12). [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. JRASB, 1(3). [Link]
-
Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]
-
Mori, R., Ishikawa, T., Imai, M., et al. (2018). Investigation into metastatic processes and the therapeutic effects of gemcitabine on human pancreatic cancer using an orthotopic SUIT-2 pancreatic cancer mouse model. Oncology Letters, 15(3), 3471–3478. [Link]
-
Journal of Pharmaceutical Research International. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]
-
Kolinsky, K., Shen, B. Q., Zhang, Y. E., et al. (2009). In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models. Molecular cancer therapeutics, 8(1), 75–82. [Link]
-
Li, Y., & Liu, D. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer, 12(10), 2885–2894. [Link]
-
Pascal, J., Velt-Rueda, A., & Kazerounian, S. (2018). Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer. PLoS computational biology, 14(1), e1005959. [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
-
Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. [Link]
-
Berrutti, F., Giraudo, M., Nguyen, T. T., et al. (2017). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical research, 34(10), 2008–2019. [Link]
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
-
ResearchGate. (2021). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
ResearchGate. (2016). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. [Link]
-
Benelli, M., & Bar-Eli, M. (2019). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. Cancer Management and Research, 11, 8431–8442. [Link]
-
Li, Y., Zhang, Y., Chen, Y., et al. (2018). Combination of gemcitabine and erlotinib inhibits recurrent pancreatic cancer growth in mice via the JAK-STAT pathway. Oncology Letters, 15(3), 3807–3812. [Link]
-
Second Sight. (2023). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. [Link]
-
ResearchGate. (n.d.). Inhibition of proliferation by gemcitabine. [Link]
-
Hafner, M., Niepel, M., Subramanian, K., et al. (2019). Growth-rate model predicts in vivo tumor response from in vitro data. CPT: pharmacometrics & systems pharmacology, 8(10), 735–744. [Link]
-
Li, T., Chen, Z. J., & Su, Y. (2021). 5-Fluorouracil efficacy requires anti-tumor immunity triggered by cancer-cell-intrinsic STING. The EMBO journal, 40(4), e106065. [Link]
-
Kalvala, A., O'Neill, E., Capper, D., et al. (2013). Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer. PloS one, 8(6), e67330. [Link]
-
ResearchGate. (n.d.). Correlation between tumor growth inhibition and growth rate inhibition. [Link]
-
ResearchGate. (2013). Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer. [Link]
-
MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]
-
Russell, J., Pillarsetty, N., Kramer, R. M., et al. (2019). Analysis of capecitabine metabolites in conjunction with digital autoradiography in a murine model of pancreatic cancer suggests extensive drug penetration through the tumor. Nuclear medicine and biology, 70-71, 19–24. [Link]
-
An, Z., Wang, X., Geller, J., et al. (1998). Oral 5-FU is a More Effective Antimetastatic Agent than UFT. Anticancer research, 18(6A), 4153–4158. [Link]
-
PubMed. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. [Link]
-
Hindawi. (2022). Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy. [Link]
-
Steele, V. E., & Boone, C. W. (1996). The Use of Animal Models for Cancer Chemoprevention Drug Development. Basic life sciences, 68, 13–26. [Link]
-
Street, J. C., Alfieri, A. A., Traganos, F., & Koutcher, J. A. (1997). In vivo and ex vivo study of metabolic and cellular effects of 5-fluorouracil chemotherapy in a mouse mammary carcinoma. Magnetic resonance in medicine, 37(1), 59–66. [Link]
-
ResearchGate. (2022). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. [Link]
-
Santelli, G., & Valeriote, F. A. (1960). Effects of 5-Fluorouracil on the Hematopoietic System of the Mouse. Cancer Research, 20(8), 1184–1188. [Link]
-
Burdelya, L. G., Brackett, C. M., Kojouharov, B., et al. (2014). Toll-like receptor-5 agonist Entolimod broadens the therapeutic window of 5-fluorouracil by reducing its toxicity to normal tissues in mice. Oncotarget, 5(4), 1037–1048. [Link]
-
Revista Electronica de Veterinaria. (2022). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. [Link]
-
Journal of Advanced Scientific Research. (2012). Pyrimidine As Anticancer Agent: A Review. [Link]
Sources
- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jrasb.com [jrasb.com]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. Establishment of a human primary pancreatic cancer mouse model to examine and investigate gemcitabine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of capecitabine metabolites in conjunction with digital autoradiography in a murine model of pancreatic cancer suggests extensive drug penetration through the tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to the Inhibitory Activity of Pyrimidine Derivatives on Kinase Isoforms
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[1][2] Its structural resemblance to the adenine ring of ATP allows it to effectively compete for the kinase hinge region, making it a privileged structure in medicinal chemistry.[3] However, the therapeutic success of a pyrimidine-based inhibitor hinges critically on its selectivity—its ability to inhibit the target kinase isoform without significantly affecting others. Poor selectivity can lead to off-target effects and toxicity, hampering clinical translation.[4]
This guide provides an in-depth comparative analysis of the inhibitory activity of well-characterized pyrimidine derivatives against different kinase isoforms. We will delve into the structural features that govern selectivity, present supporting experimental data, and provide detailed protocols for assessing kinase inhibition, empowering you to make informed decisions in your drug discovery programs.
The Critical Role of Isoform Selectivity
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[4] This similarity presents a formidable challenge in designing inhibitors that are both potent and selective. For instance, the Src family of non-receptor tyrosine kinases, which includes Src, Lck, Fyn, and Yes, plays crucial roles in diverse signaling pathways, from cell growth to immune responses.[5][6][7] While these kinases are attractive therapeutic targets, their overlapping functions necessitate inhibitors with high isoform specificity to avoid unintended biological consequences.
The development of drugs targeting the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), offers a compelling case study.[8][9] Imatinib, a pioneering 2-phenylaminopyrimidine derivative, demonstrates remarkable efficacy by targeting the ABL kinase domain.[4][10] However, its activity against other kinases like KIT and PDGFR, while beneficial in certain cancers, exemplifies the polypharmacology common to this class of inhibitors.[10][11] Second-generation inhibitors like Dasatinib were developed to overcome Imatinib resistance and exhibit a different selectivity profile, notably inhibiting both ABL and Src family kinases.[10][12][13]
Comparative Inhibitory Activity of Pyrimidine Derivatives
To illustrate the concept of isoform selectivity, we will compare two well-known pyrimidine-based kinase inhibitors, Imatinib and Dasatinib , against key kinase targets. Imatinib is a 2-phenylaminopyrimidine, while Dasatinib is a structurally distinct aminopyrimidine derivative.[10][14] Their differing scaffolds and substitution patterns result in distinct kinase inhibition profiles.
| Compound | Target Kinase | IC50 (nM) | Primary Indication | Key Structural Class |
| Imatinib | ABL | ~400[10] | CML, GIST | 2-Phenylaminopyrimidine |
| KIT | - | GIST | ||
| PDGFR | - | Various Cancers | ||
| SRC | >10,000[11] | (Poor Inhibitor) | ||
| Dasatinib | ABL | <1[15] | CML, Ph+ ALL | Aminopyrimidine |
| SRC | <1[15] | (Potent Inhibitor) | ||
| LCK | - | (Potent Inhibitor) | ||
| FYN | - | (Potent Inhibitor) | ||
| c-KIT | - | (Potent Inhibitor) |
Note: IC50 values can vary based on assay conditions. The values presented are for comparative purposes.
Analysis of Selectivity:
-
Imatinib shows high selectivity for ABL, KIT, and PDGFR, but is a very poor inhibitor of Src family kinases.[10][11] This selectivity is attributed to its ability to bind to and stabilize a specific inactive conformation of the ABL kinase domain.[10]
-
Dasatinib , in contrast, is a potent, multi-targeted inhibitor of both ABL and Src family kinases, as well as other kinases like c-KIT.[12][15] Its broader activity profile makes it effective against many imatinib-resistant BCR-ABL mutations but also suggests a higher potential for off-target effects.
These examples underscore how subtle changes in the pyrimidine scaffold and its substituents can dramatically alter the kinase selectivity profile, a key consideration in drug design and development.[16][17]
Visualizing Kinase Signaling Pathways
To understand the biological context of kinase inhibition, it is essential to visualize their roles in cellular signaling. Below are simplified diagrams of the BCR-ABL and Src signaling pathways, common targets for pyrimidine-based inhibitors.
Caption: Simplified BCR-ABL signaling pathway.[9][18][19][20]
Caption: Overview of Src family kinase signaling pathways.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantitatively compare the inhibitory activity of different compounds, a robust and reproducible assay is paramount. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[21][22][23]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.[21][22]
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Reaction (384-well plate format):
-
Rationale: This multi-step addition minimizes variability and ensures all reactions start simultaneously.
-
Add 2.5 µL of 2X kinase/substrate solution to each well.
-
Add 2.5 µL of 2X inhibitor/ATP solution to initiate the reaction. The final reaction volume is 5 µL.
-
Include "no enzyme" controls (for background) and "vehicle only" (e.g., DMSO) controls (for 100% activity).
-
Incubate the plate at room temperature for 60 minutes (incubation time may need optimization depending on the kinase).
-
-
Reaction Termination and ATP Depletion:
-
Rationale: This step is crucial to stop the reaction and eliminate the primary ATP pool, ensuring that the final signal is derived only from the ADP produced.
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix the plate gently and incubate at room temperature for 40 minutes.[24]
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Rationale: The Kinase Detection Reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin pair to generate light from the newly synthesized ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix the plate gently and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[22]
-
Read the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
This self-validating system, with appropriate controls, provides a reliable method for determining the potency and, when tested against a panel of kinases, the selectivity of pyrimidine derivatives.
References
-
Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
-
Ahmad, I., Ali, D., Khan, I., Singh, S. K., Hassan, M. I., & Abid, M. (2024). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure & Dynamics, 42(3), 1582–1614. [Link]
-
Cortes, J. E., & Quintás-Cardama, A. (2011). Molecular pathways: BCR-ABL. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(4), 955–962. [Link]
-
Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018-2023). ResearchGate. [Link]
-
Al-Ostath, O. A., Kaur, R., & Kumar, A. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current organic chemistry, 28(1), 2–4. [Link]
-
Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates... - ResearchGate. [Link]
-
Lowell, C. A. (2011). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Cold Spring Harbor perspectives in biology, 3(3), a002373. [Link]
-
Carmona, G., & Bixby, D. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International journal of molecular sciences, 23(2), 995. [Link]
-
Cortes, J. E., & Quintás-Cardama, A. (2011). Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]
-
Gorre, M. E., & Sawyers, C. L. (2002). Molecular Pathway: Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research. [Link]
-
Cumming, G., & Mat-Rani, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Src family | Enzymes. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Li, Y., Wu, Y., & Zhang, C. (2022). Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain. Journal of pain research, 15, 247–263. [Link]
-
Parsons, S. J., & Parsons, J. T. (2004). Src family kinases, key regulators of signal transduction. Oncogene, 23(48), 7906–7909. [Link]
-
Patel, A., Tiwari, A., & P, A. T. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. ResearchGate. [Link]
-
Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018-2023). Dongguk University. [Link]
-
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Palmer, J., & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link]
-
Klutchko, S. R., Hamby, J. M., Boschelli, D. H., Wu, Z., Kraker, A. J., Amar, A. M., Emery, J. G., Ertel, P., Williams, D. H., Shen, C., Jasser, S., & Dahring, T. K. (1998). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of medicinal chemistry, 41(17), 3276–3292. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]
-
S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib | Request PDF. ResearchGate. [Link]
-
de Lavallade, H., & Apperley, J. F. (2004). Imatinib: a selective tyrosine kinase inhibitor. Expert opinion on pharmacotherapy, 5(1), 15–28. [Link]
-
Ortiz, A. (2021). Evaluating Imatinib’s Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. eScholarship. [Link]
-
Tiwary, A. K., & Shukla, D. (2016). Imatinib can act as an allosteric activator of Abl kinase. Oncotarget, 7(44), 71147–71158. [Link]
-
Agrawal, M., Garg, R. J., & Cortes, J. (2014). Dasatinib. Expert opinion on drug metabolism & toxicology, 10(12), 1737–1746. [Link]
-
Dasatinib | C22H26ClN7O2S | CID 3062316. PubChem. [Link]
-
Pemberton, L. C., & DeRemer, D. L. (2008). Dasatinib in chronic myeloid leukemia: a review. Therapeutics and clinical risk management, 4(5), 1029–1036. [Link]
-
Konze, K. D., Ma, A., Li, F., & El-Kattan, A. F. (2016). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ACS medicinal chemistry letters, 7(12), 1069–1074. [Link]
-
Wells, C. I., Litvinova, K., Goya Grocin, A., Gee, C., Unzue, A., Begg, M., Sammler, E. M., Alessi, D. R., & Gray, D. W. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of medicinal chemistry, 64(16), 12130–12144. [Link]
-
Scott, J. S., Harrison, C., & Jones, C. R. (2019). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS medicinal chemistry letters, 10(1), 73–78. [Link]
-
Fancelli, D., Moll, J., Varasi, M., & Vianello, P. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of medicinal chemistry, 56(22), 8923–8944. [Link]
-
Cumming, G., & Mat-Rani, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. escholarship.org [escholarship.org]
- 12. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
- 24. promega.com [promega.com]
- 25. carnabio.com [carnabio.com]
A Senior Application Scientist's Guide to Validating Target Engagement for Covalent Pyrimidine Inhibitors
Introduction: The Covalent Advantage and the Validation Imperative
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for profound and durable target engagement that can uncouple pharmacodynamics from pharmacokinetics.[1] By forming a stable, covalent bond with their target protein, these molecules can achieve sustained inhibition that is limited only by the rate of protein turnover.[1] This is particularly advantageous for challenging targets or in competitive environments with high concentrations of endogenous ligands.[2]
Pyrimidine scaffolds are a cornerstone of medicinal chemistry, and their use in covalent inhibitors is of significant interest. Depending on their substitution, they can act as electrophilic "warheads" that react with nucleophilic residues on a target protein, such as a cysteine. For example, dichloropyrimidine moieties can react via an S_N_Ar (Nucleophilic Aromatic Substitution) mechanism with a cysteine residue, a distinct mechanism from the more common Michael addition seen with acrylamides.[3] Other scaffolds, like mercapto-pyrimidines, can act as reversible covalent inhibitors.[4]
However, the very permanence of this interaction makes rigorous validation of target engagement paramount. An off-target covalent modification can lead to toxicity, making it critical to ask and definitively answer: Is my inhibitor binding to the intended target, at the specific site, and with the desired selectivity in a biologically relevant system?
This guide provides a comparative overview of modern techniques to validate target engagement for covalent pyrimidine inhibitors. We will move from foundational biochemical confirmation to complex cellular and proteome-wide analyses, explaining the causality behind experimental choices and providing actionable protocols for your laboratory.
Part 1: Foundational Validation - Confirming the Covalent Adduct
Before assessing cellular activity, you must confirm that your pyrimidine inhibitor forms the intended covalent bond with the purified target protein. This is a non-negotiable first step that validates the fundamental mechanism of action.
Method 1: Intact Protein Mass Spectrometry
Principle: This is the most direct method to confirm covalent bond formation. By analyzing the total mass of the protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[5]
Experimental Causality: This experiment provides a clear, unambiguous "Yes/No" answer to the question of covalent modification. It is the foundational data point upon which all other target engagement assays are built. It can also reveal the stoichiometry of binding (i.e., if one or more inhibitor molecules are binding to the protein).[6]
Workflow: Intact Protein MS for Covalent Adduct Confirmation
Caption: Workflow for confirming covalent adduct formation using intact protein mass spectrometry.
Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified target protein (e.g., 2-5 µM) with a 2-5 fold molar excess of the covalent pyrimidine inhibitor at room temperature. Include a vehicle control (e.g., DMSO). It is advisable to run a time course (e.g., 0, 30, 60, 240 minutes) to observe the progression of the reaction.
-
Quenching (Optional): The reaction can be quenched by adding 0.1% formic acid or by flash freezing in liquid nitrogen.
-
Sample Cleanup: Desalt the sample using a C4 ZipTip or a similar reverse-phase cleanup method to remove non-volatile salts.
-
LC-MS Analysis: Analyze the sample via liquid chromatography-mass spectrometry (LC-MS), typically using a high-resolution instrument like a Q-TOF or Orbitrap.
-
Data Analysis: Process the raw data to obtain the deconvoluted mass spectrum for the protein. Compare the mass of the protein in the inhibitor-treated sample to the vehicle control. A successful covalent reaction will show a new peak with a mass equal to [Mass of Protein + Mass of Inhibitor].[5][6]
Method 2: Peptide Mapping Mass Spectrometry
Principle: While intact mass spec confirms if binding occurred, peptide mapping confirms where. The protein-inhibitor adduct is digested into smaller peptides, and MS/MS analysis identifies the specific peptide containing the modification, pinpointing the exact amino acid residue (e.g., Cys440) that formed the covalent bond.[5]
Experimental Causality: This experiment is crucial for validating that the inhibitor is binding to the intended nucleophile in the target's binding pocket. This confirmation is essential for rational structure-based drug design and for understanding selectivity.[1]
Part 2: Quantifying the Efficiency of Covalent Inhibition
Confirming the bond is formed is only the first step. The next is to quantify the efficiency of the interaction. For covalent inhibitors, a simple IC50 value is often misleading and can be dependent on incubation time and protein concentration.[7] The gold-standard metric is the second-order rate constant k_inact/K_I .
Principle: Covalent inhibition is best described by a two-step mechanism: an initial reversible binding step (characterized by K_I) followed by an irreversible inactivation step (characterized by k_inact).[8] The ratio, k_inact/K_I, represents the overall efficiency of covalent modification, combining both binding affinity and chemical reactivity. A higher k_inact/K_I value indicates a more efficient inhibitor.[7]
Experimental Causality: Determining k_inact/K_I is critical for structure-activity relationship (SAR) studies. It allows researchers to distinguish whether improvements in potency are due to better initial binding (lower K_I) or faster chemical reaction (higher k_inact). This parameter is essential for translating biochemical activity to the cellular context.[7][9]
Mechanism: Two-Step Covalent Inhibition
Caption: The kinetic model for irreversible covalent inhibition.
Protocol: Determining k_inact/K_I via Progress Curve Analysis
-
Assay Setup: Set up a continuous enzymatic assay that monitors substrate conversion to product over time (e.g., via fluorescence or absorbance).
-
Incubation: Initiate the enzymatic reaction and, after a brief period to establish a baseline, add varying concentrations of the covalent pyrimidine inhibitor.
-
Data Acquisition: Monitor the reaction progress curves over time for each inhibitor concentration. The curves will show a time-dependent decrease in reaction rate as the enzyme is progressively inactivated.[10]
-
Data Analysis:
-
For each inhibitor concentration, fit the progress curve to a single exponential decay equation to determine the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the inhibitor concentration.
-
Fit this secondary plot to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal rate (K_I).
-
The efficiency of inhibition is the ratio k_inact/K_I.[7][9]
-
Part 3: Proving Target Engagement in the Cellular Milieu
Confirming target engagement within a living cell is the most critical and challenging step. Cellular permeability, efflux pumps, intracellular ATP concentrations, and the presence of thousands of other potential targets can all influence an inhibitor's activity.[11][12] Therefore, orthogonal methods are needed to build a robust case for cellular target engagement.
Method 1: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization. The binding of an inhibitor to its target protein generally increases the protein's stability, resulting in a higher melting temperature (T_m).[13] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (un-denatured) target protein remaining, one can determine if the inhibitor engaged and stabilized its target.[14]
Experimental Causality: CETSA provides direct evidence of target binding in a physiological context (cell lysate or intact cells) without requiring modification of the inhibitor or the target protein. It is a powerful, label-free method to confirm that the inhibitor can access and bind its target inside the cell.[15]
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol: Luminescence-Based CETSA (e.g., HiBiT CETSA)
This protocol describes a higher-throughput version of CETSA using a split-luciferase tag (HiBiT) engineered onto the target protein.[16]
-
Cell Culture: Use cells that endogenously express the target protein tagged with a HiBiT peptide (e.g., via CRISPR/Cas9 gene editing).
-
Compound Treatment: Plate cells and treat with a dose-range of the pyrimidine inhibitor or vehicle control for a defined period (e.g., 1-2 hours).
-
Heating: Transfer the cell suspension to a PCR plate. Heat the plate across a temperature gradient using a thermal cycler for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Lysis and Detection: Add a lytic reagent containing the complementing LgBiT luciferase subunit.
-
Signal Measurement: Incubate for 10 minutes at room temperature to allow for complementation and signal generation. Measure luminescence using a plate reader.
-
Data Analysis: Plot luminescence signal versus temperature for both vehicle and inhibitor-treated samples. A shift in the melting curve to the right indicates target stabilization and therefore, engagement.[14][16]
Method 2: Activity-Based Protein Profiling (ABPP)
Principle: ABPP uses chemical probes that react with the active sites of entire enzyme families to profile their functional state. In a competitive experiment, cells are first treated with the unlabeled pyrimidine inhibitor. The unbound portion of the target protein is then labeled by a broad-spectrum, cell-permeable covalent probe that also contains a reporter tag (e.g., an alkyne). The reduction in labeling compared to a vehicle control indicates that the inhibitor is occupying the target's active site.[17][18]
Experimental Causality: ABPP is exceptionally powerful for assessing both on-target engagement and proteome-wide selectivity. By quantifying the labeling of hundreds of proteins simultaneously via mass spectrometry, ABPP can confirm engagement with the desired target while also identifying potential off-targets, which is critical for covalent inhibitors.[19][20]
Method 3: Direct Mass Spectrometry-Based Occupancy
Principle: This is arguably the most direct and quantitative cellular method. It does not require a thermal challenge or a competitive probe. Instead, cells are treated with the inhibitor, lysed, and the target protein is isolated and digested. Targeted mass spectrometry is then used to measure the relative abundance of the unmodified (free) target peptide versus the inhibitor-modified (bound) peptide.[1][21]
Experimental Causality: This approach provides a direct, stoichiometric readout of target occupancy (e.g., "85% of the target protein is covalently modified at this dose and time point"). It is a high-throughput, highly sensitive, and specific method that is increasingly used to translate biochemical parameters into quantifiable cellular engagement metrics and is suitable for clinical samples like tumor tissues.[1][22]
Part 4: Comparison of Target Engagement Validation Methods
Choosing the right assay depends on the specific question, the stage of the drug discovery program, and available resources. The following table compares the key methodologies discussed.
| Method | Principle | Measures | Sample Type | Throughput | Key Advantage | Key Limitation |
| Intact Protein MS | Mass Shift | Direct Covalent Adduct | Purified Protein | Medium | Unambiguous confirmation of covalent bond | Not cellular; no kinetic information |
| k_inact/K_I Assay | Enzyme Kinetics | Efficiency of Inactivation | Purified Protein | Medium | Provides key kinetic parameters for SAR | Does not measure cellular engagement |
| CETSA | Thermal Stabilization | Target Binding (Indirect) | Cells, Lysates, Tissues | Medium-High | Label-free; confirms binding in cells | Indirect measure of binding; can be protein-dependent |
| Competitive ABPP | Probe Displacement | Target Occupancy & Selectivity | Cells, Lysates, Tissues | Low (MS) | Proteome-wide selectivity profiling | Requires a suitable chemical probe |
| Direct MS Occupancy | Peptide Quantification | Stoichiometric Occupancy | Cells, Lysates, Tissues | High | Direct, quantitative measure of engagement | Requires sensitive MS instrumentation and expertise |
| Probe Displacement (BRET/FRET) | Competitive Binding | Target Occupancy | Cells, Lysates | High | Real-time measurement in live cells | Requires specific labeled probe and/or tagged protein |
Conclusion: An Orthogonal Approach to Confidence
No single experiment can definitively validate target engagement for a covalent pyrimidine inhibitor. A trustworthy and robust validation strategy relies on an orthogonal approach, building a comprehensive package of data that tells a consistent story.
-
Start with the basics: Confirm covalent adduct formation on the purified protein with Intact Protein MS .
-
Quantify efficiency: Determine the k_inact/K_I to guide biochemical optimization.
-
Move to the cell: Use a label-free method like CETSA to confirm the inhibitor can reach and bind its target in a cellular environment.
-
Quantify and assess selectivity: Employ Direct MS Occupancy to measure the precise level of target modification and use Competitive ABPP to build a strong case for on-target selectivity and rule out problematic off-targets.
By systematically applying these methods, researchers can build a high-confidence data package, ensuring that the observed biological effects are truly a consequence of engaging the intended target. This rigorous, self-validating approach is fundamental to the successful development of safe and effective covalent medicines.
References
-
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. PubMed. [Link]
-
Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Future Medicinal Chemistry. [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
Determining target engagement in living systems. National Institutes of Health. [Link]
-
Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. National Institutes of Health. [Link]
-
A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed. [Link]
-
Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ChemRxiv. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]
-
Chemoproteomic methods for covalent drug discovery. National Institutes of Health. [Link]
-
Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
-
Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]
-
Bright and stable luminescent probes for target engagement profiling in live cells. ResearchGate. [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]
-
Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Springer Nature Experiments. [Link]
-
Potent Fluorescent Probe for Target-Engagement Studies of Allosteric Pyruvate Kinase Modulators. National Institutes of Health. [Link]
-
Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2. ACS Publications. [Link]
-
Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. National Institutes of Health. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. National Institutes of Health. [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Institutes of Health. [Link]
-
Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]
-
Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [Link]
-
Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Target Discovery Institute, University of Oxford. [Link]
-
Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Publications. [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
-
HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Springer Nature Experiments. [Link]
-
Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. ACS Publications. [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. National Institutes of Health. [Link]
-
A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Publications. [Link]
-
Covalent Inhibition in Drug Discovery. National Institutes of Health. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. National Institutes of Health. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
General mechanism of covalent inhibition of a protein target by a... ResearchGate. [Link]
-
Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. RSC Publishing. [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. [Link]
-
Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. YouTube. [Link]
-
Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. National Institutes of Health. [Link]
-
Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. National Institutes of Health. [Link]
-
Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]
-
Covalent Inhibitor Criteria. The Chemical Probes Portal. [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. [Link]
-
A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. National Institutes of Health. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01915B [pubs.rsc.org]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 7. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments [experiments.springernature.com]
- 20. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. — Target Discovery Institute [tdi.ox.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity of pyrimidine-5-carbonitrile derivatives for COX-2 over COX-1.
A Comparative Guide to the COX-2 Selectivity of Pyrimidine-5-Carbonitrile Derivatives
This guide provides an in-depth technical assessment of pyrimidine-5-carbonitrile derivatives as selective inhibitors of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory and anti-cancer agents. We will explore the biochemical rationale for selectivity, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for evaluating this promising class of compounds.
The Imperative for COX-2 Selectivity
Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation and in various cancer cells.[2][3]
The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal bleeding and renal toxicity, arise from the concurrent inhibition of COX-1.[4] This understanding has driven the development of COX-2 selective inhibitors, which aim to provide potent anti-inflammatory and analgesic effects with a reduced risk of adverse events. The pyrimidine-5-carbonitrile scaffold has emerged as a promising framework for the design of such selective agents.[5][6]
The Biochemical Basis of COX-2 Selectivity
The differential inhibition of COX-1 and COX-2 by certain compounds is rooted in the structural differences between their active sites. Although the isoforms share a high degree of sequence homology, a key difference lies in the substitution of a valine residue in COX-2 for a larger isoleucine residue in COX-1 at position 523. This substitution creates a larger, more accommodating side pocket in the COX-2 active site.[2]
Selective inhibitors are often designed with bulky side groups that can fit into this additional space in the COX-2 active site but are sterically hindered from binding to the narrower COX-1 active site. Many pyrimidine-5-carbonitrile derivatives leverage this structural disparity to achieve their COX-2 selectivity. Molecular docking studies have revealed that these compounds can orient themselves within the COX-2 active site to interact with key residues, such as Arg513, that are not similarly accessible in COX-1.[7][8]
Caption: Structural differences in the active sites of COX-1 and COX-2 enable the selective binding of pyrimidine-5-carbonitrile derivatives to COX-2.
Comparative Analysis of Pyrimidine-5-Carbonitrile Derivatives
A number of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their COX inhibitory activity. The following table summarizes the in vitro data for several reported compounds, highlighting their half-maximal inhibitory concentrations (IC50) for both COX-1 and COX-2, and their corresponding selectivity indices (SI). The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.
| Compound | R1 Group | R2 Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 10c | 4-Fluorophenyl | 1,3,4-oxadiazole derivative | >10 | 0.041 | >243.9 | [7] |
| 10j | 4-Chlorophenyl | 1,3,4-oxadiazole derivative | >10 | 0.048 | >208.3 | [7] |
| 14e | 4-Fluorophenyl | Coumarin derivative | 12.7 | 0.043 | 295.35 | [7][9] |
| 3b | 4-Methoxyphenyl | Benzo[d]oxazole derivative | - | 0.20 | - | [5][10] |
| 5b | 4-Methoxyphenyl | Benzenesulfonamide derivative | - | 0.18 | - | [5][10] |
| 5d | 4-Chlorophenyl | Benzenesulfonamide derivative | - | 0.16 | - | [5][10] |
| L1 | Thiophene derivative | - | 105.8 | 74.6 | 0.70 | [2] |
| L2 | Thiophene derivative | - | 91.0 | 76.8 | 0.84 | [2] |
| Celecoxib | - | - | 13.02 | 0.49 | 26.57 | [3] |
| Nimesulide | - | - | - | 1.68 | - | [10] |
Note: A higher selectivity index indicates greater selectivity for COX-2. Some studies did not report COX-1 IC50 values, thus the selectivity index could not be calculated.
The data clearly demonstrates that modifications to the pyrimidine-5-carbonitrile scaffold can significantly impact COX-2 selectivity. For instance, compounds 10c , 10j , and 14e exhibit potent inhibition of COX-2 with high selectivity indices, suggesting that the incorporation of 1,3,4-oxadiazole and coumarin moieties is a promising strategy for enhancing selectivity.[7] Similarly, derivatives bearing benzo[d]oxazole and benzenesulfonamide groups (3b , 5b , and 5d ) also show strong COX-2 inhibitory activity, with IC50 values comparable to the well-known COX-2 inhibitor, Celecoxib.[5][10]
Experimental Protocols for Assessing COX Selectivity
Accurate determination of COX-1 and COX-2 inhibition is paramount for evaluating the selectivity of pyrimidine-5-carbonitrile derivatives. The following are detailed protocols for standard in vitro and cellular assays.
In Vitro COX Inhibition Assay (Colorimetric Method)
This assay measures the peroxidase activity of COX enzymes by monitoring the color change of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) upon oxidation.[3][11]
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Test compounds (pyrimidine-5-carbonitrile derivatives) and reference inhibitors (e.g., Celecoxib, Piroxicam) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-620 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Serially dilute these stocks to the desired concentrations in assay buffer. Prepare working solutions of enzymes, heme, and arachidonic acid according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the following to the appropriate wells:
-
Blank wells: 160 µL of Assay Buffer and 10 µL of Heme.[12]
-
100% Initial Activity wells: 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.[12]
-
Inhibitor wells: 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound or reference inhibitor at various concentrations.[13]
-
-
Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitors to the enzymes.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells except the blank wells.[12]
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.[14]
-
Detection: Stop the reaction by adding a suitable stop solution (e.g., 1M HCl).[14] Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro colorimetric COX inhibition assay.
Cellular Assay for COX Selectivity (e.g., Human Whole Blood Assay)
The human whole blood assay provides a more physiologically relevant system for assessing COX selectivity, as it accounts for cell penetration and protein binding.[15][16]
Materials:
-
Freshly drawn human blood
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compounds and reference inhibitors
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2)
Procedure:
-
Blood Collection: Collect venous blood from healthy volunteers into heparinized tubes.
-
COX-1 Assay (TXB2 production):
-
Aliquot 1 mL of blood into tubes containing the test compound or vehicle (DMSO).
-
Incubate for 1 hour at 37°C to allow for clotting, which stimulates COX-1 activity in platelets.
-
Centrifuge to separate the serum.
-
Measure the concentration of TXB2 (a stable metabolite of the COX-1 product TXA2) in the serum using an EIA kit.
-
-
COX-2 Assay (PGE2 production):
-
Aliquot 1 mL of blood into tubes containing the test compound or vehicle.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 (a major product of COX-2) in the plasma using an EIA kit.
-
-
Data Analysis: Calculate the percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each compound concentration. Determine the IC50 values for both isoforms and calculate the selectivity index.
Conclusion
The pyrimidine-5-carbonitrile scaffold represents a versatile and promising platform for the development of potent and selective COX-2 inhibitors. The experimental data from numerous studies indicate that strategic modifications to this core structure can lead to compounds with high affinity for the COX-2 active site and significantly reduced activity against the COX-1 isoform. The in vitro and cellular assays detailed in this guide provide a robust framework for the comprehensive evaluation of these derivatives. Further investigation into the structure-activity relationships of pyrimidine-5-carbonitrile compounds will undoubtedly pave the way for the discovery of novel anti-inflammatory and anti-cancer therapeutics with improved safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Measuring Cyclin-Dependent Kinase Inhibitor Affinity with Differential Scanning Fluorimetry
A Senior Application Scientist's Guide to Method Selection and Experimental Design
In the landscape of modern drug discovery, particularly in oncology, Cyclin-Dependent Kinases (CDKs) have emerged as pivotal targets. The precise quantification of inhibitor binding affinity to these kinases is a cornerstone of successful therapeutic development. This guide provides an in-depth comparison of Differential Scanning Fluorimetry (DSF) with other established biophysical methods for measuring inhibitor binding to CDKs. As a senior application scientist, my aim is to equip you not just with protocols, but with the scientific rationale to make informed decisions in your research.
The "Why" Behind the Method: Understanding Ligand-Induced Thermal Stabilization
At its core, Differential Scanning Fluorimetry, also known as Thermal Shift Assay (TSA), is a rapid and cost-effective method to screen for ligand binding.[1] The principle is elegant in its simplicity: the binding of a ligand, such as a small molecule inhibitor, to a protein generally increases the protein's thermal stability.[2][3] DSF monitors this phenomenon by measuring the unfolding of a protein as a function of temperature.
An extrinsic fluorescent dye, which has a preference for binding to hydrophobic regions of a protein, is employed. In the native, folded state of the protein, these hydrophobic residues are largely buried within its core. As the temperature increases, the protein begins to unfold, exposing these hydrophobic patches. The fluorescent dye then binds to these exposed regions, resulting in a significant increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm).[4]
The presence of a bound inhibitor stabilizes the protein's tertiary structure, meaning more thermal energy is required to unfold it. This results in a measurable increase in the Tm, referred to as the thermal shift (ΔTm). The magnitude of this ΔTm is proportional to the binding affinity of the inhibitor.[2]
A Robust DSF Protocol for Measuring CDK Inhibitor Binding Affinity
This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.
Experimental Workflow
Caption: Workflow for a typical DSF experiment.
Step-by-Step Methodology
-
Reagent Preparation:
-
Protein: Prepare a stock solution of the purified CDK/cyclin complex (e.g., CDK2/Cyclin A) at a concentration of 2-10 µM in a suitable assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).[4] The purity and stability of the protein are critical for reproducible results.
-
Ligand: Prepare a high-concentration stock of the inhibitor in 100% DMSO. Create a serial dilution series of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept constant and ideally below 5% to minimize its effect on protein stability.
-
Fluorescent Dye: Prepare a working solution of a suitable fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
-
Assay Plate Setup (384-well format):
-
Prepare a master mix containing the protein, fluorescent dye, and assay buffer.
-
Dispense the master mix into the wells of a 384-well PCR plate.
-
Add the serially diluted inhibitor to the appropriate wells.
-
Essential Controls:
-
No Ligand Control: Protein, dye, and buffer with the same final concentration of DMSO as the inhibitor-containing wells. This establishes the baseline Tm of the protein.
-
No Protein Control: Dye, buffer, and the highest concentration of inhibitor. This control is crucial to identify any potential fluorescence artifacts caused by the inhibitor itself.
-
Buffer and Dye Only: This control ensures that the buffer components do not interfere with the dye's fluorescence.
-
-
-
Data Acquisition:
-
Seal the plate securely to prevent evaporation.
-
Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a thermal melting protocol, typically a ramp from 25°C to 95°C with a ramp rate of 1°C per minute.[5]
-
-
Data Analysis:
-
The instrument will generate melt curves, plotting fluorescence intensity against temperature.
-
The Tm for each well is determined by calculating the first derivative of the melt curve. The peak of the first derivative corresponds to the Tm.
-
Calculate the ΔTm for each inhibitor concentration by subtracting the Tm of the no-ligand control from the Tm of the inhibitor-containing well.
-
Plot the ΔTm values as a function of the logarithm of the inhibitor concentration.
-
The dissociation constant (Kd) can be estimated by fitting the resulting dose-response curve to a suitable binding model.[5]
-
A Comparative Analysis: DSF vs. Other Biophysical Techniques
While DSF is a powerful tool, it is essential to understand its strengths and limitations in the context of other available methods. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two "gold-standard" techniques for characterizing protein-ligand interactions.[4][6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[7] A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured.
-
Advantages over DSF:
-
Provides a complete thermodynamic profile of the binding interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in a single experiment.[8][9]
-
It is a true in-solution technique that does not require protein labeling or immobilization.
-
Less susceptible to artifacts from fluorescent compounds.
-
-
Disadvantages compared to DSF:
-
Significantly lower throughput.
-
Requires larger quantities of both protein and ligand.
-
Can be challenging for very high or very low affinity interactions.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., an inhibitor) to a ligand (e.g., a CDK) that is immobilized on a sensor surface.[10][11] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Advantages over DSF:
-
Provides real-time kinetic data, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (Kd).[12]
-
High sensitivity, allowing for the detection of weak interactions and the use of low protein concentrations.[11]
-
Can be automated for higher throughput than ITC.
-
-
Disadvantages compared to DSF:
-
Requires immobilization of the protein, which can potentially alter its native conformation and binding properties.
-
Susceptible to artifacts from non-specific binding to the sensor surface.
-
Higher initial instrument cost.
-
At a Glance: Comparison of Key Performance Metrics
| Feature | Differential Scanning Fluorimetry (DSF) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization | Measures heat change upon binding | Change in refractive index upon binding |
| Primary Output | Melting Temperature (Tm), ΔTm | Kd, ΔH, ΔS, Stoichiometry (n) | Kd, kon, koff |
| Throughput | High (384-well plates) | Low | Medium to High (with automation) |
| Protein Consumption | Low (µg per well) | High (mg per experiment) | Low (µg per immobilization) |
| Ligand Consumption | Low | High | Medium |
| Labeling Requirement | Extrinsic dye (or intrinsic fluorescence) | Label-free | Label-free (protein is immobilized) |
| Kinetic Information | No | No (can be adapted in some cases) | Yes |
| Thermodynamic Data | Indirect (ΔTm) | Yes (ΔH, ΔS) | Can be derived from temperature dependence |
| Key Advantage | High throughput, low sample consumption | Complete thermodynamic profile | Real-time kinetics |
| Potential Pitfalls | Fluorescent artifacts, protein aggregation | Low signal for weak/strong binders | Immobilization artifacts, non-specific binding |
Conclusion: Selecting the Right Tool for the Job
Differential Scanning Fluorimetry is an invaluable tool for the initial screening and validation of CDK inhibitors. Its high throughput, low sample consumption, and relatively low cost make it an ideal choice for large-scale screening campaigns.[2][13] The data generated from DSF, particularly the thermal shift (ΔTm), provides a robust and reproducible measure of ligand binding.[2]
However, for a comprehensive understanding of the binding mechanism and for lead optimization, it is highly recommended to use orthogonal methods.[1] Isothermal Titration Calorimetry provides a complete thermodynamic signature of the interaction, offering insights into the driving forces of binding.[8] Surface Plasmon Resonance, on the other hand, delivers crucial kinetic information, which can be a key determinant of a drug's efficacy in a biological system.
By leveraging the strengths of each of these techniques, researchers can build a comprehensive picture of their CDK inhibitors, from initial hit identification to the selection of clinical candidates. This multi-faceted approach ensures a higher degree of confidence in the data and ultimately contributes to the development of more effective and specific cancer therapeutics.
References
-
Bata, N. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Retrieved from [Link]
-
STEMart. (n.d.). Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). Retrieved from [Link]
-
Wlodarczyk, M., et al. (2022). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. Analytical and Bioanalytical Chemistry, 414(1), 135-154. Retrieved from [Link]
-
Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 795, 109-118. Retrieved from [Link]
-
The Biochemist. (n.d.). A beginner’s guide to differential scanning fluorimetry. Portland Press. Retrieved from [Link]
-
Georghiou, G., et al. (2011). Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. Biochemistry, 50(19), 4099-4111. Retrieved from [Link]
-
FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of inhibitor binding using 2D NMR and differential scanning fluorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). What are some physical methods to determine binding affinity of a protein?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. Retrieved from [Link]
-
Biology LibreTexts. (2021, August 7). 5.2: Techniques to Measure Binding. Retrieved from [Link]
-
Zhang, H., et al. (2023). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 14(34), 9207-9214. Retrieved from [Link]
-
Garen, C., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 588522. Retrieved from [Link]
-
Huynh, K., & Partch, C. L. (2015). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biological chemistry, 396(3), 235–244. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. Retrieved from [Link]
-
Frontiers. (n.d.). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Retrieved from [Link]
-
PLOS. (n.d.). SPR-derived binding affinities of CDK2 for four peptides with and without 60 µM ATP. Retrieved from [Link]
-
Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Retrieved from [Link]
-
Niesen, F. H., et al. (2007). Use of differential scanning fluorimetry to detect ligand binding to proteins. Nature Protocols, 2(9), 2212-2221. Retrieved from [Link]
-
Applied Photophysics. (2023, April 27). Using High Throughput DSF to Obtain Binding Parameters. Retrieved from [Link]
-
Jin, Y., & Weaver, D. (2021). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Methods in Molecular Biology, 2213, 183-186. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissociation Constants for the Binding of Cdc37 and Cyclins to CDK4 or CDK6. Retrieved from [Link]
-
Day, E. S., & Myszka, D. G. (2003). Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods. Journal of Molecular Recognition, 16(4), 209-216. Retrieved from [Link]
-
CRELUX. (n.d.). Comparison of methods. Retrieved from [Link]
-
Protein Stable. (n.d.). Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the some of the most common methods used for hit confirmation. Retrieved from [Link]
-
Nair, M., & Kumar, K. P. (2014). A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors. Journal of Biological Chemistry, 289(36), 25127-25139. Retrieved from [Link]
-
Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Retrieved from [Link]
-
Reichert Technologies. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Retrieved from [Link]
-
Wang, X., et al. (2019). Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(5), 895-903. Retrieved from [Link]
Sources
- 1. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 4. portlandpress.com [portlandpress.com]
- 5. Using High Throughput DSF to Obtain Binding Parameters [photophysics.com]
- 6. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 9. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Methylsulfonyl)pyrimidine-5-carbonitrile
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling 2-(Methylsulfonyl)pyrimidine-5-carbonitrile. Given that the toxicological properties of many novel chemical entities are not fully characterized, this document is founded on a precautionary principle, integrating data from analogous compounds and established best practices for laboratory safety. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.
Hazard Assessment: Understanding the Compound
A thorough risk assessment is the cornerstone of laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, the known reactivity of its chemical class, 2-sulfonylpyrimidines, provides critical insights. These compounds are recognized as mild alkylating agents due to their reactivity with nucleophilic thiols, such as the cysteine residues in proteins.[1][2] This reactivity is the basis for their biological activity but also necessitates stringent safety measures to prevent unintended biological interactions.
Based on data from similar pyrimidine derivatives, potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation: Can cause serious eye irritation or damage.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][5]
-
Unknown Long-Term Effects: As with many research chemicals, the full range of chemical, physical, and toxicological properties has not been thoroughly investigated.[6]
Therefore, all handling procedures must be designed to minimize direct contact and the generation of airborne particles or aerosols.
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure.
-
Ventilation: All work with this compound, especially handling the solid powder or preparing solutions, must be conducted in a well-ventilated area.
-
Chemical Fume Hood: A certified chemical fume hood is mandatory for procedures with a risk of generating dust or aerosols, such as weighing, transferring solids, and preparing solutions.[7][8] This captures airborne particles at the source, preventing inhalation.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed near the workstation location.[8][9]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following table outlines the recommended PPE based on the type of laboratory activity.
| Activity Level | Required PPE | Rationale |
| Low-Hazard Activities (e.g., handling sealed containers, transport within the lab) | Standard Laboratory CoatSafety Glasses with Side ShieldsSingle Pair of Nitrile Gloves | Provides a baseline level of protection against incidental contact or minor spills of a sealed container. |
| Moderate-Hazard Activities (e.g., weighing solid, preparing stock solutions) | Permeation-Resistant Lab CoatChemical Splash GogglesDouble-Gloving (Nitrile) | Enhanced protection for tasks with a higher probability of exposure. Goggles protect against splashes, and double-gloving provides a backup barrier and a clear protocol for decontamination if the outer glove is compromised.[7] |
| High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization) | Disposable, Solid-Front GownChemical Splash Goggles and Face ShieldDouble-Gloving (Nitrile or Neoprene)Respiratory Protection (N95 or higher) | Maximum protection for high-risk procedures. A face shield protects the entire face from splashes[10], and a respirator is required when engineering controls may not be sufficient to keep airborne concentrations low.[6][10] |
Detailed PPE Specifications
-
Eye/Face Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[5][11] For moderate to high-hazard activities, a face shield should be worn over the goggles.[10]
-
Skin Protection:
-
Gloves: Use chemical-resistant, powder-free nitrile or neoprene gloves.[5][12] Always inspect gloves for tears or punctures before use.[11] If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. For moderate and high-hazard tasks, double-gloving is recommended.[7]
-
Lab Coat/Gown: A flame-resistant lab coat or impervious clothing should be worn and kept fully buttoned.[10][11] For high-hazard activities, a disposable, solid-front gown provides superior protection.
-
-
Respiratory Protection: Respiratory protection is necessary when dusts or aerosols are generated and cannot be fully contained by engineering controls.[6] Use of a respirator requires adherence to a comprehensive institutional program that includes medical evaluation and annual fit-testing.[10] A minimum of an N95-rated respirator is recommended for handling powders.
Operational and Disposal Plans
A systematic workflow is crucial for safety and preventing contamination.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure your work area in the chemical fume hood is clean and uncluttered. Don the appropriate PPE as outlined in the table above.
-
Weighing Solid Compound: Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.[7] Use a spatula and anti-static weighing paper.
-
Preparing Solutions: Conduct all solution preparations within the fume hood. Slowly add the solvent to the solid compound to prevent splashing.[7]
-
Decontamination: After use, clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Waste Disposal: Treat all disposable materials that have come into contact with the compound (e.g., gloves, wipes, pipette tips, weighing paper) as contaminated hazardous waste. Place them in a clearly labeled, sealed waste container for disposal according to your institution's environmental health and safety guidelines.[7][13]
Emergency Procedures
In case of accidental exposure or a spill, immediate and correct action is critical.
-
Spill:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[11]
-
Wearing the appropriate PPE (including respiratory protection if the spill involves powder), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the material into a suitable, labeled container for hazardous waste disposal.[8][9]
-
Clean the spill area thoroughly.
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[6][13] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[11]
-
By adhering to these guidelines, you can create a safe and controlled laboratory environment for handling this compound, enabling your research to proceed with confidence and integrity.
References
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Journal of Infusion Nursing. Retrieved from [Link]
-
2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. (2016-08-22). PNAS. Retrieved from [Link]
-
2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (n.d.). ResearchGate. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. (2023-03-17). Growing Science. Retrieved from [Link]
-
Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (n.d.). PubMed. Retrieved from [Link]
-
Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. (n.d.). PubMed. Retrieved from [Link]
-
A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pppmag.com [pppmag.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
